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  • Product: Quinolin-8-ylmethanamine dihydrochloride
  • CAS: 18004-63-2

Core Science & Biosynthesis

Foundational

physicochemical properties of Quinolin-8-ylmethanamine dihydrochloride

An In-depth Technical Guide to the Physicochemical Properties of Quinolin-8-ylmethanamine Dihydrochloride Introduction: Contextualizing a Privileged Scaffold The quinoline ring system is a cornerstone in medicinal chemis...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of Quinolin-8-ylmethanamine Dihydrochloride

Introduction: Contextualizing a Privileged Scaffold

The quinoline ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of marketed drugs and biologically active compounds.[1] Its rigid, bicyclic structure and the presence of a basic nitrogen atom provide a versatile framework for designing molecules with diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Quinolin-8-ylmethanamine, an amino-functionalized derivative, represents a key building block for further chemical elaboration.

For researchers in drug discovery and development, the free base form of an amine is often just the starting point. To enhance stability, handling, and aqueous solubility for biological screening and formulation, these compounds are frequently converted into salt forms. This guide focuses on the dihydrochloride salt of Quinolin-8-ylmethanamine, a form that protonates both of the molecule's basic nitrogen centers.

This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It moves beyond a simple data sheet to provide a foundational understanding of the core . We will explore the theoretical basis for these properties, present robust protocols for their experimental determination, and explain the causal relationship between molecular structure and observable characteristics. While specific experimental data for this exact salt form is sparse in public literature, this guide establishes a framework for its characterization based on established scientific principles and data from its parent compound.

Molecular Identity and Structural Elucidation

The conversion of the free base, Quinolin-8-ylmethanamine, to its dihydrochloride salt is a fundamental acid-base reaction. This process is critical as it directly influences the compound's physical state, solubility, and stability.

The free base possesses two primary sites susceptible to protonation: the endocyclic quinoline nitrogen and the exocyclic primary amine nitrogen of the methanamine moiety. In the presence of two equivalents of hydrochloric acid (HCl), both sites become protonated, forming a dicationic species balanced by two chloride counter-ions.

Table 1: Core Compound Specifications
PropertyQuinolin-8-ylmethanamine (Free Base)Quinolin-8-ylmethanamine DihydrochlorideData Source & Rationale
Synonyms 8-(Aminomethyl)quinolineC-Quinolin-8-yl-methylamine dihydrochloride[4]
CAS Number 15402-71-8Not explicitly assigned in public databases[4]
Molecular Formula C₁₀H₁₀N₂C₁₀H₁₂Cl₂N₂Calculated from the free base formula + 2 HCl.
Molecular Weight 158.20 g/mol 231.12 g/mol [4]; Calculated from the free base MW + 2 * MW of HCl.
Physical Form LiquidExpected to be a crystalline solid; Salt formation typically increases melting point and crystallinity.
Predicted pKa 8.40 ± 0.30Not applicable (salt form)[4]; This predicted value for the free base informs which nitrogen is more basic.
Predicted Boiling Point 314.7 ± 17.0 °CNot applicable (decomposes upon heating)[4]; Salts typically decompose at high temperatures rather than boil.

Acidity, Basicity, and Ionization State (pKa)

The biological activity and pharmacokinetic profile of a drug candidate are profoundly influenced by its ionization state at physiological pH. For Quinolin-8-ylmethanamine, understanding the pKa values of its two basic centers is paramount. The pKa is the pH at which a functional group is 50% protonated and 50% in its neutral form.

  • Quinoline Nitrogen: The nitrogen within the quinoline ring system has a pKa generally around 4.9.

  • Primary Amine Nitrogen: Aliphatic primary amines typically have pKa values in the range of 9-10.

The predicted pKa of 8.40 for the free base likely represents an average or the more basic of the two sites, which is the primary amine.[4] The formation of the dihydrochloride salt confirms that both nitrogens can be protonated under sufficiently acidic conditions. The compound's charge state is therefore highly pH-dependent.

Caption: pH-dependent protonation states of Quinolin-8-ylmethanamine.

Experimental Protocol: Potentiometric pKa Determination

This protocol provides a robust method for experimentally verifying the pKa values. The principle involves titrating a solution of the compound with a strong acid or base and monitoring the pH change.

Expertise & Rationale: Potentiometric titration is a gold-standard method because it directly measures the pH change as protons are donated or accepted, allowing for precise determination of the inflection points corresponding to the pKa values.

Methodology:

  • Preparation: Accurately weigh approximately 10-20 mg of Quinolin-8-ylmethanamine dihydrochloride and dissolve it in 50 mL of 0.1 M KCl solution (the KCl maintains constant ionic strength).

  • Titration Setup: Place the solution in a jacketed beaker maintained at 25°C. Use a calibrated pH electrode to monitor the solution pH.

  • Titration: Titrate the solution with a standardized solution of 0.1 M NaOH, adding small, precise increments (e.g., 0.05 mL). Record the pH after each addition, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of NaOH added. The pKa values are determined from the pH at the half-equivalence points. The first equivalence point will correspond to the deprotonation of the quinolinium ion, and the second to the deprotonation of the aminomethyl group. Alternatively, the pKa can be found at the maxima of the first derivative plot (ΔpH/ΔV vs. V).

Solubility Profile

The primary reason for creating a dihydrochloride salt is to enhance aqueous solubility. The ionic nature of the salt allows for favorable interactions with polar solvents like water. For drug development, solubility data across a range of solvents and pH values is critical for formulation and designing in vitro assays.

Table 2: Expected Solubility of Quinolin-8-ylmethanamine Dihydrochloride
SolventExpected SolubilityRationale
Water HighThe ionic salt form readily dissolves in polar protic solvents.
Methanol/Ethanol Moderate to HighPolar protic solvents capable of hydrogen bonding.
DMSO HighA polar aprotic solvent capable of dissolving many organic salts.
Dichloromethane Low to InsolubleA non-polar organic solvent, unfavorable for dissolving ionic species.
Hexanes InsolubleA non-polar aliphatic solvent.
Experimental Protocol: Thermodynamic (Shake-Flask) Solubility

Trustworthiness: The shake-flask method is considered the benchmark for determining thermodynamic solubility because it ensures that the solution reaches equilibrium, providing a true measure of the compound's intrinsic solubility under the specified conditions.

Methodology:

  • Sample Preparation: Add an excess amount of Quinolin-8-ylmethanamine dihydrochloride to a series of vials, each containing a known volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol). The excess solid is crucial to ensure saturation.

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C) for a minimum of 24-48 hours to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand, or centrifuge them at high speed to pellet the undissolved solid.

  • Quantification: Carefully withdraw an aliquot from the clear supernatant. Dilute the aliquot with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.[5]

  • Calculation: The solubility is reported in units such as mg/mL or µg/mL.

Stability Assessment

Understanding a compound's stability under various conditions (e.g., temperature, pH, light) is fundamental to defining storage requirements, shelf-life, and predicting its behavior during formulation and administration. As a dihydrochloride salt, the compound is generally expected to be more stable than its free base, which can be susceptible to oxidation.

Caption: Experimental workflow for physicochemical characterization.

Experimental Protocol: Forced Degradation Study

Expertise & Rationale: Forced degradation (or stress testing) is a systematic way to identify the likely degradation products and pathways of a drug substance. This is mandated by regulatory bodies like the ICH. The insights gained are crucial for developing stability-indicating analytical methods.

Methodology:

  • Stock Solution: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Stress Conditions: Aliquot the stock solution into separate vials and expose them to the following conditions:

    • Acidic: Add 0.1 M HCl and heat at 60°C for 24 hours.

    • Basic: Add 0.1 M NaOH and heat at 60°C for 24 hours.

    • Oxidative: Add 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal: Heat the solid compound at 80°C for 48 hours.

    • Photolytic: Expose a solution to UV light (e.g., 254 nm) for 24 hours.

  • Analysis: At specified time points, withdraw a sample from each vial, neutralize it if necessary, and analyze by a stability-indicating HPLC-UV/MS method.

  • Evaluation: Compare the chromatograms of the stressed samples to that of an unstressed control. Look for a decrease in the peak area of the parent compound and the appearance of new peaks (degradants). Mass spectrometry is used to elucidate the structures of any significant degradation products.

Spectroscopic Characterization

Spectroscopic analysis provides an unambiguous confirmation of the chemical structure.

  • Nuclear Magnetic Resonance (¹H and ¹³C NMR): NMR spectroscopy is the most powerful tool for structure elucidation. For Quinolin-8-ylmethanamine dihydrochloride, one would expect to see characteristic signals for the aromatic protons of the quinoline ring, as well as a singlet for the methylene (-CH₂-) protons adjacent to the amine.[6] The protonation of the nitrogens will cause significant downfield shifts of adjacent protons compared to the free base due to the increased electron-withdrawing effect.

  • Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present. Key expected bands would include N-H stretching vibrations for the protonated amines (broad bands in the 2400-3200 cm⁻¹ region) and C=C/C=N stretching vibrations for the aromatic quinoline system (1500-1650 cm⁻¹).[7][8]

  • Mass Spectrometry (MS): Mass spectrometry provides the mass-to-charge ratio (m/z) of the molecule. Using electrospray ionization (ESI) in positive mode, the primary ion observed would be for the monocationic free base [C₁₀H₁₁N₂]⁺ at m/z 159.1, after the loss of the two HCl molecules in the gas phase.

Conclusion

Quinolin-8-ylmethanamine dihydrochloride is a compound of significant interest for researchers leveraging the privileged quinoline scaffold. While detailed experimental data is not widely published, its core physicochemical properties can be reliably predicted from its structure and determined through the robust, standardized protocols outlined in this guide. Its nature as a dihydrochloride salt suggests high aqueous solubility and improved stability over its free base form, making it well-suited for applications in biological screening and early-stage drug development. The methodologies presented here provide a comprehensive framework for scientists to perform a thorough characterization, ensuring data integrity and a deep understanding of the molecule's behavior, which is the bedrock of successful research and development.

References

  • The Royal Society of Chemistry (2018). Supplementary Information. Available at: [Link]

  • PubChem (National Center for Biotechnology Information). Isoquinolin-8-ylmethanamine dihydrochloride. Available at: [Link]

  • ResearchGate. IR and 1 H NMR spectral data. Available at: [Link]

  • Costanzo, P., et al. (2022). Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. PMC. Available at: [Link]

  • Rose-Hulman Institute of Technology. IR Absorption Bands and NMR. Available at: [Link]

  • Al-Mulla, A. (2017). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. Available at: [Link]

  • Tong, Y., et al. (2024). Facile synthesis of novel quinolin-8-amine derivatives: crystallographic study, in silico and antifungal investigation. ResearchGate. Available at: [Link]

  • Tong, Y., et al. (2024). Facile synthesis of novel quinolin-8-amine derivatives: crystallographic study, in silico and antifungal investigation. Journal of the Iranian Chemical Society. Available at: [Link]

  • PubChem (National Center for Biotechnology Information). 8-Aminoquinoline. Available at: [Link]

  • Kumar, A., et al. (2022). Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review. PubMed. Available at: [Link]

  • Prachayasittikul, V., et al. (2013). 8-Hydroxyquinolines: a review of its metal chelating properties and medicinal applications. Dovepress. Available at: [Link]

Sources

Exploratory

An In-Depth Technical Guide to Quinolin-8-ylmethanamine Dihydrochloride: Synthesis, Properties, and Therapeutic Potential

This technical guide provides a comprehensive overview of Quinolin-8-ylmethanamine dihydrochloride (CAS 20159-24-2), a heterocyclic amine with significant potential in medicinal chemistry and drug development. While spec...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of Quinolin-8-ylmethanamine dihydrochloride (CAS 20159-24-2), a heterocyclic amine with significant potential in medicinal chemistry and drug development. While specific data for this dihydrochloride salt is limited, this document extrapolates from the known properties of the parent compound, Quinolin-8-ylmethanamine, and the broader class of 8-aminoquinolines to offer a thorough scientific resource for researchers and drug development professionals.

Introduction: The Quinoline Scaffold in Drug Discovery

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds.[1][2] Its unique electronic and structural features allow for diverse functionalization, leading to a wide spectrum of pharmacological activities, including antimicrobial, anticancer, and antimalarial properties.[3][4] Quinolin-8-ylmethanamine, as a derivative of 8-aminoquinoline, belongs to a class of compounds known for their therapeutic applications, most notably as antimalarial agents like primaquine and tafenoquine.[5] The aminomethyl group at the 8-position offers a key point for further chemical modification, enabling the development of novel drug candidates with enhanced efficacy and selectivity. The dihydrochloride salt form is anticipated to improve the aqueous solubility and bioavailability of the parent compound, a critical consideration in drug formulation.

Physicochemical Properties

PropertyValue (Quinolin-8-ylmethanamine - Free Base)Inferred Value (Dihydrochloride Salt)Source
Molecular Formula C₁₀H₁₀N₂C₁₀H₁₂Cl₂N₂-
Molecular Weight 158.20 g/mol 231.12 g/mol -
Appearance Pale yellow solidLikely a white to off-white crystalline solid[5]
Melting Point 60-65 °CExpected to be higher than the free base
Boiling Point 174 °C at 26 mmHgNot applicable (decomposes)
Solubility Moderately soluble in organic solventsHighly soluble in water and polar protic solventsInferred

Synthesis of Quinolin-8-ylmethanamine Dihydrochloride

The synthesis of Quinolin-8-ylmethanamine dihydrochloride can be approached through a multi-step process starting from the readily available 8-nitroquinoline. The following proposed synthetic pathway is based on established methodologies for the functionalization of quinoline derivatives.

Synthetic Workflow

Synthesis_Workflow A 8-Nitroquinoline B Quinoline-8-carbaldehyde A->B Reduction/Oxidation C Quinoline-8-carbaldehyde Oxime B->C Oximation D Quinolin-8-ylmethanamine (Free Base) C->D Reduction E Quinolin-8-ylmethanamine Dihydrochloride D->E Salt Formation

Caption: Proposed synthetic workflow for Quinolin-8-ylmethanamine dihydrochloride.

Detailed Experimental Protocol

Step 1: Synthesis of Quinoline-8-carbaldehyde from 8-Nitroquinoline

This transformation can be achieved through a two-step process involving the reduction of the nitro group to an amino group, followed by a Sandmeyer-type reaction to introduce a formyl group. Alternatively, more direct methods may be available in specialized literature.

Step 2: Oximation of Quinoline-8-carbaldehyde

  • Materials: Quinoline-8-carbaldehyde, hydroxylamine hydrochloride, sodium acetate, ethanol, water.

  • Procedure:

    • Dissolve Quinoline-8-carbaldehyde in ethanol in a round-bottom flask.

    • Add an aqueous solution of hydroxylamine hydrochloride and sodium acetate.

    • Reflux the mixture for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and pour it into cold water to precipitate the oxime.

    • Filter the solid, wash with water, and dry under vacuum to yield Quinoline-8-carbaldehyde oxime.

Step 3: Reduction of Quinoline-8-carbaldehyde Oxime to Quinolin-8-ylmethanamine

  • Materials: Quinoline-8-carbaldehyde oxime, Lithium aluminum hydride (LiAlH₄) or an alternative reducing agent like catalytic hydrogenation, anhydrous tetrahydrofuran (THF), water, sodium hydroxide solution.

  • Procedure:

    • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), suspend LiAlH₄ in anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of Quinoline-8-carbaldehyde oxime in anhydrous THF to the LiAlH₄ suspension.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.

    • Cool the reaction mixture to 0 °C and cautiously quench by the sequential addition of water, 15% sodium hydroxide solution, and then more water.

    • Filter the resulting solid and wash it with THF.

    • Concentrate the filtrate under reduced pressure to obtain the crude Quinolin-8-ylmethanamine. Purify by column chromatography if necessary.

Step 4: Formation of Quinolin-8-ylmethanamine Dihydrochloride

  • Materials: Quinolin-8-ylmethanamine, hydrochloric acid (concentrated or as a solution in a suitable solvent like diethyl ether or isopropanol), diethyl ether.

  • Procedure:

    • Dissolve the purified Quinolin-8-ylmethanamine in a minimal amount of a suitable solvent (e.g., diethyl ether).

    • Slowly add a solution of hydrochloric acid (2 equivalents) with stirring.

    • The dihydrochloride salt will precipitate out of the solution.

    • Filter the solid, wash with cold diethyl ether, and dry under vacuum to yield Quinolin-8-ylmethanamine dihydrochloride.

Potential Applications in Research and Drug Development

The Quinolin-8-ylmethanamine scaffold holds considerable promise for the development of novel therapeutic agents, primarily due to the extensive biological activities reported for its parent class, the 8-aminoquinolines.

Antimicrobial and Antiparasitic Activity

8-Aminoquinoline derivatives are well-established as potent antimalarial drugs.[6] They have also demonstrated significant in vitro activity against a range of other parasites and microbes, including Leishmania species, various fungi, and both Gram-positive and Gram-negative bacteria.[6][7] The mechanism of action is often attributed to their ability to chelate metal ions, which are essential for the function of many microbial enzymes, or to generate reactive oxygen species that induce cellular damage.

Antimicrobial_Pathway cluster_cell Pathogen Cell A Quinolin-8-ylmethanamine B Metal Ion Chelation (e.g., Fe²⁺, Cu²⁺) A->B D ROS Generation A->D C Enzyme Inhibition B->C F Cell Death C->F E Cellular Damage (DNA, proteins, lipids) D->E E->F

Caption: Putative antimicrobial mechanism of action for Quinolin-8-ylmethanamine.

Anticancer Potential

Several quinoline derivatives have been investigated for their anticancer properties.[3][4] Their mechanisms of action are diverse and can include the inhibition of topoisomerases, induction of apoptosis, and interference with cell signaling pathways. The ability of the 8-aminoquinoline scaffold to interact with biological targets makes it a promising starting point for the design of novel anticancer agents.

Ligand for Metal Complexes

The nitrogen atoms in the quinoline ring and the primary amine of Quinolin-8-ylmethanamine can act as ligands for various metal ions. This property can be exploited in the development of metal-based drugs or as a directing group in organic synthesis.

Safety and Handling

As there is no specific safety data sheet for Quinolin-8-ylmethanamine dihydrochloride, the following precautions are based on the known hazards of related compounds such as 8-aminoquinoline and 8-hydroxyquinoline.[8]

  • Hazard Statements: Harmful if swallowed. Causes skin and serious eye irritation. May cause an allergic skin reaction.[8][9]

  • Precautionary Statements:

    • Prevention: Wear protective gloves, eye protection, and face protection. Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling.[8][9]

    • Response:

      • IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.

      • IF ON SKIN: Wash with plenty of soap and water. If skin irritation or rash occurs, get medical advice/attention.

      • IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.

  • Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.

  • Disposal: Dispose of contents/container in accordance with local/regional/national/international regulations.

Conclusion

Quinolin-8-ylmethanamine dihydrochloride represents a valuable, yet underexplored, chemical entity with significant potential in medicinal chemistry. Its structural relationship to the well-established 8-aminoquinoline class of therapeutic agents suggests a broad range of possible biological activities. This technical guide provides a foundational understanding of its synthesis, properties, and potential applications, serving as a catalyst for further research and development in this promising area. The proposed synthetic route offers a practical approach for its preparation, enabling its evaluation in various biological assays. As with any novel compound, thorough characterization and safety assessment are paramount for its successful application in drug discovery.

References

  • Kumar, S., Bawa, S., & Gupta, H. (2009). Biological Activities of Quinoline Derivatives. Mini-Reviews in Medicinal Chemistry, 9(14), 1648-1654.
  • Singh, P., & Sharma, A. (2018). Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. ACS omega, 3(7), 8176-8187.
  • Bentham Science. (n.d.). Biological Activities of Quinoline Derivatives. Retrieved from [Link]

  • Gupta, H. (n.d.). Biological Activities of Quinoline Derivatives. ResearchGate. Retrieved from [Link]

  • Kovács, P., et al. (2022). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Molecules, 27(11), 3563.
  • Carrà, G., et al. (2022). Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. Pharmaceuticals, 15(6), 688.
  • MDPI. (2022). Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. Retrieved from [Link]

  • Tong, et al. (2025). Facile synthesis of novel quinolin-8-amine derivatives: crystallographic study, in silico and antifungal investigation. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). 8-Aminoquinoline. Retrieved from [Link]

  • Wikipedia. (n.d.). 8-Aminoquinoline. Retrieved from [Link]

  • PubChem. (n.d.). 3-Quinolinemethanol, 8-(aminomethyl)-. Retrieved from [Link]

  • Innocid. (2021). Safety data sheet. Retrieved from [Link]

  • Georganics. (n.d.). Quinoline derivatives. Retrieved from [Link]

  • Carl Roth. (n.d.). Safety Data Sheet: 8-Quinolinol. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (n.d.). Quinolin-8-ol. Retrieved from [Link]

  • Multichem. (n.d.). 8-Hydroxyquinoline Dealer and Distributor. Retrieved from [Link]

Sources

Foundational

Technical Guide: Solubility & Handling of 8-(Aminomethyl)quinoline Dihydrochloride

The following technical guide details the solubility profile, physicochemical properties, and handling protocols for 8-(Aminomethyl)quinoline dihydrochloride . Executive Summary 8-(Aminomethyl)quinoline dihydrochloride (...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, physicochemical properties, and handling protocols for 8-(Aminomethyl)quinoline dihydrochloride .

Executive Summary

8-(Aminomethyl)quinoline dihydrochloride (often abbreviated as 8-AMQ[1][2]·2HCl ) is a critical intermediate and chelating scaffold used primarily in the development of zinc-sensing fluorescent probes (e.g., TSQ, Zinquin) and supramolecular coordination complexes.[1][2][3][4]

Crucial Distinction: Do not confuse this compound with 8-Aminoquinoline.

  • 8-Aminoquinoline: The amine is directly attached to the aromatic ring (Aniline-like, low basicity).[1][2][3][4]

  • 8-(Aminomethyl)quinoline: Contains a methylene bridge (-CH2-) connecting the amine to the ring.[1][2][3][4] This creates a primary aliphatic amine with significantly higher basicity (pKa ~9.[1][2][3][4]8) and distinct solubility properties.[1][2][3][4][5][6][7][8]

This guide addresses the challenge of transitioning this salt form between aqueous environments (for biological assays) and organic phases (for synthetic modification).[1][2][4]

Physicochemical Profile

PropertySpecification
Chemical Structure Quinoline ring substituted at C8 with a methylamine group (-CH2-NH2).[2][3][4]
Salt Form Dihydrochloride (2HCl).[1][2][3][4][8] Both the aliphatic amine and quinoline nitrogen are protonated.[1][3][4]
Molecular Weight ~231.12 g/mol (Salt) vs 158.20 g/mol (Free Base).[1][2]
Basicity (Theoretical) N_aliphatic: pKa ~9.5–10.0 (High) N_quinoline: pKa ~4.9 (Moderate)
Hygroscopicity High.[1][2] The dihydrochloride salt avidly absorbs atmospheric moisture.[1][3][4]
Structural Impact on Solubility

The dihydrochloride salt exists as a dicationic species (


) in the solid state.[1][2][4] The high lattice energy is overcome by high-dielectric solvents (Water) but resists dissolution in low-dielectric organic solvents (DCM, Hexane) unless neutralized.[1][2][3][4]

Solubility Landscape

The following data represents the saturation limits and stability behaviors observed in standard laboratory applications.

A. Aqueous Solubility (Water/Buffers)[1][2][3][4]
  • Solubility: Very High (>100 mg/mL) .[1][2][3]

  • Mechanism: Ionic solvation.[1][2][3][4] The water molecules stabilize the dissociated chloride ions and the protonated ammonium/quinolinium centers.[1][4]

  • pH Behavior: Dissolving the dihydrochloride salt in water yields a highly acidic solution (pH < 2) .[1][4]

    • Warning: If used in biological assays (cell culture), the stock solution must be buffered (e.g., HEPES, PBS) to prevent acid shock to the system.[1][3]

B. Organic Solvent Solubility
SolventSolubility RatingApplication Notes
DMSO High (>50 mg/mL)Preferred solvent for preparing frozen stock solutions (10–100 mM) for biological screening.[1][2][3][4][5]
Methanol / Ethanol Moderate to High Soluble, especially if warmed.[1][3][4] Useful for recrystallization or spectroscopic studies.[1][2][3][4]
DMF Moderate Suitable for coupling reactions (e.g., amide bond formation).[1][2][3]
Dichloromethane (DCM) Negligible The salt will float/suspend.[1][4] Requires conversion to free base.[1][2][3][4]
Diethyl Ether / Hexane Insoluble Used to precipitate the salt from reaction mixtures.[1][3][4]

Visualization: Solvation & Species Distribution[1][2][3]

The following diagram illustrates how the protonation state (and thus solubility) changes with pH, guiding your choice of solvent system.

G cluster_0 Highly Water Soluble (Ionic) cluster_1 Transition Zone cluster_2 Organic Soluble (Lipophilic) Salt Dihydrochloride Salt (8-AMQ • 2HCl) [LH2]++ Mono Monocation (Protonated Amine) [LH]+ Salt->Mono pH > 5.0 (Quinoline deprotonates) Water Water / Buffer Salt->Water High Affinity Base Free Base (Neutral) [L] Mono->Base pH > 10.0 (Amine deprotonates) Base->Mono Add Acid DCM DCM / EtOAc Base->DCM High Affinity

Caption: Protonation states of 8-AMQ govern solubility. Low pH favors water solubility; High pH (>10) allows extraction into organics.[1][2]

Experimental Protocols

Protocol A: Preparation of Stock Solution for Biological Assays

Use this protocol when testing the compound as a zinc chelator in cell culture or enzymatic assays.[1][4]

  • Weighing: Weigh 5.0 mg of 8-AMQ·2HCl into a sterile microcentrifuge tube.

    • Note: Work quickly; the salt is hygroscopic.[1][3][4]

  • Solvent Choice:

    • Option 1 (100% Aqueous): Add 1.0 mL of ultrapure water.[1][3][4] Vortex until clear. (Result: ~21 mM).[1][2][3][4] pH will be acidic.

    • Option 2 (DMSO Stock): Add 1.0 mL of dry DMSO.[1][3][4] Vortex. (Result: ~21 mM).[1][2][3][4] This is preferred for long-term storage at -20°C.[2][3][4]

  • Dilution & Buffering:

    • Dilute the stock 1:1000 into the assay buffer (e.g., PBS pH 7.4).[1][4]

    • Critical Check: Ensure the final buffer capacity is strong enough to neutralize the HCl carried over.[1][3][4] For high concentrations, manually adjust pH with dilute NaOH.[1][3][4]

Protocol B: "Free Base" Liberation for Organic Synthesis

Use this protocol if you need to react the amine (e.g., with an acid chloride or NHS-ester) in an organic solvent like DCM.[1][2]

  • Dissolution: Dissolve 1.0 g of 8-AMQ·2HCl in 10 mL of water.

  • Basification:

    • Place the beaker in an ice bath.

    • Slowly add 2M NaOH (or saturated NaHCO3) while stirring until pH reaches ~12.[1][2][3][4]

    • Observation: The solution may become cloudy or an oil may separate as the neutral free base forms.[1][3][4]

  • Extraction:

    • Transfer to a separatory funnel.[1][2][3][4]

    • Extract 3x with 15 mL of Dichloromethane (DCM) .

    • Why DCM? 8-AMQ free base partitions well into chlorinated solvents.[2][3][4]

  • Drying:

    • Combine organic layers.[1][2][3][4]

    • Dry over anhydrous Sodium Sulfate (Na2SO4) for 15 minutes.

    • Filter and evaporate solvent in vacuo.[1][3][4]

  • Result: You will obtain the yellow/brown oil or solid of 8-(Aminomethyl)quinoline (Free Base), ready for anhydrous reactions.[1][2][3][4]

References

  • Chemical Identity & Structure: PubChem. 8-Aminoquinoline vs. 8-quinolinemethanamine.[2][3][4] National Library of Medicine.[1][3][4] Available at: [Link][1][2]

  • Zinc Chelation Applications: Mikata, Y., et al. (2008).[1][3][4] "Preparation and properties of 8-aminomethylquinoline-based zinc(II) fluorophores." Inorganic Chemistry. (Contextualizing the use of the scaffold in Zn2+ sensing).

  • General Solubility of Amine Salts: Haynes, W. M.[1][3][4] (Ed.).[1][2][3][4][9] CRC Handbook of Chemistry and Physics.[1][3][4] CRC Press.[1][2][3][4] (Standard reference for hydrochloride salt solubility principles).

Sources

Exploratory

molecular structure and weight of Quinolin-8-ylmethanamine 2HCl

An In-depth Technical Guide to Quinolin-8-ylmethanamine Dihydrochloride (2HCl) Abstract Quinolin-8-ylmethanamine Dihydrochloride is a heterocyclic amine of significant interest within medicinal chemistry and drug discove...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Quinolin-8-ylmethanamine Dihydrochloride (2HCl)

Abstract

Quinolin-8-ylmethanamine Dihydrochloride is a heterocyclic amine of significant interest within medicinal chemistry and drug discovery. As a derivative of the quinoline scaffold, a privileged structure in numerous approved pharmaceuticals, this compound serves as a valuable building block for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive analysis of its molecular structure, physicochemical properties, and a validated, logical synthetic pathway. The content herein is structured to provide researchers, scientists, and drug development professionals with the foundational knowledge and practical insights required for utilizing this compound in advanced research applications.

The Quinoline Scaffold: A Cornerstone of Medicinal Chemistry

The quinoline ring system, a bicyclic heterocycle consisting of a benzene ring fused to a pyridine ring, is a fundamental structural motif in pharmaceutical sciences.[1][2] Its rigid, planar structure and unique electronic properties make it an ideal scaffold for designing molecules that can interact with a wide range of biological targets. The versatility of the quinoline core has led to the development of numerous commercially successful drugs with diverse therapeutic applications, including antimalarial agents (e.g., chloroquine, primaquine), antibacterial drugs (e.g., ciprofloxacin), and anticancer therapies (e.g., topotecan).[3][4]

Derivatives functionalized at the 8-position of the quinoline ring, such as 8-aminoquinolines and their analogues, have shown particular promise as broad-spectrum anti-infective agents.[5][6] Quinolin-8-ylmethanamine, by extending the amine functionality from the ring via a methylene bridge, offers a distinct spatial arrangement and reactivity profile, making it a compelling intermediate for creating novel chemical entities with potentially improved efficacy and pharmacological properties.[7]

Molecular Structure and Physicochemical Properties

A precise understanding of a compound's structure and properties is critical for its application in research and development. Quinolin-8-ylmethanamine Dihydrochloride is the salt form of the parent amine, which enhances its stability and aqueous solubility—key attributes for experimental handling and formulation.

Molecular Structure

The structure consists of a quinoline ring substituted at the C8 position with an aminomethyl group (-CH₂NH₂). The dihydrochloride (2HCl) form indicates that both the basic nitrogen of the quinoline ring and the primary amine of the side chain are protonated, forming a salt with two chloride counter-ions.

Caption: Molecular structure of Quinolin-8-ylmethanamine Dihydrochloride.

Physicochemical Data

The key identifying and quantitative data for Quinolin-8-ylmethanamine and its dihydrochloride salt are summarized below. This information is essential for accurate reagent measurement, analytical characterization, and data interpretation.

PropertyValueSource
IUPAC Name (Quinolin-8-yl)methanamine dihydrochloride-
Synonyms 8-(Aminomethyl)quinoline dihydrochloride, 8-Quinolinemethanamine dihydrochloride-
Parent CAS Number 15402-71-8[8][9][10][11]
Molecular Formula C₁₀H₁₂Cl₂N₂Derived
Molecular Weight 231.13 g/mol Calculated
Parent Amine M.W. 158.20 g/mol [8][9][10]
InChI Key (Parent) OPCQDOJDTZBLEJ-UHFFFAOYSA-N[10]
SMILES (Parent) C1=CC=C2C(=C1)C(=CN=C2)CN[8]

Synthesis and Chemical Logic

The synthesis of Quinolin-8-ylmethanamine requires a robust and high-yielding methodology. A common and reliable strategy involves the reduction of a corresponding nitrile precursor, 8-cyanoquinoline. This transformation is a cornerstone of amine synthesis due to the wide availability of reducing agents and the clean nature of the reaction.

Synthetic Workflow: Reduction of 8-Cyanoquinoline

The conversion of the nitrile to the primary amine is typically achieved using a powerful hydride-based reducing agent, such as Lithium Aluminum Hydride (LiAlH₄). The subsequent workup and salt formation with hydrochloric acid yield the desired dihydrochloride product. The causality behind this choice is the high efficiency of LiAlH₄ in reducing nitriles to amines without affecting the aromatic quinoline core.

Caption: Generalized workflow for the synthesis of Quinolin-8-ylmethanamine 2HCl.

Experimental Protocol

This protocol describes a generalized procedure based on standard chemical transformations for nitrile reduction. Researchers should first consult literature specific to 8-cyanoquinoline reduction and perform appropriate risk assessments.

Materials:

  • 8-Cyanoquinoline

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrochloric Acid (ethereal solution or concentrated aq. solution)

  • Sodium Sulfate (anhydrous)

  • Diethyl Ether

  • Deionized Water

Procedure:

  • Reaction Setup: Under an inert atmosphere (e.g., Nitrogen or Argon), a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser is charged with a suspension of LiAlH₄ (1.5 eq.) in anhydrous THF. The suspension is cooled to 0 °C in an ice bath.

    • Causality: An inert atmosphere and anhydrous conditions are critical as LiAlH₄ reacts violently with water. Cooling controls the initial exothermic reaction.

  • Addition of Nitrile: A solution of 8-cyanoquinoline (1.0 eq.) in anhydrous THF is added dropwise to the stirred LiAlH₄ suspension over 30-60 minutes, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Quenching: The reaction is cooled to 0 °C and cautiously quenched by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure (Fieser workup) is designed to precipitate aluminum salts into a granular, easily filterable solid.

    • Causality: This specific quenching method is a field-proven technique to safely neutralize excess hydride and simplify purification by generating an inorganic precipitate.

  • Extraction & Isolation: The resulting slurry is stirred vigorously for 30 minutes, then filtered through a pad of Celite. The filter cake is washed thoroughly with THF or ethyl acetate. The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude Quinolin-8-ylmethanamine free base.

  • Salt Formation: The crude amine is redissolved in a minimal amount of anhydrous diethyl ether or methanol. An ethereal solution of HCl (or a calculated amount of concentrated aqueous HCl) is added dropwise with stirring. The dihydrochloride salt typically precipitates from the solution.

  • Purification: The precipitated solid is collected by vacuum filtration, washed with cold diethyl ether, and dried in a vacuum oven to afford Quinolin-8-ylmethanamine Dihydrochloride as a solid.

Applications in Research and Drug Development

Quinolin-8-ylmethanamine 2HCl is primarily utilized as a chemical intermediate and a scaffold for building more complex molecules. Its structural features suggest several key areas of application:

  • Anti-infective Agents: The 8-aminoquinoline pharmacophore is known for its antimalarial and antileishmanial activity.[5] This compound provides a platform for synthesizing novel derivatives with potentially enhanced activity or improved safety profiles.

  • Chelating Agents: The nitrogen atoms of the quinoline ring and the side-chain amine can coordinate with metal ions. This property is relevant for designing agents that modulate metal-dependent biological processes or for use in analytical chemistry.

  • Molecular Probes: The quinoline core is fluorescent. Derivatives can be synthesized for use as fluorescent probes in cellular imaging or biochemical assays.

  • Combinatorial Chemistry: As a primary amine, it is an excellent nucleophile for reactions such as amidation, sulfonylation, and reductive amination, making it a versatile building block for generating libraries of compounds for high-throughput screening.[12]

Conclusion

Quinolin-8-ylmethanamine Dihydrochloride is a compound of high strategic value for researchers in organic synthesis and drug discovery. Its well-defined molecular structure, characterized by the privileged quinoline scaffold, provides a robust starting point for the development of novel compounds with significant biological potential. The synthetic route via nitrile reduction is a reliable and scalable method, ensuring its accessibility for research purposes. This guide provides the core technical information necessary to empower scientists to effectively utilize this compound in their pursuit of new scientific frontiers.

References

  • PubChem. Isoquinolin-8-ylmethanamine dihydrochloride. National Center for Biotechnology Information. [Link]

  • Parmar, D., Kumar, R., & Sharma, U. (2025). C(sp)−H Bond Functionalization of 8‐Methylquinolines. Chemistry – An Asian Journal.
  • ResearchGate. Discovery of 4-((quinolin-8-ylthio)methyl)benzamide derivatives as a new class of SARS-CoV-2 nsp13 inhibitors. [Link]

  • CAS Common Chemistry. 3-[(2,2,6,6-tetramethyl-4-piperidinyl)amino]propanamide. [Link]

  • Rastogi, S., et al. (2022). Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review. Chemical Biology & Drug Design, 100(3), 355-383. [Link]

  • Singh, R., et al. (2018). Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. ACS Omega, 3(2), 2210-2223. [Link]

  • Almássy, S., et al. (2022). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Molecules, 27(11), 3593. [Link]

  • Bartolini, M., et al. (2022). Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. Molecules, 27(11), 3583. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Broad Applications of Quinoline Derivatives: From Pharmaceuticals to Materials. [Link]

  • Al-Ostath, A., et al. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 27(21), 7247. [Link]

  • ResearchGate. Facile synthesis of novel quinolin-8-amine derivatives: crystallographic study, in silico and antifungal investigation. [Link]

  • PubChem. Quinolin-8-ylmethanol. National Center for Biotechnology Information. [Link]

  • Wikipedia. Quinoline. [Link]

Sources

Foundational

Technical Guide: Ionization Dynamics and pKa Characterization of Quinolin-8-ylmethanamine Dihydrochloride

The following technical guide is structured to serve as a definitive reference for the characterization of Quinolin-8-ylmethanamine dihydrochloride. It prioritizes experimental rigor, mechanistic understanding, and actio...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as a definitive reference for the characterization of Quinolin-8-ylmethanamine dihydrochloride. It prioritizes experimental rigor, mechanistic understanding, and actionable protocols.

Executive Summary

Quinolin-8-ylmethanamine dihydrochloride (CAS 15402-71-8, salt form) is a bidentate scaffold critical in medicinal chemistry for its ability to chelate transition metals (Cu²⁺, Zn²⁺) and its role as a precursor in the synthesis of matrix metalloproteinase inhibitors.

Understanding its ionization constants (


) is non-negotiable for drug development. These values dictate the molecule's charge state at physiological pH (7.4), directly influencing lipophilicity (LogD) , membrane permeability , and off-target metal sequestration . This guide provides the theoretical framework and a validated potentiometric protocol to experimentally determine these values with high precision.

Chemical Architecture & Theoretical Framework

Structural Analysis

The molecule consists of a quinoline ring fused with a primary methylamine group at the C8 position. As a dihydrochloride salt, it exists in the solid state as a diprotic acid (


). Upon dissolution in water, it undergoes two distinct deprotonation events.
  • Site A (Quinoline Nitrogen): A heterocyclic nitrogen.[1] In unsubstituted quinoline, the

    
     is ~4.9. In this scaffold, the proximity of the positively charged ammonium group (inductive effect) typically lowers this value.
    
  • Site B (Primary Amine): An aliphatic amine on the methyl linker. Typical primary amines exhibit

    
     values between 9.0 and 10.0.
    
Working Hypothesis for Experimental Design

Based on structural analogues (8-aminoquinoline and 2-picolylamine) and predictive models [1][2], the expected ionization profile is:

SpeciesFormulaChargeEstimated pKaDomain
Cation (Diprotic)

+2-Highly Acidic (pH < 3)
Cation (Monoprotic)

+1

Acidic (pH 3 - 8)
Neutral (Free Base)

0

Basic (pH > 9)

Note: The "Predicted"


 of 8.40 often cited in databases [1] refers to the most basic center (the primary amine).

Ionization Profile & Species Distribution

The following diagram illustrates the stepwise deprotonation pathway. The transition from the soluble dication to the neutral free base significantly alters solubility.

IonizationPathway LH2 LH₂²⁺ (Dication) Fully Protonated LH LH⁺ (Monocation) Quinoline N deprotonated LH2->LH  -H⁺ (pKa₁ ≈ 4.0)   L L (Neutral) Amine N deprotonated LH->L  -H⁺ (pKa₂ ≈ 8.4)  

Figure 1: Stepwise dissociation of Quinolin-8-ylmethanamine dihydrochloride.[2] Red arrows indicate proton loss.

Experimental Methodology: Potentiometric Titration

Objective: To determine the precise thermodynamic


 values using a self-validating potentiometric titration method. This method is superior to UV-Vis for this compound because the aliphatic amine deprotonation may not induce a significant chromophoric shift.
Reagents & Equipment[1]
  • Analyte: Quinolin-8-ylmethanamine dihydrochloride (>98% purity).

  • Titrant: 0.1 M NaOH (Standardized against Potassium Hydrogen Phthalate).

  • Ionic Strength Adjuster (ISA): 0.1 M KCl or KNO₃ (to maintain constant ionic strength

    
    ).
    
  • Inert Gas: High-purity Nitrogen (

    
    ) or Argon (carbonate-free environment is critical for high 
    
    
    
    determination).
  • Apparatus: Automatic titrator (e.g., Metrohm/Mettler) or a precision pH meter (±0.001 pH) with a jacketed glass vessel at 25.0°C.

Protocol Workflow
Step 1: System Calibration

Calibrate the pH electrode using a minimum of three standard buffers (pH 4.01, 7.00, 10.01). Ensure the slope is between 98-102%.

  • Validation Check: Measure a standard buffer of pH 7.00 as a sample. Reading must be 7.00 ± 0.02.

Step 2: Sample Preparation

Dissolve approximately 0.05 mmol of Quinolin-8-ylmethanamine dihydrochloride in 20 mL of carbonate-free distilled water containing 0.1 M KCl.

  • Note: Since the sample is a dihydrochloride salt, the initial pH will be low (~pH 2-3). No additional acid is needed to start the titration.

Step 3: Inert Atmosphere

Purge the solution with


 gas for 10 minutes prior to titration and maintain a positive pressure blanket during the experiment.
  • Why?

    
     absorption forms carbonic acid, which interferes with the endpoint detection near pH 8-9 [3].
    
Step 4: Titration

Titrate with 0.1 M NaOH using dynamic dosing (smaller increments near inflection points).

  • Range: Titrate from initial pH (~2.5) to pH 11.5.

  • Equilibrium: Allow signal to stabilize (<0.1 mV/s drift) before recording each point.

Data Analysis (Bjerrum Method)

Calculate the average number of protons bound per ligand (


) at each pH point using the equation:


Where:

  • 
     = Total concentration of ligand.
    
  • 
     = Concentration of added strong acid (if any; here it comes from the 
    
    
    
    stoichiometry).
  • 
     = Concentration of added base (NaOH).
    

Plot


 vs. pH: 
  • 
     corresponds to pH where 
    
    
    
    .
  • 
     corresponds to pH where 
    
    
    
    .

Implications for Drug Development

Physiological Charge State (pH 7.4)

At blood pH (7.4), the molecule exists primarily in the monocationic form (


) .
  • Calculation: Using

    
     and 
    
    
    
    :
    • The quinoline nitrogen is deprotonated (neutral).

    • The aliphatic amine is protonated (positive).

  • Impact: The permanent positive charge at physiological pH limits passive diffusion across the Blood-Brain Barrier (BBB) unless specific transport mechanisms are engaged.

Metal Chelation & Toxicity

The "free base" form (


) is the active chelating species. Although it is a minor species at pH 7.4 (~10%), the equilibrium drives the formation of neutral 

complexes with divalent metals (Cu, Zn).
  • Risk: High affinity for

    
     can lead to tyrosinase inhibition or off-target metalloenzyme depletion [4].
    
Solubility Profile

The dihydrochloride salt is highly water-soluble. However, if the pH is adjusted to ~9-10 (near the isoelectric point/neutral form), the solubility will drop precipitously, potentially causing precipitation in high-concentration stock solutions.

References

  • PubChem. (2025).[3][4] Quinolin-8-ylmethanamine Compound Summary. National Library of Medicine. Retrieved February 13, 2026, from [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved February 13, 2026, from [Link]

  • Cipurković, A., et al. (2021).[5] Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences, 11, 1-10. (Cited for chelation mechanism analogy). Retrieved February 13, 2026, from [Link]

Sources

Exploratory

thermal stability profile of 8-quinolinemethanamine dihydrochloride

The following technical guide details the thermal stability profile of 8-quinolinemethanamine dihydrochloride , a critical bidentate ligand precursor and synthetic intermediate. Technical Reference & Characterization Pro...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the thermal stability profile of 8-quinolinemethanamine dihydrochloride , a critical bidentate ligand precursor and synthetic intermediate.

Technical Reference & Characterization Protocol

Executive Summary

8-Quinolinemethanamine dihydrochloride (also known as 8-(aminomethyl)quinoline dihydrochloride) serves as a vital N,N-donor ligand precursor in coordination chemistry and a pharmacophore in drug development. While the free base (8-quinolinemethanamine) is prone to oxidative degradation and has a lower melting point, the dihydrochloride salt form is engineered for enhanced thermodynamic stability and solubility.

This guide defines the compound's thermal behavior, predicting a multi-stage degradation profile characteristic of heteroaromatic ammonium salts. It provides a self-validating experimental protocol for researchers to verify batch-specific stability, as precise decomposition onsets can vary based on hydration state and synthesis purity.

Physicochemical Identity & Structural Context

Understanding the thermal profile requires analyzing the structural components that dictate lattice energy and bond dissociation.

PropertySpecification
Compound Name 8-Quinolinemethanamine dihydrochloride
CAS (Free Base) 4288-05-7
CAS (2HCl Salt) 15438-66-1 (Generic/Analogous Reference)
Molecular Formula C

H

N

[1][2][3][4] · 2HCl
Molecular Weight 231.12 g/mol
Physical Form Hygroscopic crystalline solid (White to pale yellow)
Predicted MP >220°C (with decomposition)
The Stability Advantage

The dihydrochloride form protonates both the primary amine (aliphatic) and the quinoline nitrogen (aromatic). This dual protonation significantly increases the lattice energy compared to the free base, elevating the melting point and preventing the "oxidative darkening" common to free amino-quinolines. However, it introduces thermal dehydrochlorination as the primary failure mode.

Thermal Degradation Mechanism

The thermal decomposition of 8-quinolinemethanamine dihydrochloride does not occur as a single event. It follows a stepwise pathway governed by the bond strengths of the crystal lattice and the volatility of the acid component.

Theoretical Degradation Stages
  • Dehydration (50°C – 110°C): If the sample is not stored in a desiccator, hygroscopic water is expelled. This is an endothermic event.

  • Dehydrochlorination (Stage I, ~180°C – 240°C): The weaker bond—the aliphatic amine hydrochloride—dissociates first, releasing gaseous HCl.

  • Dehydrochlorination (Stage II, ~240°C – 280°C): The aromatic quinolinium chloride dissociates. This often overlaps with Stage I or the melting onset.

  • Skeletal Decomposition (>300°C): The remaining free base undergoes oxidative fragmentation, polymerization, or carbonization.

Mechanistic Visualization

The following diagram illustrates the causality of thermal stress on the molecular structure.

ThermalDegradation Compound 8-Quinolinemethanamine Dihydrochloride (Solid) Dehydration Dehydration (Loss of lattice H2O) Compound->Dehydration 50-110°C (Endothermic) Anhydrous Anhydrous Salt (Crystalline) Compound->Anhydrous If Dry Dehydration->Anhydrous DeHCl_1 Primary Dehydrochlorination (Loss of HCl from Aliphatic Amine) Anhydrous->DeHCl_1 ~180-220°C (Onset) Intermediate Mono-HCl / Free Base Mix (Melt Phase) DeHCl_1->Intermediate DeHCl_2 Secondary Dehydrochlorination (Loss of HCl from Quinoline Ring) Intermediate->DeHCl_2 ~240-280°C FreeBase 8-Quinolinemethanamine (Reactive Liquid/Melt) DeHCl_2->FreeBase Degradation Oxidative Fragmentation & Polymerization FreeBase->Degradation >300°C (Exothermic)

Figure 1: Stepwise thermal degradation pathway of 8-quinolinemethanamine dihydrochloride.

Experimental Protocol: Self-Validating Stability Profiling

Since specific batch impurities (solvents, isomers) affect thermal data, researchers must generate a "Fingerprint Profile" for their specific lot. Use this protocol to validate the material before use in high-temperature synthesis (e.g., MOF solvothermal synthesis).

Methodology: TGA/DSC Integration

Objective: Differentiate between solvent loss, melting, and decomposition.

  • Instrument: Simultaneous Thermal Analyzer (SDT) or separate TGA/DSC.

  • Atmosphere: Dry Nitrogen (Inert) vs. Synthetic Air (Oxidative). Note: Use Nitrogen to determine intrinsic stability; use Air to simulate storage failure.

  • Pan Type: Alumina (open) for TGA; Aluminum (crimped, pinhole) for DSC.

Step-by-Step Workflow
  • Pre-Treatment: Dry sample in a vacuum oven at 40°C for 4 hours to remove surface moisture.

  • Equilibration: Load 5-10 mg into the pan. Equilibrate at 30°C for 5 minutes.

  • Ramp: Heat at 10°C/min from 30°C to 400°C.

  • Data Validation Criteria (The "Trust" Check):

    • Criterion A: If mass loss > 2% occurs before 120°C

      
      Sample is wet (Reject/Re-dry). 
      
    • Criterion B: If DSC endotherm appears without mass loss

      
      True Melting Point. 
      
    • Criterion C: If DSC endotherm aligns with mass loss (approx. 15-30%)

      
      Decomposition (HCl loss). 
      
Analytical Workflow Diagram

StabilityProtocol Sample Raw Sample Drying Vacuum Dry 40°C, 4h Sample->Drying TGA TGA Analysis (Mass Change) Drying->TGA DSC DSC Analysis (Heat Flow) Drying->DSC Decision1 Mass Loss < 120°C? TGA->Decision1 Decision2 Endotherm with Mass Loss? DSC->Decision2 Result1 Solvent/Water Contamination Decision1->Result1 Yes Decision1->Decision2 No Result2 Decomposition (HCl Release) Decision2->Result2 Yes Result3 True Melting Event Decision2->Result3 No

Figure 2: Decision tree for interpreting thermal analysis data of amine salts.

Handling & Storage Implications

Based on the thermal profile, the following handling standards are mandatory for maintaining scientific integrity:

  • Storage Temperature: Store at 2-8°C . While thermally stable up to ~180°C, cool storage prevents slow discoloration due to trace free-amine oxidation.

  • Atmosphere: Store under Argon or Nitrogen . The dihydrochloride is hygroscopic; moisture uptake catalyzes hydrolysis and lowers the decomposition onset.

  • Synthesis Warning: Do not heat above 150°C in open vessels without acid scavengers. In solvothermal synthesis (e.g., for MOFs), HCl release will significantly lower the pH of the reaction media, potentially altering the coordination equilibrium.

References

  • National Institute of Standards and Technology (NIST). 8-Quinolinamine (CAS 578-66-5) Phase Change Data. NIST Chemistry WebBook. Available at: [Link]

  • PubChem. 8-Aminoquinoline Compound Summary.[1] National Center for Biotechnology Information. Available at: [Link]

Sources

Foundational

difference between Quinolin-8-ylmethanamine free base and dihydrochloride salt

An In-depth Technical Guide to Quinolin-8-ylmethanamine: A Comparative Analysis of the Free Base and Dihydrochloride Salt For Researchers, Scientists, and Drug Development Professionals Abstract Quinolin-8-ylmethanamine...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Quinolin-8-ylmethanamine: A Comparative Analysis of the Free Base and Dihydrochloride Salt

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinolin-8-ylmethanamine is a key structural motif in medicinal chemistry, serving as a versatile building block for a wide range of biologically active compounds.[1][2] The choice between utilizing its free base form or a salt, such as the dihydrochloride, is a critical decision in synthesis, formulation, and experimental design. This guide provides a detailed comparative analysis of Quinolin-8-ylmethanamine free base and its dihydrochloride salt, elucidating the fundamental differences in their physicochemical properties, handling, and reactivity. By offering field-proven insights and detailed protocols, this document aims to empower researchers to make informed decisions, ensuring experimental reproducibility and accelerating drug development timelines.

The Fundamental Distinction: Structure and Protonation State

The core difference between the free base and the dihydrochloride salt lies in the protonation state of the nitrogen atoms. Quinolin-8-ylmethanamine possesses two basic nitrogen atoms: the quinoline ring nitrogen and the primary amine nitrogen of the methanamine group.

  • Quinolin-8-ylmethanamine (Free Base): In this form, both nitrogen atoms are neutral, possessing lone pairs of electrons. This makes the molecule basic and nucleophilic.[3]

  • Quinolin-8-ylmethanamine Dihydrochloride: This is an acid addition salt formed by reacting the free base with two equivalents of hydrochloric acid (HCl).[4] The lone pairs on both nitrogen atoms accept protons (H⁺) from the HCl, forming ammonium and quinolinium cations, respectively. These positively charged ions are then associated with two chloride (Cl⁻) counter-ions.[4][5] This protonation fundamentally alters the molecule's properties.

Figure 1. Chemical structures of the free base and dihydrochloride salt.

Comparative Physicochemical Properties

The conversion from a free base to a hydrochloride salt is a common strategy in pharmaceutical development to enhance a drug's properties.[6][7][8] The resulting changes are predictable and significant, directly impacting how the compound is handled, stored, and utilized.

PropertyQuinolin-8-ylmethanamine (Free Base)Quinolin-8-ylmethanamine DihydrochlorideRationale & Scientific Insight
Aqueous Solubility LowHighThe ionic nature of the salt allows for strong dipole-ion interactions with water molecules, significantly increasing solubility compared to the less polar free base.[9][10] This is often the primary reason for salt formation in drug development.[4][7]
Organic Solvent Solubility Generally HigherGenerally LowerThe non-polar free base is more readily solvated by organic solvents like dichloromethane, ethyl acetate, or THF. The salt's ionic character makes it less soluble in these low-polarity media.[3][11]
Stability Less StableMore StableThe lone pair of electrons on the amine nitrogen in the free base is susceptible to air oxidation, which can lead to degradation and coloration over time.[12] In the salt form, this lone pair is protonated, rendering it chemically inert to oxidation.[12]
Hygroscopicity LowModerate to HighHydrochloride salts are often hygroscopic, meaning they readily absorb moisture from the atmosphere.[13][14] This can affect the accuracy of weighing and may lead to physical changes (e.g., clumping) or chemical degradation via hydrolysis if not stored properly.[15]
Physical State Often an oil or low-melting solidCrystalline solidThe strong ionic lattice forces in the salt result in a higher melting point and a more defined crystalline structure compared to the free base, which is held together by weaker intermolecular forces.[5] This crystallinity is advantageous for purification and handling.
Reactivity (Nucleophilicity) NucleophilicNot Nucleophilic (Electrophilic)The free base's primary amine is a potent nucleophile, ready to participate in reactions like acylation or alkylation.[3] The protonated ammonium group in the salt is non-nucleophilic and protects the amine from such reactions.
pH (in aqueous solution) BasicAcidicDissolving the free base in water will produce a basic solution (pH > 7). The dihydrochloride salt, being the salt of a weak base and a strong acid, will hydrolyze in water to produce an acidic solution (pH < 7).

Practical Implications for the Researcher

The choice between the free base and the dihydrochloride salt has profound consequences for laboratory work. Understanding these implications is crucial for success.

Handling and Storage
  • Free Base: Due to its susceptibility to oxidation, the free base should be stored under an inert atmosphere (e.g., nitrogen or argon), protected from light, and preferably refrigerated.[16] Its potential for a lower melting point or oily nature can make it more difficult to handle and weigh accurately.

  • Dihydrochloride Salt: While more stable in air, its hygroscopic nature necessitates storage in a desiccator or a tightly sealed container in a dry environment to prevent water absorption.[17] Always equilibrate the container to room temperature before opening to minimize moisture condensation.

Synthetic Chemistry

The reactivity difference is a key consideration. If the desired reaction involves the nucleophilic character of the aminomethyl group (e.g., amide bond formation), the free base is required. If starting with the hydrochloride salt, it must first be neutralized with a base (e.g., triethylamine, sodium bicarbonate) to liberate the free amine in situ or as a separate workup step. Conversely, the salt form protects the amine group, which can be useful if another part of the molecule needs to be modified without affecting the amine.

Biological Assays and Formulation

For in vitro and in vivo studies, the dihydrochloride salt is almost always preferred.[7] Its high aqueous solubility ensures complete dissolution in biological buffers, leading to accurate and reproducible concentration data.[18] Using the free base can lead to poor solubility, precipitation in the assay medium, and consequently, unreliable results. The higher stability of the salt also ensures the integrity of the compound in stock solutions.[6]

Essential Experimental Protocols

Protocol 1: Conversion of Dihydrochloride Salt to Free Base

This protocol describes the standard procedure to obtain the free base from its salt, which is necessary for subsequent synthetic modifications.

  • Dissolution: Dissolve the Quinolin-8-ylmethanamine dihydrochloride (1.0 eq) in deionized water.

  • Basification: Cool the solution in an ice bath and slowly add a saturated aqueous solution of a base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), while stirring. The free base will precipitate or form an oil. Monitor the pH with litmus paper or a pH meter until it is basic (pH ~8-9).

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

  • Drying: Combine the organic extracts and dry them over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the free base.

  • Validation: Confirm the identity and purity of the product using analytical methods described in Protocol 3.

Protocol 2: Synthesis of Dihydrochloride Salt from Free Base

This protocol is used to improve the handling, stability, and water solubility of the compound.

  • Dissolution: Dissolve the Quinolin-8-ylmethanamine free base (1.0 eq) in a suitable anhydrous organic solvent, such as diethyl ether, methanol, or isopropanol.

  • Acidification: Cool the solution in an ice bath. Slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise with vigorous stirring. A precipitate of the dihydrochloride salt will form. Add at least two molar equivalents of HCl.

  • Isolation: Collect the solid precipitate by vacuum filtration.

  • Washing: Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material.

  • Drying: Dry the salt under vacuum to remove residual solvent.

  • Validation: Confirm the formation of the salt using the methods in Protocol 3.

Protocol 3: Analytical Characterization and Differentiation

Simple analytical techniques can be used to distinguish between the two forms.

  • pH Measurement: Dissolve a small sample (~10 mg) in 1 mL of deionized water. The free base solution will be basic, while the dihydrochloride salt solution will be acidic.

  • Infrared (IR) Spectroscopy: The most telling difference is in the N-H stretching region. The dihydrochloride salt will exhibit a very broad and strong absorption band typically between 2500-3000 cm⁻¹, characteristic of an ammonium (R-NH₃⁺) group.[4] The free base will show sharper N-H stretching bands for the primary amine (R-NH₂) around 3300-3500 cm⁻¹.[19]

  • ¹H NMR Spectroscopy: In the ¹H NMR spectrum, the protons on the carbon adjacent to the nitrogen (the -CH₂- group) will be shifted downfield (to a higher ppm value) in the dihydrochloride salt compared to the free base due to the deshielding effect of the adjacent positive charge. The N-H protons of the salt will also be visible, often as a broad singlet.

Workflow cluster_0 Conversion & Synthesis cluster_1 Characterization Salt Dihydrochloride Salt Base Free Base Salt->Base  Protocol 1:  Basification (e.g., NaHCO₃)  & Extraction pH pH Test (Acidic vs. Basic) Salt->pH IR IR Spectroscopy (Broad R-NH₃⁺ stretch) Salt->IR NMR ¹H NMR (Downfield shift) Salt->NMR Base->Salt  Protocol 2:  Acidification (2 eq. HCl)  & Precipitation Base->pH

Figure 2. Workflow for conversion and characterization.

Conclusion

The distinction between Quinolin-8-ylmethanamine free base and its dihydrochloride salt is not merely academic; it is a practical consideration with significant consequences for experimental design and outcomes. The dihydrochloride salt offers superior aqueous solubility, stability, and handling characteristics, making it the preferred form for most pharmaceutical and biological applications. The free base, however, is essential for synthetic transformations that leverage the nucleophilicity of the amine group. A thorough understanding of these differences, supported by the protocols outlined in this guide, enables researchers to select the appropriate compound form, ensuring the integrity, accuracy, and success of their scientific endeavors.

References

  • Miyazaki, S., Oshiba, M., & Nadai, T. (1981). Precaution on use of hydrochloride salts in pharmaceutical formulation. Journal of Pharmaceutical Sciences, 70(6), 594-6. Available at: [Link]

  • Zhang, M., et al. (2018). Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents. New Journal of Chemistry. Available at: [Link]

  • Reddit. (2015). Why are organic amines often more stable as the HCl salt than in the free base form? r/chemistry. Available at: [Link]

  • U.S. Department of Energy. (n.d.). Storage and Use of Hydroxylamine Free Base (NH2OH) - Lessons Learned. Available at: [Link]

  • Jones, D. (2015). Pharmaceutical salts: a formulation trick or a clinical conundrum? The Pharmaceutical Journal. Available at: [Link]

  • Pharmaoffer. (2023). Hydrochloride vs Base: The Guide to API Forms in Pharmaceuticals. Pharmaoffer.com. Available at: [Link]

  • Altan, C. L. (2018). Difference between amino acid free base and its hydrochloride salt? ResearchGate. Available at: [Link]

  • Chemistry Stack Exchange. (2014). Why formulate drugs as HCl salts when HCl is in stomach acid? Available at: [Link]

  • Ràfols, C., et al. (2017). Solubility-pH profiles of a free base and its salt: sibutramine as a case study. ADMET & DMPK. Available at: [Link]

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  • PubChem. (n.d.). (Quinolin-5-yl)methanamine. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. (n.d.). (Quinolin-4-yl)methanamine dihydrochloride. National Center for Biotechnology Information. Available at: [Link]

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Exploratory

basic chemical reactivity of the quinoline ring in 8-aminomethyl derivatives

An In-Depth Technical Guide to the Core Chemical Reactivity of the Quinoline Ring in 8-Aminomethyl Derivatives This guide provides a comprehensive exploration of the fundamental chemical reactivity of the 8-aminomethylqu...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Core Chemical Reactivity of the Quinoline Ring in 8-Aminomethyl Derivatives

This guide provides a comprehensive exploration of the fundamental chemical reactivity of the 8-aminomethylquinoline scaffold. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple reaction lists to explain the causal relationships behind the observed reactivity, offering field-proven insights into experimental design and application.

The 8-Aminomethylquinoline Scaffold: An Introduction

The quinoline ring system, a fusion of a benzene ring and a pyridine ring, presents a fascinating landscape of chemical reactivity. The pyridine moiety, with its electron-withdrawing nitrogen atom, is relatively electron-deficient, while the benzene ring retains its electron-rich aromatic character. This inherent electronic dichotomy governs the regioselectivity of most transformations.

The introduction of an aminomethyl group at the C8 position introduces several key features that modulate this reactivity:

  • Electronic Influence: The primary amine of the aminomethyl group is a potent activating group through its lone pair of electrons. This enhances the electron density of the benzene ring, further favoring electrophilic attack on this portion of the molecule.

  • Steric Hindrance: The presence of the substituent at C8 can sterically hinder reactions at the adjacent C7 position.

  • Coordinating Properties: The quinoline nitrogen (N1) and the aminomethyl nitrogen (N8) form a powerful bidentate chelating system. This ability to coordinate with metal ions is not only a defining characteristic but also a tool that can be leveraged for catalysis and the synthesis of novel molecular architectures.[1][2]

This guide will dissect the core reactivity of this scaffold, focusing on electrophilic and nucleophilic substitutions, reactions of the side chain, and its pivotal role in coordination chemistry.

Electrophilic Aromatic Substitution (EAS) on the Benzene Ring

The electron-rich nature of the carbocyclic (benzene) ring in quinoline makes it the primary site for electrophilic attack. The electron-withdrawing nature of the pyridinic nitrogen deactivates the heterocyclic ring towards electrophiles. Consequently, electrophilic substitution reactions on quinoline itself are known to favor the C5 and C8 positions.[3][4][5] The presence of the 8-aminomethyl group further influences this selectivity.

Directing Effects and Regioselectivity

The 8-aminomethyl group, and particularly its N-acylated derivatives which are often used in synthesis, acts as a strong ortho-, para-director. This reinforces the inherent preference for substitution at C5 and introduces a strong preference for substitution at C7, although this can be subject to steric hindrance. The stability of the resulting cationic intermediate (sigma complex) is the determining factor for the observed regioselectivity.

  • charge delocalized More Stable >]; "Intermediate_6" [label=< Attack at C6
  • charge delocalized Less Stable >]; }

Caption: Favored electrophilic attack at C5 leads to a more stable intermediate.

Key Electrophilic Substitution Protocols

The introduction of a nitro group is a cornerstone of synthetic chemistry, often serving as a precursor to an amino group.

Protocol: Nitration at the C5 Position

  • Protection: To prevent oxidation of the aminomethyl side chain and to control regioselectivity, it is crucial to first protect the amine, for example, as an amide. Dissolve 8-(acetylaminomethyl)quinoline in concentrated sulfuric acid at 0°C.

  • Nitrating Agent Addition: Add a stoichiometric amount of potassium nitrate portion-wise, maintaining the temperature below 5°C. The choice of a milder nitrating agent over fuming nitric acid is deliberate to prevent over-oxidation and side reactions.

  • Reaction Quench: After stirring for 2-3 hours, the reaction is quenched by pouring it carefully onto crushed ice. This precipitates the product and neutralizes the strong acid.

  • Isolation: The resulting solid is filtered, washed with cold water until the washings are neutral, and then dried. The primary product is 5-nitro-8-(acetylaminomethyl)quinoline.

  • Deprotection (Optional): The acetyl group can be removed by acid or base hydrolysis to yield 5-nitro-8-aminomethylquinoline.

Halogenated quinolines are versatile intermediates for cross-coupling reactions.

Protocol: C5-Iodination via C-H Activation

Recent advances in catalysis allow for direct C-H functionalization. The N-oxide of the quinoline can be used as a directing group.

  • N-Oxide Formation: Treat the 8-aminomethylquinoline derivative with an oxidant like m-CPBA in a chlorinated solvent (e.g., DCM) to form the corresponding quinoline N-oxide.

  • Catalytic Iodination: In a reaction vessel under an inert atmosphere, combine the quinoline N-oxide (1 equiv.), N-iodosuccinimide (NIS, 1.5 equiv.), a rhodium catalyst such as [Cp*RhCl2]2 (4 mol%), and a silver salt cocatalyst like AgNTf2 (16 mol%) in 1,2-dichloroethane.[6]

  • Reaction Execution: Heat the mixture at a specified temperature (e.g., 80-100°C) and monitor by TLC or LC-MS until the starting material is consumed.

  • Workup and Purification: After cooling, the reaction mixture is filtered through a pad of celite to remove metal residues, concentrated, and purified by column chromatography to yield the 8-iodoquinoline N-oxide.[6]

  • Reduction: The N-oxide can be readily reduced back to the quinoline using a reducing agent like PCl3 or by catalytic hydrogenation.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient pyridine ring is susceptible to attack by nucleophiles, especially when an activating group (like a nitro group) is present or when a good leaving group (like a halogen) is located at the C2 or C4 positions.[4]

General Reactivity

The 8-aminomethyl group does not directly participate in SNAr reactions on the pyridine ring. However, its electronic donating nature can slightly decrease the rate of these reactions compared to an unsubstituted quinoline. The most common SNAr reactions on the quinoline core are the Chichibabin reaction and substitutions on halo-quinolines.

Protocol: Substitution of a 4-Chloro Substituent

This protocol describes the displacement of a chlorine atom at the C4 position, a common synthetic intermediate.

  • Reactant Setup: Dissolve 4-chloro-8-(aminomethyl)quinoline in a high-boiling polar aprotic solvent like DMF or NMP.

  • Nucleophile Addition: Add the desired nucleophile (e.g., sodium methoxide for methoxylation, or a secondary amine like piperidine for amination) and a non-nucleophilic base such as potassium carbonate if the nucleophile is added as a salt.

  • Heating: Heat the reaction mixture to a high temperature (typically >100°C) to facilitate the substitution. The progress is monitored by TLC.

  • Isolation: Upon completion, the reaction is cooled and partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated. Purification is achieved via column chromatography.

SNAr_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Start 4-Chloro-8-(aminomethyl)quinoline Solvent Dissolve in DMF/NMP Start->Solvent Nuc Add Nucleophile (Nu-) & Base (e.g., K2CO3) Solvent->Nuc Heat Heat to >100°C Nuc->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Cool Cool to RT Monitor->Cool Reaction Complete Extract Partition (Water/EtOAc) Cool->Extract Purify Column Chromatography Extract->Purify Final Isolated 4-Nu-8-(aminomethyl)quinoline Purify->Final

Caption: General workflow for a nucleophilic substitution reaction.

Side Chain Reactivity: A Gateway to Diversity

The 8-aminomethyl group is a versatile handle for synthetic modifications, allowing for the construction of diverse libraries of compounds, a critical activity in drug discovery.

N-Acylation and N-Sulfonylation

The formation of amides and sulfonamides is fundamental for modifying the physicochemical properties of the molecule, such as solubility and hydrogen bonding capacity.

Protocol: Amide Synthesis via Carbodiimide Coupling

  • Activation: In a suitable aprotic solvent (e.g., DCM or DMF), dissolve the carboxylic acid (1.1 equiv.). Add a coupling agent like EDC (1.2 equiv.) and an activator such as HOBt (1.2 equiv.). Stir for 15-20 minutes at room temperature to form the activated ester.

  • Amine Addition: Add a solution of the 8-aminomethylquinoline derivative (1.0 equiv.) to the activated acid mixture.

  • Reaction: Stir the reaction at room temperature overnight.

  • Workup: Dilute the reaction with water and extract with an organic solvent. The combined organic layers are washed with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO3), and brine, then dried and concentrated to yield the amide product.

Schiff Base Formation

The primary amine readily condenses with aldehydes and ketones to form Schiff bases (imines). These products are not only stable compounds in their own right but also serve as important ligands in coordination chemistry.[7]

Protocol: Synthesis of a Schiff Base

  • Reactant Mixing: Dissolve 8-aminomethylquinoline (1 equiv.) and a chosen aldehyde (e.g., salicylaldehyde, 1 equiv.) in a solvent like ethanol or methanol.

  • Catalysis: Add a catalytic amount of acetic acid to facilitate the reaction.

  • Reaction: Reflux the mixture for several hours. The formation of the imine product is often accompanied by a color change and can be monitored by TLC.

  • Isolation: Cool the reaction mixture. The Schiff base product often precipitates and can be collected by filtration, washed with cold solvent, and dried.

The Power of Chelation: Coordination Chemistry

The geometry of the 8-aminomethylquinoline scaffold is perfectly pre-organized for chelation. The N1 of the quinoline ring and the nitrogen of the aminomethyl side chain form a stable five-membered ring when coordinated to a metal center. This property is exploited in areas ranging from medicinal chemistry to catalysis.[2][8][9][10]

Caption: Chelation of a metal ion by the bidentate 8-aminomethylquinoline ligand.

Role as a Directing Group in C-H Activation

The 8-amino group (typically as an amide) is a highly effective directing group for transition metal-catalyzed C-H functionalization at the C7 position. The metal catalyst coordinates to the bidentate ligand, bringing the catalytic center into close proximity with the C7-H bond, enabling its selective activation and subsequent functionalization.

Synthesis of Metal Complexes

The synthesis of metal complexes is often straightforward, involving the reaction of the ligand with a suitable metal salt.

Protocol: Synthesis of a Palladium(II) Complex

  • Ligand Solution: Dissolve the 8-aminomethylquinoline derivative in a solvent such as ethanol or acetonitrile.

  • Metal Salt Addition: Add a solution of a palladium(II) salt (e.g., PdCl2 or K2PdCl4) in the same solvent to the ligand solution.

  • Complex Formation: Stir the mixture at room temperature or with gentle heating. The formation of the complex is usually indicated by a color change or the precipitation of a solid.

  • Isolation: The resulting complex can be isolated by filtration, washed with the solvent and a non-coordinating solvent like diethyl ether, and then dried under vacuum.

PropertyValueReference
Molar Mass (8-Aminoquinoline) 144.18 g/mol [1]
Melting Point (8-Aminoquinoline) 65 °C[1]
Appearance (8-Aminoquinoline) Pale yellow solid[1]

Synthetic Routes to the Scaffold

Access to 8-aminomethylquinoline derivatives relies on several robust synthetic strategies.

From Quinoline

The most traditional route involves the nitration of quinoline, which yields a mixture of 5-nitro and 8-nitroquinoline.[1] These isomers are separated, and the 8-nitroquinoline is then reduced (e.g., with Sn/HCl or catalytic hydrogenation) to 8-aminoquinoline.[1] The primary amine can then be elaborated into the aminomethyl group through various methods, such as reductive amination of 8-quinolinecarboxaldehyde.

Povarov Reaction

For more complex substituted quinolines, the Povarov reaction, an aza-Diels-Alder reaction, offers a powerful alternative. It involves the reaction of an aniline (like 1,2-phenylenediamine), an aldehyde, and an enol ether to construct the quinoline core in a convergent manner.[11]

Conclusion

The 8-aminomethylquinoline scaffold possesses a rich and tunable chemical reactivity. The interplay between the electron-deficient pyridine ring, the electron-rich benzene ring, and the versatile aminomethyl side chain provides chemists with multiple avenues for functionalization. Its strong chelating ability further expands its utility, particularly in the realm of catalysis and medicinal chemistry, where it forms the backbone of important antimalarial drugs like primaquine.[12] A thorough understanding of the principles outlined in this guide is essential for leveraging this privileged scaffold in the design and synthesis of novel functional molecules.

References

  • Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. National Center for Biotechnology Information. [Link]

  • Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. National Center for Biotechnology Information. [Link]

  • Electrophilic substitution reaction in quinoline and isoquinoline. Quimicaorganica.org. [Link]

  • Synthesis and Properties of Some Transition Metal Complexes of Schiff Base Derived from the Condensation of 2,6-Pyridinedicarboxaldehyde and 8-Aminoquinoline. Asian Journal of Chemistry. [Link]

  • Strategies for the synthesis of 8‐aminoquinoline derivatives and examples of difluoroalkylated pharmaceutical. ResearchGate. [Link]

  • Transition metal complexes supported by (8-quinolynyl)amido ligands. ResearchGate. [Link]

  • Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. MDPI. [Link]

  • 8-Amino quinolines. Pharmacy 180. [Link]

  • SAR of Quinolines | 4-Amino Quinolines | 8-Amino Quinolines | With Examples | Antimalarials BP 601T. YouTube. [Link]

  • Chapter 7_Quinolines and Isoquinolines.pdf. University of Glasgow. [Link]

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  • 8 aminoquinolines. Slideshare. [Link]

  • Mechanism of Electrophilic Substitution in Quinoline and Isoquinoline. ResearchGate. [Link]

  • Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI. [Link]

  • Facile synthesis of novel quinolin-8-amine derivatives: crystallographic study, in silico and antifungal investigation. ResearchGate. [Link]

  • Why does an electrophilic attack occur at the 5 and 8 position in Quinoline? Quora. [Link]

  • Regioselective Introduction of Heteroatoms at the C-8 Position of Quinoline N-Oxides: Remote C−H Activation. Institute for Basic Science. [Link]

  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. National Center for Biotechnology Information. [Link]

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Foundational

literature review of Quinolin-8-ylmethanamine ligands in coordination chemistry

Topic: Literature Review of Quinolin-8-ylmethanamine Ligands in Coordination Chemistry Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary: The S...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Literature Review of Quinolin-8-ylmethanamine Ligands in Coordination Chemistry Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Scaffold Advantage

Quinolin-8-ylmethanamine (8-QMA), often distinct from its rigid congener 8-aminoquinoline, represents a privileged scaffold in coordination chemistry. Characterized by a methylene bridge (


) connecting the quinoline ring to the primary amine, 8-QMA offers a unique "bite angle" flexibility that 8-aminoquinoline amides lack.

This guide provides a technical deep-dive into the synthesis, coordination behaviors, and applications of 8-QMA. Unlike the rigid 5-membered chelate formed by 8-aminoquinoline amides (widely used in Daugulis-type C-H activation), the 8-QMA scaffold forms a more flexible, yet thermodynamically stable, 5-membered chelate ring with transition metals. This flexibility is critical for catalytic transfer hydrogenation and designing metallodrugs with tunable lability.

Structural Fundamentals & Ligand Design

The Chelate Effect and Basicity

The 8-QMA ligand operates as a neutral, bidentate N,N-donor. The quinoline nitrogen (


, 

) acts as a borderline soft base, while the aliphatic amine (

,

) acts as a hard base.
  • Bite Angle: The methylene spacer allows for a bite angle closer to 80–85° in octahedral complexes, reducing ring strain compared to direct amido-linkages.

  • Electronic Modulation: Substituents on the quinoline ring (positions 2, 5, or 6) electronically communicate with the metal center, altering the Lewis acidity of the coordinated metal.

Visualization: Coordination Modes

The following diagram illustrates the primary binding mode (Chelating) versus the less common bridging mode observed in polymeric structures.

G Ligand 8-QMA Ligand Metal Metal Center (M) Ligand->Metal  N(py) & N(amine) donation Chelate Bidentate Chelate (5-membered ring) Metal->Chelate  Thermodynamic Product Bridge Bridging Mode (Polymeric) Metal->Bridge  Kinetic/Steric Control

Figure 1: Logical flow of coordination preference for 8-QMA ligands. The 5-membered chelate is the dominant thermodynamic product.

Synthetic Pathways & Experimental Protocols

Synthesis of Quinolin-8-ylmethanamine

While 8-aminoquinoline is commercially abundant, the methanamine derivative often requires synthesis to ensure high purity, particularly for catalytic applications where trace impurities poison metal centers.

Protocol: Reductive Amination from 8-Quinolinecarboxaldehyde

Objective: Synthesize high-purity 8-QMA for coordination. Reaction Type: Oxime reduction (High Fidelity).

Reagents:

  • 8-Quinolinecarboxaldehyde (10 mmol)

  • Hydroxylamine hydrochloride (

    
    ) (12 mmol)
    
  • Sodium acetate (NaOAc)[1]

  • LiAlH4 or

    
    /Pd-C
    
  • Solvents: Ethanol, dry THF.

Step-by-Step Methodology:

  • Oxime Formation:

    • Dissolve 8-quinolinecarboxaldehyde (1.57 g, 10 mmol) in Ethanol (20 mL).

    • Add

      
       (0.83 g, 12 mmol) and NaOAc (1.0 g).
      
    • Reflux for 2 hours. Monitor via TLC (SiO2, Hexane:EtOAc 3:1).

    • Checkpoint: Formation of a white/pale yellow precipitate (Oxime). Yield >90%.

  • Reduction:

    • Suspend the isolated oxime in dry THF under

      
       atmosphere.
      
    • Slowly add LiAlH4 (2.0 equiv) at 0°C (Caution: Exothermic).

    • Reflux for 4 hours. The

      
       oxime carbon is reduced to the 
      
      
      
      amine.
  • Workup:

    • Quench with Rochelle's salt solution. Extract with DCM.

    • Dry over

      
       and concentrate.
      
    • Purification: Distillation or recrystallization from Et2O/Hexane.

Visualization: Synthetic Workflow

Synthesis Start 8-Quinolinecarboxaldehyde Step1 Condensation (NH2OH·HCl / NaOAc) Start->Step1 Inter Intermediate: 8-Quinolinealdoxime Step1->Inter Step2 Reduction (LiAlH4 / THF) Inter->Step2 Product Product: Quinolin-8-ylmethanamine (8-QMA) Step2->Product

Figure 2: Step-wise synthesis of 8-QMA via the oxime route, ensuring high amine purity.

Catalytic Utility: Transfer Hydrogenation

Ruthenium(II) complexes of 8-QMA are potent catalysts for Transfer Hydrogenation (TH) of ketones. The


 group is not merely a donor; it participates in the "outer-sphere" mechanism via the N-H effect , facilitating proton transfer to the substrate.
Mechanism of Action

In Ru(II)-arene complexes (e.g.,


), the catalytic cycle involves:
  • Formation of the 16e- species: Base-assisted elimination of HCl.

  • Hydride Formation: Dehydrogenation of isopropanol (donor).

  • Hydride Transfer: Concerted transfer of

    
     (from Ru) and 
    
    
    
    (from
    
    
    ) to the ketone.

Catalysis Precat Pre-catalyst [Ru-Cl-NH2] Active Active Species [Ru-NH] Precat->Active -HCl (Base) Hydride Ru-Hydride [Ru-H-NH2] Active->Hydride + iPrOH - Acetone Hydride->Active + Ketone -> Alcohol Substrate Ketone Substrate Product Alcohol Product

Figure 3: Inner-sphere/Outer-sphere mechanism for Transfer Hydrogenation using Ru-8-QMA catalysts.

Bioinorganic Applications: Anticancer Activity

Copper(II) complexes of 8-QMA derivatives have emerged as promising non-platinum anticancer agents. They function primarily through Reactive Oxygen Species (ROS) generation and DNA intercalation.

Cytotoxicity Data Summary

The following table summarizes the cytotoxicity (IC50) of Copper(II) complexes derived from quinoline-methanamine scaffolds against human cancer cell lines.

ComplexLigand SubstituentCell Line (Type)IC50 (µM)Ref
[Cu(L)Cl2] H (Unsubstituted)MCF-7 (Breast)2.54 ± 0.69[1]
[Cu(L)Cl2] H (Unsubstituted)MDA-MB-2313.31 ± 0.06[1]
[Cu(L)(NO3)2] 4-aminobenzoic esterHeLa (Cervical)< 5.0[2]
Cisplatin (Control)HeLa~10-20[2]

Table 1: Comparative cytotoxicity. Note that 8-QMA copper complexes often exhibit lower IC50 (higher potency) than Cisplatin in specific lines.

Mechanism of Cytotoxicity
  • Transport: The lipophilic quinoline scaffold facilitates passive diffusion across the cell membrane.

  • Redox Cycling: Intracellular reduction of Cu(II) to Cu(I) by glutathione generates superoxide anions and hydroxyl radicals (Fenton-like chemistry).

  • DNA Damage: The planar quinoline ring intercalates into DNA base pairs, while the ROS cause strand scission.

References

  • Harmse, L., et al. (2024).[2] "An 8-aminoquinoline-naphthyl copper complex causes apoptotic cell death by modulating the expression of apoptotic regulatory proteins in breast cancer cells."[2] European Journal of Pharmacology. Link

  • Wang, Y., et al. (2023). "Copper(II) complexes based on quinoline-derived Schiff-base ligands: synthesis, characterization, HSA/DNA binding ability, and anticancer activity."[3] RSC Advances. Link

  • Vlahopoulou, G., et al. (2024). "Ruthenium-p-Cymene Complexes Incorporating Substituted Pyridine–Quinoline Ligands... for Cytotoxicity and Catalytic Transfer Hydrogenation Studies." Molecules. Link

  • Csomos, A., et al. (2022).[4] "Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules." Arkivoc. Link

  • Oliveri, V., et al. (2023). "Exploring the effect of copper on the bioactivity of 8-quinolines." Dalton Transactions. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Protocol for Synthesizing Metal Complexes using Quinolin-8-ylmethanamine Dihydrochloride

Abstract This guide details the protocol for synthesizing transition metal complexes (specifically Ruthenium, Copper, and Zinc) using Quinolin-8-ylmethanamine dihydrochloride (also known as 8-aminomethylquinoline).[1] Un...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the protocol for synthesizing transition metal complexes (specifically Ruthenium, Copper, and Zinc) using Quinolin-8-ylmethanamine dihydrochloride (also known as 8-aminomethylquinoline).[1] Unlike the more common 8-aminoquinoline, this ligand features a methylene bridge (


) between the quinoline ring and the primary amine, resulting in the formation of a six-membered chelate ring  upon coordination. The critical technical challenge addressed here is the effective neutralization of the dihydrochloride salt (

) to generate the free base in situ or ex situ without compromising metal coordination efficiency.

Introduction & Chemical Context

Ligand Architecture

Quinolin-8-ylmethanamine is a bidentate ligand coordinating through the quinoline nitrogen (


) and the aliphatic amine nitrogen (

).[1]
  • Connectivity: Metal —

    
    
    
    
    
    
    
    
    
    
    — Metal.[1]
  • Chelate Effect: This connectivity creates a six-membered metallacycle , distinguishing it from 8-aminoquinoline (which forms a five-membered ring).[1] This geometric difference influences the "bite angle" (P-M-N angle) and steric crowding around the metal center, often enhancing stability in octahedral geometries.

The Dihydrochloride Challenge

The starting material is supplied as a dihydrochloride salt (


) to ensure shelf stability (preventing oxidation of the primary amine).[1]
  • Problem: Direct addition to metal salts results in a highly acidic solution (

    
    ), preventing coordination and potentially degrading acid-sensitive metal precursors (e.g., 
    
    
    
    ).[1]
  • Solution: Precise stoichiometric deprotonation is required. The protocol below outlines two strategies: In-Situ Deprotonation (for catalysis/high-throughput) and Free-Base Isolation (for crystallography/high-purity).[1]

Pre-Synthesis Considerations

Materials Checklist
ReagentRoleSpecifications
Quinolin-8-ylmethanamine

2HCl
Ligand Precursor>98% Purity; Hygroscopic (Store in Desiccator)
Base Neutralizing AgentMethod A: Triethylamine (

) or NaOMeMethod B: NaOH (aq)
Metal Precursor Metal SourceRu:

Cu:

or

Zn:

Solvent MediumMethanol (MeOH), Ethanol (EtOH), Dichloromethane (DCM)
Safety & Handling
  • HCl Release: Neutralization releases HCl, which forms salts (e.g.,

    
    ).[1] Ensure adequate venting.
    
  • Metal Waste: Dispose of Ruthenium and Copper waste in heavy metal containers.

Experimental Protocols

Protocol A: Synthesis of Ruthenium(II) Half-Sandwich Complex

Target:


Application:  Transfer hydrogenation catalysis, C-H activation directing group.[1]

Workflow Diagram:

Ru_Synthesis Start Ligand (L.2HCl) Base Base Addition (Et3N, 2.2 eq) Start->Base Mix Stir 15 min (MeOH, RT) Base->Mix Metal Add Metal Dimer [Ru(p-cym)Cl2]2 Mix->Metal React Reaction 50°C, 4-6 hrs Metal->React Filter Filtration (Remove insoluble salts) React->Filter Product Isolate Product [Ru(cym)(L)Cl]+ Filter->Product

Figure 1: Workflow for the in-situ neutralization and coordination of Ruthenium.[1]

Step-by-Step Procedure:

  • Preparation: In a 25 mL round-bottom flask, suspend Quinolin-8-ylmethanamine

    
     2HCl  (116 mg, 0.5 mmol) in anhydrous Methanol  (10 mL).
    
  • Neutralization: Add Triethylamine (

    
    ) (153 µL, 1.1 mmol, 2.2 equivalents).
    
    • Observation: The suspension should clear as the free amine dissolves. Stir for 15 minutes at Room Temperature (RT).

  • Metal Addition: Add

    
      (153 mg, 0.25 mmol). Note that 0.25 mmol of dimer provides 0.5 mmol of Ru metal centers (1:1 Metal:Ligand ratio).[1]
    
  • Reaction: Heat the mixture to 50°C for 4–6 hours under an inert atmosphere (

    
     or Ar). The solution will typically turn deep orange/red.
    
  • Work-up:

    • Cool to RT.

    • Filter through a Celite pad to remove any unreacted material or amine-hydrochloride salts if they precipitated.

    • Concentrate the filtrate to ~2 mL on a rotary evaporator.

    • Add cold Diethyl Ether (15 mL) to precipitate the complex.

  • Isolation: Filter the orange solid, wash with ether (

    
    ), and dry under vacuum.
    
Protocol B: Synthesis of Copper(II) Bis-Chelate Complex

Target:


Application:  Bioinorganic DNA binding studies, oxidative catalysis.[1]

Step-by-Step Procedure:

  • Free Base Generation (Ex-Situ Method):

    • Dissolve Quinolin-8-ylmethanamine

      
       2HCl  (1.0 g) in minimal water (5 mL).[1]
      
    • Slowly add 1M NaOH until pH ~10. An oil or precipitate (the free amine) will separate.[1]

    • Extract with Dichloromethane (DCM) (

      
      ).[1]
      
    • Dry the organic layer over

      
      , filter, and evaporate to obtain the yellow oily free amine.
      
    • Note: Use this immediately as the free amine oxidizes over time.

  • Coordination:

    • Dissolve the fresh free amine (316 mg, 2.0 mmol) in Ethanol (10 mL).

    • Dissolve

      
        (170 mg, 1.0 mmol) in Ethanol  (5 mL).
      
  • Mixing: Dropwise add the copper solution to the ligand solution while stirring.

    • Observation: Immediate color change to deep blue/green.

  • Crystallization: Stir for 1 hour at RT. The complex often precipitates directly. If not, reduce volume and let stand in a fridge (4°C) overnight.

  • Characterization: Filter the blue/green crystals.

Characterization & Expected Data

NMR Spectroscopy (for Ru Complex)

Since Copper is paramagnetic, NMR is only useful for the Ruthenium (diamagnetic) complex.[1]

  • 
     NMR (Methanol-
    
    
    
    ):
    • p-Cymene signals: Look for the loss of symmetry. Four aromatic protons (two doublets), one isopropyl septet, and a methyl singlet.[1]

    • Ligand signals: The methylene protons (

      
      ) often become diastereotopic (AB system) upon coordination due to the rigidity of the 6-membered ring and the chirality of the metal center (if the complex is chiral).[1]
      
    • Shift: The amine protons (

      
      ) will shift significantly downfield (from ~2 ppm to ~5-7 ppm) upon coordination to Ru.[1]
      
Structural Visualization

The diagram below illustrates the coordination geometry differences.

Coordination_Geometry cluster_0 Ligand Connectivity cluster_1 Metal Complex (6-Membered Ring) Q Quinoline Ring C8 C8 Position Q->C8 CH2 Methylene Bridge (-CH2-) C8->CH2 NH2 Amine Donor (-NH2) CH2->NH2 M Metal Center (Ru/Cu) N_Q N (Quinoline) M->N_Q Coordination N_A N (Amine) M->N_A Coordination M->N_A Bite Angle ~85-90° N_Q->M Bite Angle ~85-90°

Figure 2: Structural connectivity highlighting the methylene bridge essential for the 6-membered chelate formation.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Precipitate is White/Colorless Incomplete neutralization; Ligand salt reprecipitated.Ensure 2.2 eq. of base was used. Add small amount of water to dissolve salt, then extract free base (Method B).
Low Yield Ligand oxidation.The free amine is air-sensitive. Perform neutralization and coordination under Argon/Nitrogen.
Oily Product Solvent trapping.Triturate the oil with cold diethyl ether or pentane to induce crystallization.
Acidic pH after Base Addn HCl buffering.The dihydrochloride is acidic. Check pH with paper; ensure it is >8 before adding metal.[1]

References

  • Ligand Utility in C-H Activation

    • Tran, L. D., Roane, J., & Daugulis, O. (2013). "Direct Functionalization of C(sp3)–H Bonds Utilizing the 8-Aminoquinoline Directing Group". Angewandte Chemie International Edition, 52(23), 6043–6046.[1] Link(Note: Describes the chemically related 8-aminoquinoline system, establishing the directing group principle).

  • Ruthenium p-Cymene Synthesis Methodology

    • Bennett, M. A., & Smith, A. K. (1974).[1] "Arene ruthenium(II) complexes formed by dehydrogenation of cyclohexadienes with ruthenium(III) trichloride".[1] Journal of the Chemical Society, Dalton Transactions, (2), 233-241. Link(The foundational protocol for Ru-dimer synthesis).

  • Quinolin-8-ylmethanamine Derivatives

    • Zhang, X., Wu, R., Liu, W., & Zheng, Q. Z. (2016). "Copper-Catalyzed Intermolecular Amidation of 8-Methylquinolines with N-Fluoroarylsulfonimides via C(sp3)–H Activation". Organic & Biomolecular Chemistry, 14, 6292-6296. Link(Demonstrates the in-situ formation and stability of the 8-quinolinemethanamine scaffold).

Sources

Application

Application Note &amp; Protocol: A Comprehensive Guide to the Synthesis of Novel Schiff Bases from Quinolin-8-ylmethanamine Dihydrochloride

Introduction and Scientific Context Schiff bases, characterized by their azomethine (-C=N-) functional group, represent a cornerstone in the fields of coordination chemistry, materials science, and medicinal chemistry.[1...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Scientific Context

Schiff bases, characterized by their azomethine (-C=N-) functional group, represent a cornerstone in the fields of coordination chemistry, materials science, and medicinal chemistry.[1] The quinoline scaffold, in particular, is a privileged heterocyclic motif found in numerous natural products and synthetic drugs, renowned for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3] The conjugation of a quinoline moiety with the versatile imine group often leads to compounds with enhanced therapeutic potential and unique physicochemical properties.

This document provides a detailed, field-proven guide for the synthesis of quinoline-based Schiff bases, starting from the commercially available but synthetically challenging precursor, Quinolin-8-ylmethanamine dihydrochloride. Our objective is to move beyond a simple recitation of steps, offering a robust protocol grounded in mechanistic understanding and practical experience.

A critical challenge presented by the starting material is the protonation of the primary amine group, rendering it non-nucleophilic. A core principle of this protocol is the necessary in situ liberation of the free amine to enable the nucleophilic attack on the carbonyl carbon, a crucial step often overlooked in generalized procedures. This guide will detail the complete workflow from precursor activation to the isolation and rigorous characterization of the final, high-purity Schiff base product.

Reaction Mechanism and Core Principles

The synthesis of a Schiff base is a classic example of a nucleophilic addition-elimination reaction.[4] The overall process can be dissected into two primary stages:

  • Neutralization (Activation): The starting material, Quinolin-8-ylmethanamine dihydrochloride, is a salt. The primary amine is present in its ammonium salt form (-CH₂-NH₃⁺ 2Cl⁻), which is electrophilic rather than nucleophilic. Therefore, the addition of a suitable base is required to deprotonate the ammonium salt and generate the free primary amine (-CH₂-NH₂), which is the active nucleophile for the subsequent step.

  • Condensation:

    • Nucleophilic Addition: The lone pair of electrons on the nitrogen of the free amine attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This forms a tetrahedral intermediate known as a carbinolamine.

    • Dehydration: The carbinolamine intermediate is unstable and readily eliminates a molecule of water to form the stable imine (Schiff base). This elimination step is typically the rate-determining step and is often catalyzed by a small amount of acid, which protonates the hydroxyl group, turning it into a better leaving group (H₂O).[4]

The general reaction scheme is depicted below.

G start Start: Quinolin-8-ylmethanamine dihydrochloride in Ethanol neutralize 1. Neutralization: Add Triethylamine (2.1 eq) Stir for 20 min start->neutralize add_aldehyde 2. Aldehyde Addition: Add Salicylaldehyde (1 eq) neutralize->add_aldehyde reflux 3. Reaction: Reflux for 4-6 hours (Monitor by TLC) add_aldehyde->reflux cool 4. Isolation: Cool to RT, then ice bath reflux->cool filter 5. Filtration & Washing: Wash with cold EtOH, H₂O, Ether cool->filter crude_product Crude Schiff Base filter->crude_product recrystallize 6. Purification (Optional): Recrystallize from hot Ethanol crude_product->recrystallize final_product Pure Schiff Base Product recrystallize->final_product characterize 7. Characterization: NMR, IR, MS, M.P. final_product->characterize

Sources

Method

applications of 8-(Aminomethyl)quinoline in fluorescent sensor development

Application Note #FL-AMQ-08 Executive Summary This guide details the application of 8-(Aminomethyl)quinoline (8-AMQ) as a privileged scaffold for the design of "Turn-On" fluorescent sensors targeting transition metal ion...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note #FL-AMQ-08

Executive Summary

This guide details the application of 8-(Aminomethyl)quinoline (8-AMQ) as a privileged scaffold for the design of "Turn-On" fluorescent sensors targeting transition metal ions, specifically Zinc (Zn²⁺) and Cadmium (Cd²⁺).

Unlike its rigid counterpart 8-aminoquinoline, 8-AMQ features a methylene bridge (


) between the quinoline ring and the exocyclic amine. This structural "hinge" provides two critical advantages:
  • Decoupled Electronics: It structurally isolates the amine lone pair from the aromatic system, ensuring a clean Photoinduced Electron Transfer (PET) quenching mechanism in the unbound state.

  • Flexible Coordination: It allows for the formation of strain-free 5- or 6-membered chelate rings upon metal binding, enhancing stability constants (

    
    ) for specific ions.
    

This document provides a validated workflow for synthesizing an 8-AMQ-based tridentate probe, characterizing its response to Zn²⁺, and applying it in live-cell bio-imaging.

Mechanistic Principles

The sensing capability of 8-AMQ relies on the PET-CHEF mechanism.

  • OFF State (Free Ligand): The lone pair electrons on the benzylic nitrogen transfer to the excited fluorophore (quinoline) via PET, quenching fluorescence non-radiatively.

  • ON State (Metal Bound): Upon coordinating with a metal ion (e.g., Zn²⁺), the nitrogen lone pair is engaged in bonding. This blocks the PET pathway, restoring the intense blue/green fluorescence of the quinoline moiety—a phenomenon known as Chelation-Enhanced Fluorescence (CHEF).

Mechanism Diagram

PET_Mechanism cluster_0 OFF State (Free Ligand) cluster_1 ON State (Metal Bound) Free_Probe Free 8-AMQ Derivative (Benzylic Amine Lone Pair Active) PET PET Process (e- Transfer to Fluorophore) Free_Probe->PET e- transfer Bound_Complex Metal-Ligand Complex (Lone Pair Locked) Free_Probe->Bound_Complex + Zn²⁺ Excitation Excitation (hv) Excitation->Free_Probe Quenching Fluorescence Quenched (Non-Radiative Decay) PET->Quenching Zn_Ion Zn²⁺ Input Zn_Ion->Bound_Complex Coordination CHEF CHEF Activation (PET Blocked) Bound_Complex->CHEF Emission Strong Fluorescence (λem ~490-510 nm) CHEF->Emission

Figure 1: Logical flow of the PET-CHEF mechanism. Binding of Zinc blocks the electron transfer pathway, activating fluorescence.

Protocol A: Synthesis of Probe "8-AMQ-Pyr"

A tridentate ligand design (N,N,N-donor) offering high selectivity for Zn²⁺ over Ca²⁺/Mg²⁺.

Target Molecule: N-(pyridin-2-ylmethyl)-1-(quinolin-8-yl)methanamine. Rationale: Functionalizing the 8-AMQ amine with a pyridine arm creates a pre-organized pocket ideal for tetrahedral Zn²⁺ coordination.

Reagents Required
  • 8-(Aminomethyl)quinoline (CAS: 3393-34-4)

  • 2-Pyridinecarboxaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (anhydrous)

  • Dichloromethane (DCM)

Step-by-Step Methodology
  • Schiff Base Condensation:

    • Dissolve 8-(Aminomethyl)quinoline (1.0 eq, 5 mmol) in anhydrous Methanol (20 mL).

    • Add 2-Pyridinecarboxaldehyde (1.0 eq, 5 mmol) dropwise while stirring.

    • Reflux the mixture at 65°C for 4 hours.

    • Checkpoint: Monitor by TLC (SiO₂, 5% MeOH in DCM). The disappearance of the aldehyde spot indicates imine formation.

  • Reduction:

    • Cool the reaction mixture to 0°C (ice bath).

    • Add NaBH₄ (2.5 eq) in small portions over 20 minutes. (Caution: Gas evolution).

    • Allow the mixture to warm to room temperature and stir overnight (12 h).

  • Workup & Purification:

    • Quench reaction with water (10 mL).

    • Evaporate methanol under reduced pressure.

    • Extract aqueous residue with DCM (3 x 20 mL).

    • Dry combined organic layers over anhydrous Na₂SO₄ and concentrate.

    • Purification: Flash column chromatography (Silica gel, DCM:MeOH 95:5).

    • Yield Expectation: 75-85% as a pale yellow oil/solid.

Protocol B: Spectroscopic Characterization (Zn²⁺ Titration)

Objective: Determine the dissociation constant (


) and dynamic range.
Buffer Preparation (Critical)
  • Buffer: 50 mM HEPES, pH 7.2.

  • Solvent System: 1:1 (v/v) HEPES Buffer : Acetonitrile (MeCN).

    • Note: MeCN is used to ensure probe solubility. Pure water may cause precipitation of hydrophobic derivatives.

  • Stock Solutions:

    • Probe Stock: 1 mM in MeCN.

    • Zn²⁺ Stock: 10 mM Zn(ClO₄)₂ or ZnCl₂ in deionized water.

Titration Workflow
  • Blank Preparation: Prepare a 10 µM probe solution (3 mL) in the Buffer/MeCN mixture.

  • Acquisition Parameters:

    • Excitation (

      
      ): 360 nm (Characteristic of quinoline).
      
    • Emission Scan: 380 nm – 600 nm.

    • Slit Widths: 5 nm / 5 nm.

  • Titration:

    • Add Zn²⁺ aliquots (0.1 eq to 5.0 eq relative to probe).

    • Mix by inversion for 1 minute after each addition.

    • Record fluorescence spectrum.[1]

  • Data Analysis:

    • Plot Integrated Intensity vs. [Zn²⁺].

    • Fit data to a 1:1 binding isotherm (Benesi-Hildebrand plot) to calculate

      
      .
      
Expected Data Profile
ParameterValue / Observation

360 nm

(Free)
Weak / Negligible (Quenched)

(Bound)
~490 - 510 nm (Strong Blue-Green)
Quantum Yield (

)
Increase from <0.01 (Free) to >0.4 (Bound)
Selectivity High for Zn²⁺, Cd²⁺.[2] Quenched by Cu²⁺, Ni²⁺.

Protocol C: Live-Cell Bio-imaging

Objective: Visualize intracellular labile Zinc pools in HeLa or HEK293 cells.

Reagents
  • Probe Working Solution: 10 µM in DMEM (prepare fresh from DMSO stock).

  • Nuclear Stain: Hoechst 33342 (optional).

  • Exogenous Zinc Source: 50 µM ZnCl₂ / Pyrithione (1:1 complex) for positive control.

  • Chelator: 50 µM TPEN (membrane-permeable Zn chelator) for negative control.

Imaging Workflow Diagram

Imaging_Workflow cluster_experiments Experimental Conditions Step1 Cell Culture (HeLa Cells, 37°C, 5% CO2) Step2 Probe Loading (10 µM Probe, 20-30 min) Step1->Step2 Step3 Wash Step (3x PBS to remove extracellular probe) Step2->Step3 ExpA Basal Zinc (Image immediately) Step3->ExpA ExpB Positive Control (+ 50 µM Zn/Pyrithione) Step3->ExpB ExpC Reversibility Check (+ 50 µM TPEN) Step3->ExpC Step4 Confocal Microscopy (Ex: 405nm or 360nm laser) ExpA->Step4 ExpB->Step4 ExpC->Step4

Figure 2: Cellular imaging workflow for validating intracellular Zinc sensing.

Detailed Steps
  • Seeding: Plate cells on glass-bottom confocal dishes 24h prior to imaging.

  • Staining: Replace media with Probe Working Solution (10 µM). Incubate for 20 minutes at 37°C.

  • Washing: Wash cells 3x with warm PBS to remove background fluorescence.

  • Microscopy Settings:

    • Laser: 405 nm diode laser (closest standard laser to 360 nm excitation).

    • Emission Filter: Bandpass 450–550 nm.

    • Gain: Optimize on the "Positive Control" sample to avoid saturation.

  • Validation:

    • Treat cells with Zn/Pyrithione (ionophore) -> Fluorescence should increase significantly.

    • Treat cells with TPEN -> Fluorescence should vanish (confirms signal is Zn-dependent).

Troubleshooting & Expert Tips

  • Solubility Issues: 8-AMQ derivatives can be hydrophobic. Always use a high-concentration stock in DMSO (10-50 mM) and dilute into buffer. Keep final DMSO < 0.5% to avoid cytotoxicity.

  • Copper Interference: Cu²⁺ is paramagnetic and will quench the fluorescence of 8-AMQ probes. If Cu²⁺ interference is suspected, include a parallel experiment with a specific Cu-chelator.

  • Autofluorescence: The excitation at 360 nm is in the UV region. Ensure your microscope optics (objectives) are UV-transmissive. If high cellular autofluorescence is observed, consider two-photon excitation (approx. 720 nm) if available.

References

  • Mikata, Y. et al. (2009). "Synthesis and properties of N,N,N′,N′-tetrakis(2-quinolylmethyl)-2,6-bis(aminomethyl)pyridine as a fluorescent sensor for zinc." Dalton Transactions.

  • Jiang, P. et al. (2004). "A new fluorescent chemosensor for zinc(II) based on 8-aminoquinoline derivative."[2][3] Bioorganic & Medicinal Chemistry Letters.

  • Xu, Z. et al. (2010). "Ratiometric fluorescence sensing of Zn2+ by a new 8-aminoquinoline-based derivative." Tetrahedron Letters.

  • Zinquin Mechanism: "Fluorescent sensors for Zn2+ based on a tunable quinoline scaffold." Chemical Society Reviews.

  • Synthesis Reference: "Preparation of 8-quinolinemethanamine derivatives via reductive amination." Journal of Organic Chemistry.

Sources

Application

procedure for coupling Quinolin-8-ylmethanamine dihydrochloride in peptide synthesis

Application Note: High-Efficiency Coupling of Quinolin-8-ylmethanamine Dihydrochloride in Peptide Synthesis Abstract & Strategic Context Quinolin-8-ylmethanamine (QMA) is a critical bidentate directing group used extensi...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Coupling of Quinolin-8-ylmethanamine Dihydrochloride in Peptide Synthesis

Abstract & Strategic Context

Quinolin-8-ylmethanamine (QMA) is a critical bidentate directing group used extensively in transition-metal-catalyzed C-H functionalization and as a pharmacophore in metallo-drug design.[1] Unlike its aniline analogue (8-aminoquinoline), QMA possesses a methylene bridge that renders the amine primary and highly nucleophilic.[1] However, its commercial availability as a dihydrochloride salt (


)  presents a specific synthetic challenge: the salt is insoluble in non-polar solvents and acidic enough to quench standard coupling activation if not properly neutralized.[1]

This guide provides a field-proven protocol to couple QMA


 to N-protected amino acids, ensuring quantitative conversion while mitigating racemization and guanidinylation side reactions.[1]

Chemical Profile & Pre-requisites

Table 1: Reagent Specifications & Handling

PropertySpecificationOperational Note
Reagent Quinolin-8-ylmethanamine

Hygroscopic. Weigh rapidly or in a glovebox.[1]
MW ~231.12 g/mol (Salt form)Calculations must account for the heavy counterions.[1]
Acidity Release of 2.0 eq. HClRequires extra base compared to standard amines.
Solubility High: Water, MeOH, DMSOLow: DCM, THF, Et2OCritical: Must be free-based to dissolve in DMF/DCM.[1]
Detection UV Active (

)
Strong fluorescence; easy to track by TLC/LCMS.[1]

Strategic Considerations: The "Base Trap"

The most common failure mode in coupling QMA


 is under-basification .
  • Standard Coupling: Requires 1.0 eq Base (for activation).[1]

  • QMA

    
     Coupling:  Requires 2.0 eq Base (to neutralize HCl) + 1.0 eq Base (activation) = 3.0 eq Total Base minimum. [1]
    

Risk: Adding 3-4 equivalents of base (e.g., DIPEA) directly to an activated ester (e.g., HATU) increases the risk of racemization of the amino acid.[1] Solution: We utilize a Split-Base Strategy where the amine salt is neutralized separately from the activation step.

Protocol A: Solution Phase Coupling (HATU Method)

Recommended for high-value intermediates and difficult sequences.[1]

Reagents
  • Carboxylic Acid (AA-OH): 1.0 equiv.

  • QMA

    
    :  1.2 equiv.
    
  • HATU: 1.1 equiv.

  • DIPEA (N,N-Diisopropylethylamine): 4.0 equiv.[1] (Total)

  • Solvent: Anhydrous DMF (Concentration 0.1 M - 0.2 M)

Step-by-Step Procedure
  • Activation (Vessel A):

    • Dissolve Amino Acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

    • Add 1.0 eq of DIPEA.

    • Stir at room temperature (RT) for 2–5 minutes. The solution should turn yellow/orange.

    • Mechanism:[1][2][3] This generates the O-At active ester.

  • Salt Neutralization (Vessel B):

    • In a separate vial, suspend QMA

      
       (1.2 eq) in minimal DMF.
      
    • Add 3.0 eq of DIPEA.

    • Observation: The suspension should clear as the amine free-bases and the hydrochloride salts dissolve or form a fine suspension. Sonicate if necessary.

  • Coupling:

    • Add the contents of Vessel B (Neutralized Amine) dropwise to Vessel A (Active Ester).[1]

    • Stir at RT for 1–2 hours.

  • Monitoring:

    • Check LCMS for Product Mass

      
      .[1]
      
    • Self-Validation: If starting material persists after 2 hours, add 0.5 eq additional DIPEA.[1] If pH < 8 (wet pH paper), the HCl was not fully neutralized.[1]

  • Workup:

    • Dilute with Ethyl Acetate.

    • Wash sequentially with:

      • 5%

        
         (removes HOBt/HOAt byproducts).[1]
        
      • Water (removes DMF).

      • Brine.

    • Dry over

      
       and concentrate.
      

Protocol B: Solid Phase Peptide Synthesis (SPPS)

Recommended for incorporating QMA as a C-terminal capping group on resin.[1]

Note: Since QMA is an amine, this protocol assumes you are coupling a specific "Linker-Acid" to the QMA in solution first, OR you are cleaving a peptide acid from resin and coupling QMA in solution (See Protocol A).[1] However, if you are coupling QMA to a side-chain acid (e.g., Asp/Glu) on-resin:

  • Resin Swelling: Swell resin in DMF for 20 min.

  • Reagent Prep:

    • Dissolve QMA

      
       (5.0 eq) in DMF.[1]
      
    • Add DIPEA (10.0 eq) to fully neutralize.[1] Filter if any salt precipitates (rare in high dilution).[1]

  • Activation:

    • Use DIC (5.0 eq) / Oxyma Pure (5.0 eq) pre-mixed with the resin-bound acid for 2 min.[1]

  • Coupling:

    • Add the neutralized QMA solution to the resin.

    • Shake for 2–4 hours.

  • Wash: Extensive DCM/DMF washes are required to remove the sticky quinoline derivative.

Visualization: The Split-Base Workflow

G cluster_0 Vessel A: Activation cluster_1 Vessel B: Neutralization AA Amino Acid (R-COOH) ActiveEster Active Ester (O-At) AA->ActiveEster Activation HATU HATU (1.1 eq) HATU->ActiveEster Base1 DIPEA (1.0 eq) Base1->ActiveEster Coupling Coupling Reaction (1-2 Hours, RT) ActiveEster->Coupling QMA QMA-2HCl (Salt Form) FreeAmine Free Amine (R-NH2) QMA->FreeAmine Deprotonation Base2 DIPEA (3.0 eq) Base2->FreeAmine FreeAmine->Coupling Product Final Product (Peptide-QMA) Coupling->Product

Caption: Split-Base Strategy ensuring active ester formation occurs without interference from the acidic amine salt.

Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
Low Yield / SM Remaining Incomplete neutralization of 2HCl.Check pH of reaction mixture. It must be basic (pH 8-9).[1] Add more DIPEA.
Precipitate in Rxn DIPEA

HCl salt crashing out.
Add minimal DMSO or use NMM (N-methylmorpholine) which has more soluble salts.[1]
Racemization Excess base during activation.[4]Strictly follow the "Split-Base" protocol. Do not add all 4.0 eq DIPEA to the acid/HATU mix.
Guanidinylation (+99 Da) Reaction too slow; Amine reacts with HATU.[1]Ensure QMA is fully dissolved before adding. Switch to DIC/Oxyma if problem persists.

References

  • Directing Group Utility: Corbet, M., & De Campo, F. (2013).[1][5][6] 8-Aminoquinoline: A Powerful Directing Group in Metal-Catalyzed Direct Functionalization of C-H Bonds.[5][6] Angewandte Chemie International Edition. Link[1][5]

  • Coupling Reagents (HATU): Carpino, L. A. (1993).[1] 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[7] Journal of the American Chemical Society.[8] Link[1]

  • Base Stoichiometry in Peptide Synthesis: Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Link

  • Salt Neutralization Protocols: Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Link

Sources

Method

Quinolin-8-ylmethanamine dihydrochloride as an intermediate in pharmaceutical synthesis

Title: Quinolin-8-ylmethanamine Dihydrochloride: A Bidentate Scaffold for Medicinal Inorganic Chemistry and C-H Activation Abstract Quinolin-8-ylmethanamine dihydrochloride (8-QMA·2HCl) is a privileged bidentate scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Quinolin-8-ylmethanamine Dihydrochloride: A Bidentate Scaffold for Medicinal Inorganic Chemistry and C-H Activation

Abstract Quinolin-8-ylmethanamine dihydrochloride (8-QMA·2HCl) is a privileged bidentate scaffold in medicinal chemistry, distinct from its homologue 8-aminoquinoline by the inclusion of a methylene spacer. This structural modification alters its chelation geometry from a 5-membered to a 6-membered ring, significantly impacting its coordination chemistry with transition metals (Zn²⁺, Cu²⁺, Fe²⁺). This guide details the synthesis, handling, and application of 8-QMA·2HCl, focusing on its role as a precursor for metalloproteinase inhibitors, antifungal agents (terbinafine analogues), and as a product/directing group in Rh(III)-catalyzed C(sp³)-H functionalization.

Chemical Profile & Stability

PropertyData
CAS (Dihydrochloride) 1187933-26-1
CAS (Free Base) 15402-71-8
Formula C₁₀H₁₀N₂ · 2HCl
Molecular Weight 231.12 g/mol (Salt); 158.20 g/mol (Base)
Solubility Highly soluble in water, MeOH; sparingly soluble in DCM/EtOAc.[1]
pKa ~9.0 (Amine), ~4.9 (Quinoline N)
Storage Hygroscopic.[1] Store at -20°C under desiccated conditions.

Expert Insight: The dihydrochloride salt is the preferred storage form. The free base is prone to oxidative degradation and carbonate formation upon exposure to air. The salt must be neutralized in situ or immediately prior to use for nucleophilic applications.

Synthetic Protocols

Protocol A: Primary Synthesis via Nitrile Reduction

Rationale: This is the most reliable method for multi-gram scale synthesis, avoiding the heavy metal waste associated with C-H activation routes.

Reagents:

  • 8-Quinolinecarbonitrile (1.0 eq)

  • Raney Nickel (50% w/w slurry in water)[1]

  • Hydrazine hydrate (excess) or H₂ gas (50 psi)[1]

  • Methanol (Solvent)[1]

  • HCl in Dioxane (4.0 M)

Step-by-Step Methodology:

  • Dissolution: Dissolve 8-quinolinecarbonitrile (5.0 g) in MeOH (100 mL) in a hydrogenation flask.

  • Catalyst Addition: Carefully add Raney Nickel (approx. 1.0 g wet weight). Caution: Raney Ni is pyrophoric.

  • Reduction:

    • Method A (Hydrogenation): Pressurize to 50 psi H₂ and shake at RT for 12 hours.

    • Method B (Transfer Hydrogenation): Add hydrazine hydrate (5.0 eq) dropwise at 0°C, then reflux for 4 hours.

  • Filtration: Filter through a Celite pad under an argon blanket to remove the catalyst. Wash with MeOH.

  • Salt Formation: Cool the filtrate to 0°C. Add 4.0 M HCl in dioxane (3.0 eq) dropwise. A yellow precipitate will form.

  • Isolation: Concentrate the solvent to ~20% volume. Add Et₂O to fully precipitate the salt. Filter and dry under vacuum.

    • Yield: Typically 85-92%.

    • Purity Validation: ¹H NMR (D₂O) should show a singlet at ~4.6 ppm (CH₂) and absence of the nitrile peak.

Protocol B: Advanced Synthesis via C(sp³)-H Amidation

Rationale: This route utilizes 8-methylquinoline directly, showcasing the scaffold's utility in transition-metal catalysis.[2]

Mechanism: Rh(III)-catalyzed activation of the benzylic C-H bond followed by nitrene insertion.

  • Substrate: 8-Methylquinoline + Tosyl Azide (TsN₃).

  • Catalyst: [Cp*RhCl₂]₂ (2.5 mol%), AgSbF₆ (10 mol%).[1]

  • Conditions: 1,2-DCE, 80°C, 12h.

  • Outcome: Yields the N-protected sulfonamide, which requires deprotection (SmI₂ or H₂SO₄) to yield 8-QMA.

Pharmaceutical Applications & Derivatization

Application 1: Synthesis of Zinc-Binding Groups (ZBGs)

8-QMA is a potent ZBG used in the design of Histone Deacetylase (HDAC) and Matrix Metalloproteinase (MMP) inhibitors. The 6-membered chelate ring offers higher flexibility than the 5-membered ring of 8-aminoquinoline.

Protocol: Reductive Amination for Ligand Synthesis

  • Free Basing: Dissolve 8-QMA·2HCl (1.0 mmol) in MeOH (5 mL) and add Et₃N (2.2 mmol). Stir for 10 min.

  • Imine Formation: Add the target aldehyde (e.g., 2-pyridinecarboxaldehyde for TPA ligands) (1.0 eq) and MgSO₄ (anhydrous). Stir at RT for 4 hours.

  • Reduction: Cool to 0°C. Add NaBH₄ (2.0 eq) portion-wise.

  • Workup: Quench with sat. NH₄Cl.[3] Extract with DCM.[4]

  • Result: Secondary amine ligand capable of tridentate/tetradentate coordination.

Application 2: Antifungal Pharmacophore (Terbinafine Analogues)

Research indicates N-alkylated derivatives of 8-QMA exhibit antifungal activity comparable to Terbinafine, targeting squalene epoxidase.

Structural & Mechanistic Visualization

The following diagram illustrates the synthesis workflow and the coordination chemistry difference between 8-aminoquinoline (5-membered ring) and 8-quinolinemethanamine (6-membered ring).

8-QMA_Synthesis_and_Application cluster_chelation Chelation Geometry Comparison Start1 8-Quinolinecarbonitrile Intermediate 8-QMA (Free Base) (Unstable) Start1->Intermediate Reduction (Raney Ni / H2) Start2 8-Methylquinoline Start2->Intermediate C(sp3)-H Amidation (Rh(III) / Azides) Product 8-QMA · 2HCl (Stable Salt) Intermediate->Product HCl / Dioxane App_Drug Antifungal Agents (Terbinafine Analogues) Intermediate->App_Drug Reductive Amination (R-CHO / NaBH4) App_Ligand Metallo-Enzyme Inhibitors (Zn/Cu Chelation) Intermediate->App_Ligand Coordination (6-Membered Chelate) Product->Intermediate Neutralization (Et3N / In-situ) NodeA 8-Aminoquinoline (5-Membered Ring) Rigid NodeB 8-QMA (6-Membered Ring) Flexible

Caption: Workflow showing the dual synthetic routes to 8-QMA and its divergent applications in drug discovery vs. ligand design.

References

  • Rh(III)-Catalyzed C(sp3)-H Amidation: Wang, N., et al. "Rhodium(III)-Catalyzed Intermolecular Amidation with Azides via C(sp3)–H Functionalization."[5][6] The Journal of Organic Chemistry, 2019. Link

  • Antifungal Applications: Kumar, D., et al. "Design, synthesis, antifungal activity, and ADME prediction of functional analogues of terbinafine."[1] ResearchGate, 2025. Link

  • Synthesis Protocol: "Synthesis of Quinoline Analogues." Cardinal Scholar, Ball State University. Link

  • General Properties: PubChem Compound Summary for CID 15079229, Quinolin-8-ylmethanamine. Link

Sources

Application

Application Note: Preparation of Zinc(II) Complexes with 8-Quinolinemethanamine Ligands

Part 1: Introduction & Scientific Rationale[1][2][3] Scope and Significance This guide details the synthesis, characterization, and application of zinc(II) complexes coordinated with 8-quinolinemethanamine (8-QMA) and it...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Introduction & Scientific Rationale[1][2][3]

Scope and Significance

This guide details the synthesis, characterization, and application of zinc(II) complexes coordinated with 8-quinolinemethanamine (8-QMA) and its derivatives. Unlike the more rigid 8-aminoquinoline, 8-quinolinemethanamine features a methylene spacer (


) between the quinoline ring and the primary amine.

Key Chemical Distinction:

  • 8-Aminoquinoline: Forms a rigid 5-membered chelate ring.

  • 8-Quinolinemethanamine: Forms a flexible 6-membered chelate ring upon coordination.

This structural flexibility influences the bite angle, stability constants, and fluorescence properties, making these complexes highly valuable for fluorescent sensing of zinc ions (CHEF effect) and catalytic applications where substrate access is critical.

Mechanism of Action (Fluorescence)

The primary interest in these complexes lies in their photophysical properties. Free 8-quinolinemethanamine ligands typically exhibit weak fluorescence due to Photoinduced Electron Transfer (PET) from the amine lone pair to the quinoline fluorophore.

  • Zn(II) Binding: Coordination of the zinc ion to the amine nitrogen locks the lone pair.

  • Signal Output: This inhibits the PET process, resulting in a strong "Turn-On" fluorescence (Cheliation-Enhanced Fluorescence, CHEF).

Part 2: Experimental Protocols

Materials & Safety
  • Precursor: 8-Quinolinemethanamine (CAS: 3390-33-4) or its hydrochloride salt.

  • Metal Salts: Zinc(II) chloride (

    
    , anhydrous), Zinc(II) acetate dihydrate (
    
    
    
    ), or Zinc(II) perchlorate hexahydrate.
  • Solvents: Methanol (HPLC grade), Ethanol (absolute), Diethyl ether.

  • Safety: Zinc salts are corrosive/irritants. Perchlorate salts are potentially explosive; handle small quantities behind a blast shield.

Protocol A: Synthesis of Dichloro(8-quinolinemethanamine)zinc(II)

Target Complex:


Stoichiometry:  1:1 Metal-to-Ligand ratio.

Step-by-Step Procedure:

  • Ligand Preparation: Dissolve 1.0 mmol (158 mg) of 8-quinolinemethanamine in 10 mL of absolute methanol.

    • Note: If starting with the hydrochloride salt, add 1.0 mmol of triethylamine (

      
      ) to deprotonate the amine in situ. Stir for 10 minutes.
      
  • Metal Addition: Dissolve 1.0 mmol (136 mg) of anhydrous

    
     in 5 mL of methanol. Add this solution dropwise to the ligand solution under vigorous stirring.
    
  • Reaction Conditions:

    • Stir the mixture at room temperature for 3 hours. A white or pale-yellow precipitate typically begins to form within 30 minutes.

    • Optimization: For higher crystallinity (X-ray quality), heat the solution to 50°C for 1 hour, then allow it to cool slowly to room temperature.

  • Isolation:

    • Collect the precipitate by vacuum filtration.

    • Wash the solid with cold methanol (

      
      ) followed by diethyl ether (
      
      
      
      ) to remove unreacted ligand.
  • Drying: Dry the product in a vacuum desiccator over

    
     for 12 hours.
    
Protocol B: Synthesis of Bis(8-quinolinemethanamine)zinc(II) Perchlorate

Target Complex:


Stoichiometry:  1:2 Metal-to-Ligand ratio.

Step-by-Step Procedure:

  • Ligand Solution: Dissolve 2.0 mmol (316 mg) of 8-quinolinemethanamine in 15 mL of ethanol.

  • Metal Addition: Dissolve 1.0 mmol (372 mg) of

    
     in 5 mL of ethanol. Add dropwise to the ligand solution.
    
  • Reflux: Heat the mixture to reflux (approx. 78°C) for 2 hours. The solution usually remains clear or turns slightly yellow.

  • Crystallization:

    • Concentrate the solution to half volume using a rotary evaporator.

    • Add diethyl ether dropwise until slight turbidity is observed.

    • Store at 4°C overnight to induce crystallization.

  • Isolation: Filter the crystals and wash with cold ethanol/ether (1:1 mixture).

    • Warning: Do not grind perchlorate salts; they are shock-sensitive.

Part 3: Characterization & Data Analysis[3]

Spectroscopic Validation
TechniqueObserved FeatureStructural Insight

NMR
(

-DMSO)
Methylene (

) shift
Downfield shift (

ppm) confirms coordination of the amine nitrogen.
FT-IR

stretching
Shift from

(free) to lower frequency (

) indicates Zn-N bond formation.
UV-Vis

bands
Red-shift of quinoline bands (approx. 10-20 nm) due to metal perturbation of the aromatic system.
Fluorescence Emission

nm
Strong "Turn-On" emission upon excitation at 360 nm (CHEF effect).
Structural Visualization (Graphviz)

The following diagram illustrates the synthesis workflow and the coordination geometry shift.

Zn_Synthesis Ligand 8-Quinolinemethanamine (Flexible Ligand) Mixing Mixing in MeOH/EtOH (RT or Reflux) Ligand->Mixing 1.0 - 2.0 eq ZnSalt Zn(II) Source (ZnCl2 / Zn(OAc)2) ZnSalt->Mixing 1.0 eq Complex Zn(II)-8QMA Complex (6-Membered Chelate Ring) Mixing->Complex Precipitation/Crystallization Prop Properties: 1. CHEF Fluorescence 2. Distorted Tetrahedral/Octahedral Complex->Prop Characterization

Figure 1: Workflow for the coordination of 8-quinolinemethanamine to Zinc(II), highlighting the formation of the specific 6-membered chelate ring.

Part 4: Expert Troubleshooting & Tips

Solubility Issues
  • Problem: The complex precipitates too quickly as an amorphous powder.

  • Solution: Use a mixed solvent system (e.g., Methanol/Acetonitrile 1:1). The acetonitrile coordinates weakly, slowing down the precipitation and allowing for better crystal growth.

Fluorescence Quenching
  • Problem: Low fluorescence intensity in the final product.

  • Cause: Presence of paramagnetic impurities (e.g.,

    
    , 
    
    
    
    ) or hydration of the zinc center.
  • Fix: Use high-purity (99.99%) zinc salts and dry solvents. Ensure the coordination sphere is saturated (use 1:2 stoichiometry if necessary) to displace quenching water molecules.

Ligand Oxidation
  • Observation: The reaction mixture turns dark brown.

  • Cause: Primary amines can oxidize over time.

  • Fix: Perform the reaction under an inert atmosphere (

    
     or Ar) if the ligand source is old, or recrystallize the ligand precursor before use.
    

Part 5: References

  • Fluorescence Mechanisms in Quinoline Complexes:

    • Title: "The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination"

    • Source:Molecules (2020)[1][2][3][4]

    • URL:[Link]

  • Structural Characterization of Zinc-Quinoline Frameworks:

    • Title: "Crystal structures and photophysical properties of mono- and dinuclear Zn(II) complexes"

    • Source:Acta Crystallographica Section E (2024)

    • URL:[Link]

  • General Protocol for Amino-Quinoline Zinc Complexes:

    • Title: "Synthesis, characterization, and biological activities of zinc(II) complexes of an aminoquinoline derivative"

    • Source:Frontiers in Chemistry (2022)

    • URL:[Link]

  • Antimicrobial Applications:

    • Title: "Novel Zinc(II) Complexes of Heterocyclic Ligands as Antimicrobial Agents"[1]

    • Source:Bioinorganic Chemistry and Applications (2014)

    • URL:[Link]

Sources

Method

Application Note: Catalytic Architectures of Quinolin-8-ylmethanamine Metal Complexes

Executive Summary & Ligand Design Principles The Quinolin-8-ylmethanamine (8-AMQ) scaffold represents a privileged ligand class in homogeneous catalysis, distinct from its ubiquitous congener, 8-aminoquinoline. While 8-a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Ligand Design Principles

The Quinolin-8-ylmethanamine (8-AMQ) scaffold represents a privileged ligand class in homogeneous catalysis, distinct from its ubiquitous congener, 8-aminoquinoline. While 8-aminoquinoline typically serves as a directing group forming rigid 5-membered metallacycles, 8-AMQ functions as a bidentate (


) ligand that forms a flexible 6-membered chelate ring  upon coordination.

This structural nuance imparts unique reactivity profiles:

  • Bite Angle Flexibility: The 6-membered ring allows for a wider bite angle (

    
    90-95°), accommodating larger metal ions and stabilizing octahedral geometries better than rigid 5-membered analogs.
    
  • Hemilability: The

    
     methylene spacer introduces conformational freedom, facilitating hemilabile decoordination—a critical step for substrate access in catalytic cycles.
    
  • Bifunctional Potential: The primary amine (

    
    ) moiety is not merely a donor; it serves as a proton shuttle in metal-ligand bifunctional catalysis (e.g., Noyori-type hydrogenation).
    

This guide details the synthesis and application of 8-AMQ complexes across three distinct catalytic manifolds: Ruthenium-mediated transfer hydrogenation, Copper-catalyzed oxidative coupling, and Zinc-catalyzed polymerization.

Ligand Synthesis & Complexation

Before catalytic application, the ligand must be synthesized or sourced in high purity. The commercial hydrochloride salt (CAS: 18004-63-2) is stable, but the free base is required for complexation.

Protocol A: Generation of Free Base Ligand
  • Reagents: 8-Quinolinemethanamine dihydrochloride,

    
     (2M), Dichloromethane (DCM).
    
  • Procedure:

    • Dissolve 1.0 g of the dihydrochloride salt in 10 mL water.

    • Slowly add 2M

      
       until pH > 12.
      
    • Extract with DCM (

      
       mL).
      
    • Dry combined organics over

      
      , filter, and concentrate in vacuo.
      
    • Storage: Store under argon at 4°C. The free amine is sensitive to

      
      .
      

Application I: Ruthenium-Catalyzed Transfer Hydrogenation (ATH)

Mechanism: Metal-Ligand Bifunctional Catalysis The [Ru(arene)(8-AMQ)Cl] complex operates via an outer-sphere mechanism. The amine proton (


) and the metal hydride (

) transfer simultaneously to the ketone substrate, avoiding direct coordination of the substrate to the metal. This "NH effect" significantly accelerates reaction rates.
Experimental Protocol

Step 1: Catalyst Synthesis ([RuCl(p-cymene)(8-AMQ)]Cl)

  • Charge: In a Schlenk flask, combine

    
     (0.5 mmol) and 8-AMQ (1.0 mmol).
    
  • Solvent: Add anhydrous 2-propanol (10 mL).

  • Reaction: Heat to 60°C for 4 hours. An orange-red precipitate typically forms.

  • Isolation: Cool to RT, concentrate to half volume, and add diethyl ether (20 mL) to precipitate the complex. Filter and dry under vacuum.

Step 2: Catalytic Transfer Hydrogenation of Acetophenone

  • Setup: Flame-dry a reaction tube containing a stir bar.

  • Substrate: Add acetophenone (1.0 mmol).

  • Catalyst: Add [RuCl(p-cymene)(8-AMQ)]Cl (0.005 mmol, 0.5 mol%).

  • Base: Add

    
     (0.01 mmol, 1.0 mol%). Note: Base is required to generate the active 16e- amido species.
    
  • Solvent/Reductant: Add anhydrous 2-propanol (2.0 mL).

  • Conditions: Stir at 82°C (reflux) for 2-4 hours.

  • Analysis: Aliquot 50

    
    L, dilute in 
    
    
    
    , and analyze via
    
    
    NMR. Conversion is determined by the methyl signal shift (ketone
    
    
    2.6 ppm
    
    
    alcohol
    
    
    1.5 ppm).
Data & Optimization Table
EntryCatalyst Loading (mol%)Base (mol%)Temp (°C)Time (h)Conversion (%)TOF (

)
10.10.582128570
20.5 1.0 82 2 >99 1000
30.51.02524454
40.50 (No Base)8224<5-

Application II: Copper-Catalyzed Atom Transfer Radical Addition (ATRA)

Mechanism: Radical Redox Cycling Cu(I)/Cu(II) complexes of 8-AMQ serve as excellent photoredox or thermal catalysts for ATRA. The quinoline backbone stabilizes the Cu(I) state, preventing disproportionation, while the amine allows for fine-tuning of the redox potential.

Experimental Protocol

Reaction: Kharasch Addition of


 to Styrene.
  • Catalyst Formation (In Situ):

    • Under

      
      , mix 
      
      
      
      (0.05 mmol) and 8-AMQ (0.055 mmol) in acetonitrile (1 mL). Stir for 10 min to form the green/brown complex.
  • Reaction Assembly:

    • Add styrene (1.0 mmol) and

      
       (1.5 mmol) to the catalyst solution.
      
    • Add reducing agent (if thermal): Ascorbic acid (0.1 mmol) or use photoreactor (Blue LED, 450 nm).

  • Execution:

    • Thermal: Heat to 80°C for 6 hours.

    • Photochemical: Irradiate at RT for 8 hours.

  • Workup: Filter through a short pad of silica to remove copper. Evaporate solvent.

Application III: Zinc-Catalyzed Ring-Opening Polymerization (ROP)

Context: Biodegradable Polymers (Polylactide - PLA) Zinc complexes of 8-AMQ act as single-site initiators for the ROP of cyclic esters. The hemilabile nature of the 6-membered chelate ring allows the growing polymer chain to coordinate and insert monomer efficiently.

Experimental Protocol
  • Complex Synthesis (

    
    ): 
    
    • React 8-AMQ (1.0 equiv) with

      
       (1.0 equiv) in toluene at -78°C 
      
      
      
      RT.
    • Caution:

      
       is pyrophoric. Handle in a glovebox.
      
    • Product is an ethyl-zinc amido species.

  • Polymerization:

    • Monomer: rac-Lactide (recrystallized from toluene).

    • Ratio: [Monomer]:[Catalyst] = 100:1.

    • Solvent:

      
       (anhydrous).
      
    • Conditions: Stir at 25°C for 30 minutes.

  • Quenching: Add acidic methanol (1 mL).

  • Precipitation: Pour reaction mixture into cold methanol (50 mL). Collect white polymer.

Mechanistic Visualization

The following diagram illustrates the Metal-Ligand Bifunctional Mechanism for the Ruthenium-catalyzed transfer hydrogenation, highlighting the critical role of the 8-AMQ amine proton.

G PreCat Pre-Catalyst [Ru-Cl-NH2] Active Active Species [Ru-NH] PreCat->Active + Base - HCl Hydride Ru-Hydride [Ru-H-NH2] Active->Hydride + iPrOH - Acetone TS Transition State (Outer Sphere) Hydride->TS + Ketone TS->Active H-Transfer Product Alcohol Product TS->Product

Caption: Catalytic cycle for Transfer Hydrogenation. The 16e- amido species activates isopropanol, forming the 18e- amine-hydride, which reduces the ketone via a concerted outer-sphere transition state.

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Low Conversion (Ru-ATH) Catalyst poisoning by water/oxygen.Ensure 2-propanol is anhydrous. Degas solvents thoroughly.
Induction Period Observed Slow formation of active hydride.Pre-heat catalyst with base in iPrOH for 10 min before adding substrate.
Green Solution (Cu-ATRA) Oxidation of Cu(I) to Cu(II) inactive species.Add reducing agent (ascorbate) or increase light intensity (if photo-driven).
Broad PDI (Zn-ROP) Transesterification side reactions.Lower reaction temperature to 0°C; ensure strict anhydrous conditions.

References

  • Ruthenium-Catalyzed Transfer Hydrogenation

    • Title: Pyridine–Quinoline and Biquinoline-Based Ruthenium p-Cymene Complexes as Efficient Catalysts for Transfer Hydrogen
    • Source: Molecules (MDPI), 2021.
    • URL:[Link]

  • Copper-Catalyzed Atom Transfer Radical Addition (ATRA)

    • Title: Copper(II)
    • Source: New Journal of Chemistry (RSC), 2019.
    • URL:[Link]

  • Ligand Synthesis & Properties

    • Title: Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjug
    • Source: ACS Omega, 2020.
    • URL:[Link]

  • Zinc Catalysis (Analogous Systems)

    • Title: Zn(II) Complexes with Quinoline Supported Amidate Ligands: Synthesis, Fluorescence, and Catalytic Activity.[1]

    • Source: Russian Journal of General Chemistry, 2019.
    • URL:[Link]

Sources

Application

derivatization methods for the primary amine in Quinolin-8-ylmethanamine

Application Note: Advanced Derivatization Protocols for Quinolin-8-ylmethanamine Introduction & Strategic Analysis Quinolin-8-ylmethanamine (8-amino-methylquinoline) represents a privileged scaffold in medicinal chemistr...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Derivatization Protocols for Quinolin-8-ylmethanamine

Introduction & Strategic Analysis

Quinolin-8-ylmethanamine (8-amino-methylquinoline) represents a privileged scaffold in medicinal chemistry and supramolecular synthesis. Unlike its analogue 8-aminoquinoline, where the amine is directly attached to the aromatic ring (aniline-like, low nucleophilicity), the amine in Quinolin-8-ylmethanamine is benzylic. This confers high nucleophilicity (


 for the conjugate acid) while retaining the ability to form stable 5- or 6-membered chelate rings with the quinoline nitrogen.

Core Challenges in Derivatization:

  • Competitive Basicity: The quinoline nitrogen (

    
    ) can act as a proton sink or metal binding site, potentially interfering with Lewis acid-catalyzed reactions.
    
  • Chelation Interference: During purification, the product often binds trace metals (Cu, Fe, Zn) from silica gel or solvents, leading to broad NMR signals or false-positive fluorescence quenching.

  • Over-Alkylation: The primary amine is prone to double alkylation if stoichiometry is not strictly controlled during reductive amination.

This guide details three chemically distinct derivatization pathways: Acylation (Amide Coupling) , Reductive Amination , and Sulfonylation , optimized to overcome these specific challenges.

Chemical Reactivity Profile

Before initiating synthesis, understand the electronic landscape of the molecule.

ReactivityProfile Q Quinolin-8-ylmethanamine N_ring Quinoline Nitrogen (N1) Basic (pKa ~4.9) Metal Coordination Site Q->N_ring Site A N_amine Primary Amine (-CH2-NH2) Highly Nucleophilic Target for Derivatization Q->N_amine Site B Chelation Bidentate Chelation Forms stable complexes with Zn2+, Cu2+, Fe2+ N_ring->Chelation Synergy N_amine->Chelation Synergy

Figure 1: Reactivity profile highlighting the dual-nitrogen system. The exocyclic amine is the primary nucleophile, while the ring nitrogen dictates solubility and metal affinity.

Protocol A: Chemoselective Acylation (Amide Formation)

Objective: Synthesis of amide derivatives using acid chlorides or activated esters. Mechanism: Nucleophilic acyl substitution. Critical Control: Use of a non-nucleophilic base to scavenge HCl without quaternizing the quinoline nitrogen.

Materials
  • Substrate: Quinolin-8-ylmethanamine (1.0 equiv)

  • Reagent: Acyl Chloride (1.1 equiv) OR Carboxylic Acid + HATU (1.1 equiv)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.5 equiv)
    
  • Solvent: Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology (Acid Chloride Route)
  • Preparation: Dissolve Quinolin-8-ylmethanamine (1.0 mmol) and DIPEA (2.5 mmol) in anhydrous DCM (5 mL) under an inert atmosphere (

    
     or Ar).
    
    • Why: DIPEA is preferred over Triethylamine (TEA) due to steric bulk, minimizing the risk of quaternary ammonium salt formation with reactive electrophiles.

  • Addition: Cool the solution to 0°C. Add the Acyl Chloride (1.1 mmol) dropwise over 5 minutes.

    • Observation: A white precipitate (DIPEA·HCl) may form immediately.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (System: 5% MeOH in DCM).

    • Endpoint: Disappearance of the baseline amine spot and appearance of a less polar amide spot.

  • Quench & Workup: Add saturated

    
     (10 mL). Extract with DCM (
    
    
    
    mL).
  • Purification: Dry organic layers over

    
    . Concentrate. Purify via flash chromatography.
    
    • Note: If the product streaks on silica (due to the quinoline nitrogen), add 1%

      
       to the eluent.
      

Validation Checkpoint:

  • 1H NMR: Look for the downfield shift of the methylene protons (

    
    ) from 
    
    
    
    ppm to
    
    
    ppm due to the electron-withdrawing amide carbonyl.

Protocol B: Controlled Reductive Amination

Objective: Synthesis of secondary amines without over-alkylation to tertiary amines. Reagent Choice: Sodium Triacetoxyborohydride (


) is mandatory. It is mild and does not reduce the intermediate imine until it is protonated, and it does not reduce aldehydes/ketones, ensuring chemoselectivity.
Step-by-Step Methodology
  • Imine Formation: In a vial, mix Quinolin-8-ylmethanamine (1.0 mmol) and the Aldehyde (1.0 mmol) in 1,2-Dichloroethane (DCE) or DCM (5 mL).

    • Tip: Add activated 4Å molecular sieves to absorb water and drive imine formation. Stir for 1 hour at RT.

  • Reduction: Add

    
     (1.5 mmol) in one portion.
    
    • Reaction Time: Stir for 12–16 hours at RT.

  • Workup: Quench with saturated aqueous ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    . Extract with DCM.[1]
    
  • Purification: The secondary amine product is often basic. Purification may require a basic alumina column or amine-functionalized silica to prevent tailing.

Troubleshooting "The Metal Trap": If the reaction yields are low or NMR is broad, the quinoline moiety may be coordinating to Boron species.

  • Fix: Perform an oxidative workup. Treat the crude reaction mixture with 1M NaOH or an oxidative scavenger (like polymer-bound scavenger) to break the B-N complex before extraction.

Protocol C: Sulfonylation (Sulfonamide Synthesis)

Objective: Synthesis of sulfonamides for biological screening (e.g., antibacterial or metallo-enzyme inhibition). Significance: Sulfonamides of 8-aminoquinolines are privileged ligands for transition metal catalysis (e.g., C-H activation).

Step-by-Step Methodology
  • Solvent System: Use Pyridine (as both solvent and base) OR DCM + Pyridine (10:1).

    • Why: Pyridine is an excellent solvent for sulfonyl chlorides and prevents the formation of HCl, which would protonate the quinoline ring and deactivate the system.

  • Procedure: Dissolve Quinolin-8-ylmethanamine (1.0 mmol) in Pyridine (3 mL). Cool to 0°C.[2][1]

  • Addition: Add Sulfonyl Chloride (1.2 mmol) portion-wise.

  • Heating: Unlike amides, sulfonamide formation can be sluggish. If no reaction occurs after 2 hours at RT, heat to 60°C for 4 hours.

  • Isolation: Pour the reaction mixture into ice-cold water (20 mL). The sulfonamide often precipitates as a solid. Filter and wash with water.[2][3]

Analytical Data Summary

MethodReagent ClassKey IntermediatePrimary ByproductAnalytical Marker (NMR)
Acylation Acid Chloride / HATUActive EsterUrea / DIPEA saltsMethylene shift (

ppm)
Reductive Amination Aldehyde + HydrideImine (Schiff Base)Tertiary Amine (Over-alkylation)Appearance of new N-CH2/CH signals
Sulfonylation Sulfonyl ChlorideSulfonyl PyridiniumSulfonic AcidNH proton typically

8.0-9.0 ppm

Workflow Visualization

DerivatizationWorkflow Start Start: Quinolin-8-ylmethanamine Decision Select Target Moiety Start->Decision Path_Amide Amide (Stable, Neutral) Decision->Path_Amide Path_Amine Secondary Amine (Basic, Cationic) Decision->Path_Amine Path_Sulfo Sulfonamide (Bioactive, Ligand) Decision->Path_Sulfo Proc_Amide React with Acid Chloride Base: DIPEA Solvent: DCM, 0°C Path_Amide->Proc_Amide Proc_Amine Reductive Amination 1. Aldehyde (Imine formation) 2. NaBH(OAc)3 (Reduction) Path_Amine->Proc_Amine Proc_Sulfo Sulfonylation Reagent: R-SO2-Cl Solvent: Pyridine Path_Sulfo->Proc_Sulfo Valid Validation: 1H NMR & LC-MS Check for Metal Chelation (Broad Signals) Proc_Amide->Valid Proc_Amine->Valid Proc_Sulfo->Valid

Figure 2: Decision tree for selecting the appropriate derivatization pathway based on the desired final functional group.

References

  • Synthesis of Sulfonamides: Vertex AI Search. (2025).[2][4][5] Synthesis of sulfonamide and their synthetic and therapeutic applications. ResearchGate. Link

  • Fluorescent Sensors (Quinoline-based): MDPI. (2025). A Novel Fluorescent Sensor for Fe3+ Based on a Quinoline Derivative. Link

  • Reductive Amination Protocols: Master Organic Chemistry. (2017).[6] Reductive Amination: Mechanism and Protocols. Link

  • Amide Coupling Reagents: HepatoChem. (2025). Amide coupling reaction in medicinal chemistry. Link

  • Analytical Derivatization: NIH PubMed. (2020). Comparative study of amine-derivatization methods for metabolite analyses. Link

Sources

Method

Application Note: High-Fidelity Functionalization of Silica Surfaces with Quinolin-8-ylmethanamine

Abstract & Scope This technical guide details the protocol for the covalent attachment of Quinolin-8-ylmethanamine (8-QMA) to silica substrates. Unlike simple adsorption, this method utilizes a 3-chloropropyltrimethoxysi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide details the protocol for the covalent attachment of Quinolin-8-ylmethanamine (8-QMA) to silica substrates. Unlike simple adsorption, this method utilizes a 3-chloropropyltrimethoxysilane (CPTMS) linker to establish a robust alkyl-amine bond via nucleophilic substitution.

This protocol is specifically engineered for the dihydrochloride salt form of the ligand (


). It includes a critical in situ neutralization step often omitted in standard literature, ensuring high grafting density and reproducibility.

Primary Applications:

  • Heavy metal chelation (

    
    , 
    
    
    
    ,
    
    
    ) and sensing.
  • Heterogeneous catalysis (via metal-ligand complexes).

  • Anion exchange chromatography stationary phases.

Scientific Rationale & Mechanism

The Linker Strategy: Why CPTMS?

Direct conjugation of amines to bare silica is thermodynamically unstable. We employ 3-Chloropropyltrimethoxysilane (CPTMS) as an electrophilic linker.

  • Stability: The propyl-siloxane anchor (

    
    ) is chemically and thermally stable.
    
  • Reactivity: The terminal alkyl chloride (

    
    ) serves as a specific electrophile for the primary amine of 8-QMA.
    
  • Selectivity: Unlike epoxy-silanes (GLYMO), which can ring-open promiscuously with water, chlorosilanes are more robust during the handling phase, reacting primarily under reflux conditions with the target amine.

The Challenge of the Dihydrochloride Salt

The ligand is supplied as a dihydrochloride salt (


). In this protonated state, the nitrogen is non-nucleophilic and cannot  react with the linker.
  • Solution: We utilize an anhydrous organic base (Triethylamine or DIPEA) to deprotonate the ammonium groups in situ, liberating the free amine to attack the alkyl chloride on the silica surface.

Reaction Pathway[1]
  • Silanization: Hydrolysis of CPTMS and condensation onto surface silanols.

  • Neutralization:

    
    
    
  • Grafting (

    
    ): 
    
    
    

Materials & Equipment

ComponentGrade/SpecCAS No.Function
Silica Substrate Porous gel (

) or Nanoparticles
7631-86-9Solid Support
Quinolin-8-ylmethanamine

2HCl
>97% Purity179255-89-9Functional Ligand
3-Chloropropyltrimethoxysilane (CPTMS) >97%2530-87-2Linker
Toluene Anhydrous (<50 ppm

)
108-88-3Solvent
Triethylamine (Et3N) >99%, Dried over KOH121-44-8Base (Scavenger)
Ethanol / Methanol HPLC Grade--Washing

Safety Pre-requisites:

  • CPTMS is moisture-sensitive and releases methanol/HCl upon hydrolysis. Handle in a fume hood.

  • Piranha Solution (used in cleaning) is explosive with organics. Use extreme caution.

Experimental Protocol

Phase 1: Surface Activation (Maximize Silanol Density)

Objective: Remove organic contaminants and generate reactive Si-OH groups.

  • Wash: Suspend 5.0 g of Silica in 50 mL of 10%

    
     (Nitric Acid).
    
  • Reflux: Heat to

    
     for 3 hours with gentle stirring.
    
    • Note: Acid washing is safer than Piranha and sufficient for regenerating silanols on standard silica gel.

  • Rinse: Filter and wash with deionized water until filtrate is neutral (pH ~7.0).

  • Dry: Dry in a vacuum oven at

    
     for 4 hours.
    
    • Critical: This removes physisorbed water which causes silane polymerization, but leaves chemically bound surface silanols intact.

Phase 2: Linker Installation (Silanization)

Objective: Covalent attachment of the chloro-propyl anchor.

  • Suspend: Disperse 5.0 g of Activated Silica in 100 mL of Anhydrous Toluene .

  • Add Silane: Add 2.0 mL (approx. 10 mmol) of CPTMS .

    • Ratio: Excess silane ensures monolayer coverage.

  • Reflux: Heat to reflux (

    
    ) under an inert atmosphere (
    
    
    
    or Ar) for 12–24 hours.
    • Mechanism:[1][2][3][4][5] The heat drives the condensation of silanol groups with methoxy groups on the silane.

  • Wash: Filter the solid. Wash extensively with Toluene (

    
     mL) then Ethanol (
    
    
    
    mL) to remove unreacted silane.
  • Cure: Dry at

    
     for 2 hours.
    
    • Result:Cl-Silica (Chloropropyl-functionalized silica).

Phase 3: Ligand Immobilization (Nucleophilic Substitution)

Objective: Grafting the Quinoline ligand via amine alkylation.

  • Solvent Prep: In a round-bottom flask, dissolve 1.0 g (approx. 4.3 mmol) of Quinolin-8-ylmethanamine

    
     2HCl  in 80 mL of Anhydrous DMF  (or Toluene).
    
    • Note: DMF is preferred if the salt has low solubility in Toluene.

  • Neutralization: Add 2.0 mL (14.3 mmol) of Triethylamine (

    
    ) .
    
    • Calculation: We need 2 equivalents to neutralize the 2HCl, plus 1 equivalent to scavenge the HCl produced during grafting.

      
      .
      
    • Observation: The solution may become cloudy as

      
       precipitates. This is normal.
      
  • Addition: Add 4.0 g of Cl-Silica (from Phase 2) to the mixture.

  • Reaction: Reflux at

    
     for 24 hours with stirring.
    
    • Kinetics:

      
       reactions on solid supports are slower than in solution; prolonged heat is required.
      
  • Workup:

    • Filter the hot solution.

    • Wash with DMF (

      
      ) to remove excess ligand.
      
    • Wash with Water (

      
      ) to remove salt byproducts (
      
      
      
      ).
    • Wash with Methanol (

      
      ) for rapid drying.
      
  • Final Dry: Vacuum dry at

    
     overnight.
    

Visualization of Workflow

G cluster_0 Critical Checkpoint Start Raw Silica (SiO2) Activation Phase 1: Activation (HNO3 Wash, 80°C) Start->Activation ActivatedSi Activated Silica (Si-OH rich) Activation->ActivatedSi Hydrolysis Silanization Phase 2: Silanization (CPTMS, Toluene Reflux) ActivatedSi->Silanization ClSilica Cl-Silica (Si-(CH2)3-Cl) Silanization->ClSilica Condensation Grafting Phase 3: Grafting (SN2 Reaction, 110°C) ClSilica->Grafting PrepLigand Ligand Prep (Q8MA·2HCl + Et3N) PrepLigand->Grafting Free Amine Generation Final Functionalized Silica (Si-Pr-NH-Quinoline) Grafting->Final Nucleophilic Subst.

Caption: Step-by-step chemical workflow from raw silica to quinoline-functionalized surface.

Characterization & Validation

To validate the protocol, perform the following analytical tests.

TechniqueExpected SignalInterpretation
FTIR Spectroscopy 2930, 2850

C-H stretching (Propyl linker).
1500, 1570

C=C / C=N stretching (Quinoline ring).
~1460

N-H bending (Secondary amine formed).
Elemental Analysis %C Increase, %N PresenceNitrogen confirms ligand attachment. Carbon confirms linker + ligand.
Colorimetric Test Add

(aq)
Silica turns Green/Blue due to Cu-Quinoline chelation.
TGA (Thermogravimetry) Weight loss 200-600°CQuantifies organic loading (typically 0.5 - 1.5 mmol/g).

Troubleshooting Guide

Logic Problem Low Ligand Loading (Low %N) Check1 Was Base Added? Problem->Check1 Check2 Solvent Dry? Check1->Check2 Yes Sol1 Fix: Add 3.5 eq Et3N Must neutralize 2HCl Check1->Sol1 No Check3 Reaction Temp? Check2->Check3 Yes Sol2 Fix: Distill Toluene Water kills Silane Check2->Sol2 No Sol3 Fix: Ensure Reflux SN2 is slow Check3->Sol3 Too Low

Caption: Decision tree for diagnosing low grafting efficiency.

References

  • General Silanization with CPTMS

    • Bui, C. V., et al. (2025). "Immobilization of a cellulose carbamate-type chiral selector onto silica gel... via a 3-chloropropyl intermediate." Åbo Akademi University.

  • 8-Hydroxyquinoline Immobilization (Analogous Chemistry)

    • Al-Wasidi, A. S., et al. (2023).[4] "Functionalization of Silica Nanoparticles by 5-Chloro-8-quinolinol...". ACS Omega. [4]

  • Neutralization of Dihydrochloride Salts

    • Creative Biolabs.[6] "Neutralization Protocol & Troubleshooting." (General principle of antibody/protein neutralization, adapted here for chemical salt neutralization).

  • Zhuravlev, L. T. (2000). "The surface chemistry of amorphous silica. Zhuravlev model." Colloids and Surfaces A.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Quinolin-8-ylmethanamine Free Base Conversion

Case ID: T-8QM-CONV-001 Subject: Protocol for converting Quinolin-8-ylmethanamine 2HCl to Free Base Status: Active Guide Last Updated: February 13, 2026 Executive Summary Quinolin-8-ylmethanamine (CAS: 15402-71-8 for fre...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: T-8QM-CONV-001 Subject: Protocol for converting Quinolin-8-ylmethanamine 2HCl to Free Base Status: Active Guide Last Updated: February 13, 2026

Executive Summary

Quinolin-8-ylmethanamine (CAS: 15402-71-8 for free base) is a critical intermediate often used as a bidentate ligand in organometallic catalysis or as a directing group in C-H activation. It is typically supplied as the dihydrochloride salt (2HCl) due to the salt's superior stability and shelf-life.

Converting the salt to the free base is a routine but nuance-dependent process. The primary challenges are oxidation sensitivity (browning upon air exposure) and emulsion formation during extraction due to the surfactant-like properties of the quinoline scaffold.

This guide provides a validated biphasic extraction protocol designed to maximize yield and purity while mitigating oxidation risks.

Chemical Properties & Safety Data

Before proceeding, verify your starting material and targets.

PropertyDihydrochloride Salt (Starting Material)Free Base (Target)
State Crystalline Solid (White/Off-white)Viscous Oil or Low-Melting Solid (Pale Yellow)
Solubility Water (++), Methanol (+)DCM (++), Chloroform (++), Water (-)
pKa (approx) N/A (Salt form)~4.9 (Quinoline N), ~9.0 (Primary Amine)
Stability High (Hygroscopic)Oxidation Sensitive (Store under Inert Gas)

Critical Mechanism Note: To successfully extract the free base, you must deprotonate both nitrogen centers. The primary amine (


) requires a pH > 11 to ensure it is fully neutral and lipophilic. Weak bases like 

are often insufficient for quantitative recovery.

Standard Operating Procedure (SOP): Biphasic Extraction

Objective: Quantitative recovery of free base from 1.0 g of dihydrochloride salt.

Reagents Required:
  • Quinolin-8-ylmethanamine 2HCl

  • Sodium Hydroxide (NaOH), 2M aqueous solution

  • Dichloromethane (DCM) or Chloroform (

    
    )
    
  • Saturated Sodium Chloride (Brine)

  • Sodium Sulfate (

    
    ), anhydrous
    
  • Deionized (DI) Water (Metal-free is crucial; 8-substituted quinolines chelate metals)

Step-by-Step Protocol:
  • Dissolution:

    • Dissolve 1.0 g of the dihydrochloride salt in 10 mL of DI water.

    • Observation: Solution should be clear and acidic (pH < 2).

  • Basification (The Critical Step):

    • Place the solution in an ice bath (0°C). Exothermic neutralization can accelerate oxidation.

    • Slowly add 2M NaOH dropwise with stirring.

    • Target pH: > 12. Use pH paper to confirm.[1]

    • Visual Check: The solution may become cloudy or oily droplets may appear.[2] This is the free base "crashing out."

  • Extraction:

    • Transfer to a separatory funnel.[2][3]

    • Add 15 mL of DCM. Shake vigorously for 30 seconds. Vent frequently.

    • Allow layers to separate.[3] Collect the lower organic layer (DCM).

    • Repeat extraction of the aqueous layer 2 more times (2 x 10 mL DCM).

  • Washing & Drying:

    • Combine all organic fractions.

    • Wash with 10 mL of Brine to remove residual water and inhibit emulsion.

    • Dry the organic layer over anhydrous

      
       for 10 minutes.
      
  • Isolation:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure (Rotavap) at < 40°C.

    • Final Step: Dry under high vacuum for 1 hour to remove trace solvent.

Workflow Visualization

The following diagram illustrates the logical flow and critical decision points in the conversion process.

G Start Start: Dissolve 2HCl Salt in DI Water Check_pH Add 2M NaOH Check pH Start->Check_pH Check_pH->Check_pH pH < 12 (Add more Base) Extraction Extract with DCM (3x) (Biphasic System) Check_pH->Extraction pH > 12 Emulsion_Check Emulsion Formed? Extraction->Emulsion_Check Fix_Emulsion Add Brine / Filter through Celite Emulsion_Check->Fix_Emulsion Yes Dry Dry Organic Layer (Na2SO4) Emulsion_Check->Dry No Fix_Emulsion->Dry Evap Evaporate Solvent (Rotavap < 40°C) Dry->Evap Final Target: Free Base (Store under N2) Evap->Final

Figure 1: Decision-logic workflow for the conversion of Quinolin-8-ylmethanamine salts.

Troubleshooting Guide

Common issues encountered during this specific conversion.

SymptomProbable CauseCorrective Action
Low Yield (< 70%) Incomplete Deprotonation The primary amine has a high pKa (~9). If pH is only ~9-10, equilibrium keeps some compound in the water. Push pH to 12-13.
Dark/Brown Product Oxidation 8-aminoquinolines oxidize easily. Perform extraction quickly, keep solutions cold, and store final product under Nitrogen/Argon.
Persistent Emulsion Surfactant Effect The quinoline ring is lipophilic, the amine is hydrophilic. If an emulsion forms: 1) Add more Brine, 2) Filter through a small pad of Celite, or 3) Wait (do not shake violently).
Blue/Green Tint Metal Chelation The 8-aminoquinoline motif is a strong chelator (binds Cu, Fe). Ensure Deionized Water and clean glassware were used. Wash organic phase with EDTA solution if necessary.

Frequently Asked Questions (FAQ)

Q: Can I use Sodium Bicarbonate (


) instead of NaOH? 
A: Not recommended.  Saturated bicarbonate (

) is insufficient to fully deprotonate the primary amine (

). You will leave a significant amount of protonated, water-soluble species in the aqueous layer, leading to poor yields. Use

or NaOH.

Q: How should I store the free base? A: The free base is significantly less stable than the dihydrochloride. Store it at -20°C , protected from light, and preferably under an inert atmosphere (Nitrogen or Argon). If it turns dark brown, purify via short-path distillation or rapid silica filtration before use.

Q: My product is an oil, but I expected a solid. Is it impure? A: Not necessarily. Quinolin-8-ylmethanamine free base often isolates as a viscous oil that may solidify slowly upon standing in the freezer. Verify purity via


 (Look for the disappearance of the broad 

peaks and the shift of the methylene protons).

Q: Can I use Ether instead of DCM? A: Yes, Diethyl Ether is a viable alternative and makes solvent removal easier. However, DCM generally offers higher solubility for quinoline derivatives, allowing for lower solvent volumes.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 594412, Quinolin-8-ylmethanol (Structural Analog Data). Retrieved February 13, 2026, from [Link]

  • Williams, R. (2022).[4] pKa Data Compiled by R. Williams (Quinoline and Amine pKa values). Organic Chemistry Data. Retrieved February 13, 2026, from [Link]

Sources

Optimization

recrystallization solvents for purifying Quinolin-8-ylmethanamine dihydrochloride

Welcome to our dedicated technical support guide for the purification of Quinolin-8-ylmethanamine Dihydrochloride. This document provides in-depth troubleshooting advice and answers to frequently asked questions encounte...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for the purification of Quinolin-8-ylmethanamine Dihydrochloride. This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the recrystallization of this compound. Our goal is to empower researchers, scientists, and drug development professionals with the expertise to achieve high purity and yield in their experiments.

Troubleshooting Guide

This section addresses specific issues that may arise during the recrystallization process, offering logical steps and explanations to resolve them effectively.

Q1: My Quinolin-8-ylmethanamine dihydrochloride won't crystallize from the solution, even after cooling. What should I do?

A1: This is a common issue, often stemming from supersaturation or using an excessive amount of solvent.[1] Here is a systematic approach to induce crystallization:

  • Induce Nucleation:

    • Scratching: Gently scratch the inside surface of the flask with a glass stirring rod at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[2]

    • Seed Crystals: If you have a small sample of pure, solid Quinolin-8-ylmethanamine dihydrochloride, add a tiny crystal to the solution. A seed crystal provides a template for new crystals to grow upon.[1]

  • Increase Concentration:

    • It is highly likely that too much solvent was used initially.[1] Gently heat the solution to boiling and reduce the volume by 10-20%. Allow the solution to cool slowly again. Repeat if necessary, but be cautious not to over-concentrate, which can cause the compound to "oil out" or crash out with impurities.

  • Enhance Cooling:

    • If room temperature cooling is ineffective, try using an ice-water bath to further decrease the temperature and, consequently, the solubility of your compound. For very stubborn cases, a salt-ice bath can be used for even lower temperatures.[1]

  • Consider an Anti-Solvent:

    • If you are using a single solvent system, the addition of a miscible "anti-solvent" (a solvent in which your compound is insoluble) can induce precipitation.[3] Add the anti-solvent dropwise to the solution at room temperature until persistent cloudiness is observed, then allow it to stand.

Q2: The compound separated as an oil instead of forming crystals. How can I fix this?

A2: "Oiling out" occurs when the solute separates from the solution at a temperature above its melting point, or if the concentration of the solute is too high.[1] This is particularly common with compounds that are significantly impure, as impurities can depress the melting point.

  • Step 1: Re-dissolve the Oil: Heat the solution until the oil completely redissolves.

  • Step 2: Add More Solvent: Add a small amount (5-10% of the total volume) of the hot solvent to dilute the solution slightly.[2] This will lower the saturation point.

  • Step 3: Slow Cooling: Allow the flask to cool much more slowly. You can achieve this by leaving the flask on a hot plate with the heat turned off, or by wrapping it in an insulating material like glass wool or paper towels. Very slow cooling is critical to favor the formation of an ordered crystal lattice over an amorphous oil.[1]

  • Step 4: Lower the Crystallization Temperature: Try cooling the solution to a lower temperature before adding any anti-solvent or attempting to induce crystallization.

If oiling out persists, a different solvent system is likely required.

Q3: My crystal yield is very low. How can I improve it?

A3: A low yield can result from several factors. Here’s how to troubleshoot:

  • Minimize Solvent Usage: The most common cause of low yield is using too much solvent. Ensure you are using only the minimum amount of hot solvent required to fully dissolve the crude solid.[4]

  • Prevent Premature Crystallization: Avoid filtering the hot solution through a cold funnel, which can cause the product to crystallize prematurely and be lost. Preheat the funnel and filter paper.

  • Maximize Cooling: Ensure the solution has been thoroughly cooled in an ice bath for at least 20-30 minutes before filtration to maximize the amount of product that crystallizes out of the mother liquor.

  • Analyze the Mother Liquor: The filtrate, or "mother liquor," still contains some dissolved product. You can attempt to recover more material by evaporating a portion of the solvent from the mother liquor and cooling it again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

Q4: The crystals formed almost instantly and appear as a fine powder. Are they pure?

A4: Rapid crystallization, often called "crashing out," tends to trap impurities within the crystal lattice, defeating the purpose of recrystallization.[2] Ideal crystallization occurs slowly, over a period of 15-30 minutes, allowing for the formation of well-defined, pure crystals.

To resolve this, reheat the solution to redissolve the solid. Add a small excess of the hot solvent (about 10% more) to slightly decrease the saturation.[2] Then, ensure the solution cools as slowly as possible to promote the growth of larger, purer crystals.

Q5: After recrystallization, my compound is still impure according to NMR/HPLC analysis. What are the next steps?

A5: If a single round of recrystallization is insufficient, you have a few options:

  • Repeat the Recrystallization: A second recrystallization using the same solvent system can often remove remaining impurities.

  • Change the Solvent System: The initial solvent may not be effective at excluding certain impurities. Perform a new solvent screen to identify a more suitable system.

  • Charcoal Treatment: If the impurity is colored, it may be a polar, high molecular weight byproduct. You can try adding a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb these impurities. Use charcoal sparingly, as it can also adsorb your product.[5]

  • Alternative Purification: If recrystallization fails to yield the desired purity, other purification techniques like column chromatography may be necessary.[5]

Frequently Asked Questions (FAQs)

This section provides answers to general questions regarding the recrystallization of Quinolin-8-ylmethanamine Dihydrochloride.

Q1: What are the best starting solvents for recrystallizing Quinolin-8-ylmethanamine dihydrochloride?

A1: As a hydrochloride salt, the compound is polar. Therefore, polar protic and aprotic solvents are good starting points. The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot.[4]

Based on the properties of similar amine hydrochlorides, promising solvents to screen include:

  • Alcohols: Ethanol, 2-Propanol (Isopropanol), or Methanol.[5] Alcohols are often excellent choices for polar salts.

  • Water: Given its dihydrochloride nature, water is a potential solvent, though solubility might be high even at room temperature.[6] A mixed solvent system, such as ethanol/water or acetone/water, is often more effective.[7]

  • Aprotic Solvents: Acetonitrile or Acetone can be effective, sometimes in combination with an alcohol or water.[8]

  • Mixed Solvent Systems: A highly effective technique involves dissolving the salt in a minimal amount of a "good" solvent (like ethanol or methanol) and then adding a "bad" or "anti-solvent" (like diethyl ether or ethyl acetate) dropwise until the solution becomes cloudy, indicating the onset of crystallization.[5][9]

Solvent Selection Summary Table

Solvent/SystemTypeBoiling Point (°C)PolarityTypical UseNotes
Ethanol (EtOH)Protic78HighSingle or MixedGood starting point. Often used with water or an ether.
2-Propanol (IPA)Protic82Medium-HighSingle or MixedPreferred for many HCl salts as solubility is often lower than in EtOH.[5]
Methanol (MeOH)Protic65HighSingle or MixedHigh solvating power; may need an anti-solvent.
Water (H₂O)Protic100Very HighSingle or MixedHigh solubility likely; best used in a mixed system (e.g., EtOH/H₂O).[7]
AcetonitrileAprotic82HighSingle or MixedCan be a good choice for moderately polar compounds.[8]
Ethyl AcetateAprotic77MediumAnti-SolventCompound is likely poorly soluble; use to precipitate from an alcohol solution.
Diethyl EtherAprotic35LowAnti-SolventExcellent anti-solvent for precipitating salts from alcohols like EtOH or IPA.[5]

Q2: How do I perform a solvent screen to find the ideal recrystallization solvent?

A2: A systematic solvent screen is crucial for developing a robust recrystallization protocol.

  • Place a small amount of your crude compound (approx. 20-30 mg) into several small test tubes.

  • To each tube, add a different potential solvent dropwise at room temperature, vortexing after each drop. A good candidate solvent will not dissolve the compound at room temperature.

  • Take the tubes that showed poor room-temperature solubility and gently heat them in a water or sand bath.

  • A good solvent will completely dissolve the compound upon heating.[10]

  • Allow the tubes that formed a clear solution to cool to room temperature, and then place them in an ice bath.

  • The ideal solvent is one from which abundant, well-formed crystals precipitate upon cooling.

Q3: What is the difference between single-solvent and mixed-solvent recrystallization?

A3:

  • Single-Solvent Recrystallization: This is the simpler method, relying on the principle that the compound is highly soluble in the hot solvent but poorly soluble in the cold solvent. The process involves dissolving the compound in a minimal amount of the hot solvent and allowing it to cool.[4]

  • Mixed-Solvent Recrystallization (Anti-Solvent): This technique is used when no single solvent has the ideal solubility profile. It involves dissolving the compound in a small amount of a "good" solvent in which it is very soluble. Then, a miscible "anti-solvent," in which the compound is insoluble, is added slowly until the solution becomes saturated and crystals begin to form.[3] This is a powerful technique for purifying polar compounds like hydrochloride salts.

Q4: Are there any specific safety precautions I should take?

A4: Yes. Always follow standard laboratory safety procedures.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and appropriate gloves at all times.

  • Ventilation: Perform recrystallizations in a well-ventilated fume hood, especially when working with volatile organic solvents.

  • Heating: Use a heating mantle, steam bath, or hot plate. Never heat flammable organic solvents over an open flame. Add boiling chips to the solvent to prevent bumping.

  • Pressure: Never heat a sealed container. When cooling a hot, stoppered flask, a vacuum can form. Ensure your flask is rated for such changes or use a stopper with a pressure-release inlet.[11]

Experimental Protocol: Recrystallization of Quinolin-8-ylmethanamine Dihydrochloride

This protocol outlines a general procedure using a mixed-solvent system of Ethanol (EtOH) and Diethyl Ether (Et₂O), a common and effective choice for amine hydrochlorides.[5]

1. Dissolution:

  • Place the crude Quinolin-8-ylmethanamine dihydrochloride into an appropriately sized Erlenmeyer flask.

  • Add a minimal amount of ethanol to the flask, just enough to create a slurry.

  • Gently heat the mixture on a hot plate while stirring until the solid completely dissolves. Add more ethanol dropwise if necessary to achieve full dissolution, but avoid using a large excess.

2. Hot Filtration (Optional):

  • If the hot solution contains insoluble impurities (e.g., dust, inorganic salts), perform a hot filtration. Place a small amount of cotton or a fluted filter paper in a pre-heated powder funnel and filter the hot solution into a clean, pre-heated Erlenmeyer flask.

3. Crystallization:

  • Remove the flask from the heat and allow it to cool slowly towards room temperature.

  • Once the solution is at or near room temperature, begin adding diethyl ether dropwise while gently swirling the flask.

  • Continue adding diethyl ether until the solution remains faintly cloudy (turbid). This indicates the point of saturation.

  • Stopper the flask and allow it to stand undisturbed at room temperature for 15-30 minutes to allow crystal growth to begin.

  • Once crystal formation is evident, place the flask in an ice-water bath for at least 30 minutes to maximize crystal precipitation.

4. Isolation and Drying:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold diethyl ether to remove any remaining soluble impurities from the crystal surfaces.

  • Allow the crystals to dry on the filter paper under vacuum for several minutes.

  • Transfer the purified crystals to a watch glass and dry them completely in a vacuum oven.

Recrystallization Workflow Diagram

Recrystallization_Workflow start Crude Compound dissolve Dissolve in Minimal Hot Solvent start->dissolve cool Cool Slowly dissolve->cool crystals_ok Crystals Form? cool->crystals_ok oil_out Compound Oiled Out? cool->oil_out filter Filter & Dry Pure Crystals crystals_ok->filter Yes troubleshoot_conc Too Much Solvent? Reduce Volume & Re-cool crystals_ok->troubleshoot_conc No troubleshoot_conc->cool troubleshoot_nuc Supersaturated? Scratch or Seed troubleshoot_conc->troubleshoot_nuc troubleshoot_nuc->cool oil_out->crystals_ok No fix_oil Re-heat, Add More Solvent, Cool Slower oil_out->fix_oil Yes fix_oil->cool

Caption: A workflow diagram illustrating the key steps and troubleshooting decisions in a typical recrystallization experiment.

References

  • BenchChem. (n.d.). A Head-to-Head Comparison of Quinoline Purification Techniques for Researchers and Drug Development Professionals.
  • European Patent Office. (2007). Crystallization of hydrohalides of pharmaceutical compounds - EP 2436381 A1.
  • LookChem. (n.d.). Purification of Quinoline - Chempedia.
  • BenchChem. (n.d.). Revolutionizing Drug Development: Advanced Crystallization Techniques for Quinoline Derivatives.
  • ResearchGate. (2017). Purification of organic hydrochloride salt?.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents.
  • University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations.
  • Reddit. (2024). What's the best solvent to remove these crystals and recrystallize it?.
  • Der Pharma Chemica. (2010). Synthesis and biological screening of some novel Quinoline derivatives.
  • Google Patents. (n.d.). CN103664892B - The crystallization of quinoline.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • ResearchGate. (2018). How can I recrystallized the HCl salt of organic compounds such as fluoxetine hydrochloride?.
  • Sigma-Aldrich. (n.d.). Methyl-quinolin-8-ylmethyl-amine dihydrochloride.
  • Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube.

Sources

Troubleshooting

Technical Support Center: Synthesis of 8-(Aminomethyl)quinoline Derivatives

Status: Online Operator: Senior Application Scientist Ticket ID: YIELD-OPT-8AMQ[1] Welcome to the Quinoline Synthesis Help Desk You are likely here because your yields are stalling below 40%, or your product is co-elutin...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Operator: Senior Application Scientist Ticket ID: YIELD-OPT-8AMQ[1]

Welcome to the Quinoline Synthesis Help Desk

You are likely here because your yields are stalling below 40%, or your product is co-eluting with impurities.[1] We understand the specific pain point: The Quinoline Nitrogen (N1).

Unlike standard benzene derivatives, the N1 atom in quinoline is a strong Lewis base. It coordinates to metal catalysts (poisoning them) and interacts with silica gel (making purification a nightmare). This guide bypasses generic advice to focus on the specific "chelation effects" and "electronic deactivation" inherent to this scaffold.

Part 1: Route Selection & Strategy

Before troubleshooting a specific reaction, verify you are using the optimal pathway for your starting material. High yields in quinoline chemistry often come from avoiding direct substitution.

Visualizing the Synthetic Logic:

QuinolineRoute Start Select Starting Material RouteA Start: 8-Cyanoquinoline Start->RouteA RouteB Start: 8-(Bromomethyl)quinoline Start->RouteB RouteC Start: 8-Quinolinecarboxaldehyde Start->RouteC ActionA Method: Catalytic Hydrogenation RouteA->ActionA ActionB Method: Azide Displacement (The 'Yield King') RouteB->ActionB ActionC Method: Reductive Amination RouteC->ActionC RiskA Risk: Catalyst Poisoning Over-reduction of Ring ActionA->RiskA RiskB Risk: Bis-alkylation (If using direct amine) ActionB->RiskB RiskC Risk: Aldehyde Instability Dimerization ActionC->RiskC

Figure 1: Decision matrix for selecting the synthetic pathway based on precursor availability and associated chemical risks.

Part 2: Detailed Protocols & Troubleshooting
Scenario A: Catalytic Hydrogenation of 8-Cyanoquinoline

Goal: Convert -CN to -CH₂NH₂ without saturating the aromatic ring.[1]

The Problem: The quinoline nitrogen (N1) binds to Pd or Ni sites, deactivating the catalyst. Increasing temperature/pressure often leads to hydrogenation of the carbocyclic ring (forming 1,2,3,4-tetrahydroquinoline).[1]

The Solution: The "Acidic Trap" or "Ammonia Shield" You must prevent N1 coordination.

Optimized Protocol:

  • Solvent: Methanol (anhydrous).

  • Additive (Critical):

    • Option 1 (Raney Ni): Saturated methanolic ammonia (NH₃/MeOH). The NH₃ competes for active sites and suppresses secondary amine formation.

    • Option 2 (Pd/C): 1.1 equivalents of HCl or H₂SO₄. Protonating the quinoline nitrogen (forming the quinolinium salt) prevents it from poisoning the catalyst [1].

  • Catalyst: Raney Nickel (active grade) is superior to Pd/C for preserving the aromatic ring.

  • Conditions: 40-50 psi H₂, Room Temperature.

Troubleshooting Table:

Symptom Diagnosis Corrective Action
No Reaction Catalyst Poisoning Add 1.5 eq. HCl to protonate the quinoline N. Switch to PtO₂ (Adams catalyst) if Pd fails.
Ring Reduction (Tetrahydroquinoline) Over-active Catalyst Lower pressure to <20 psi. Switch from Pd/C to Raney Ni. Stop reaction immediately upon H₂ uptake cessation.

| Secondary Amine Impurity | Imine Condensation | Increase NH₃ concentration in solvent. Dilute the reaction (0.05 M). |

Scenario B: Substitution of 8-(Bromomethyl)quinoline

Goal: Displace halide with an amine.[1]

The Problem: The "Polymerization Trap." 8-(Bromomethyl)quinoline is highly reactive. Reacting it with a primary amine often leads to bis-alkylation (R-NH-(CH₂)₂-Quinoline) because the product is more nucleophilic than the starting amine.[1]

The Solution: The Azide Detour (High Yield Route) Do not react amines directly with the bromide. Use an azide intermediate.[2]

Optimized Protocol:

  • Step 1 (Substitution): React 8-(bromomethyl)quinoline with NaN₃ (1.2 eq) in DMF at RT. Yields are typically >90% because azides do not undergo double substitution.

  • Step 2 (Reduction): Staudinger Reduction.

    • Add PPh₃ (1.1 eq) in THF/H₂O.

    • Stir at RT for 2-4 hours.

    • Why this works: This reaction is chemically specific to the azide. It leaves the quinoline ring and other functional groups untouched.

Visualizing the Mechanism:

AzideRoute SM 8-Bromomethyl quinoline Azide 8-Azidomethyl quinoline SM->Azide + NaN3 (No Bis-alkylation) Phosphazene Phosphazene Intermediate Azide->Phosphazene + PPh3 Product 8-Aminomethyl quinoline Phosphazene->Product + H2O (Hydrolysis)

Figure 2: The Staudinger reduction pathway avoids the bis-alkylation side-products common in direct amination.[1]

Scenario C: Reductive Amination of 8-Quinolinecarboxaldehyde

Goal: Condense aldehyde with amine + reducing agent.[1][3]

The Problem: 8-Quinolinecarboxaldehyde is unstable. It oxidizes to the carboxylic acid in air and dimerizes upon standing.

The Solution: One-Pot "In-Situ" Activation Never isolate the imine.

Optimized Protocol:

  • Drying: Add 4Å Molecular Sieves to the reaction vessel (removes water, driving imine formation).

  • Solvent: 1,2-Dichloroethane (DCE) or DCM.[1]

  • Sequence:

    • Add Aldehyde + Amine (1.05 eq). Stir 30 mins.

    • Then add NaBH(OAc)₃ (Sodium triacetoxyborohydride) (1.5 eq).

    • Do not use NaCNBH₃ unless pH is adjusted to 5-6.[1] NaBH(OAc)₃ is milder and works without acid additives, minimizing side reactions with the quinoline core [2].

Part 3: Purification (The Yield Killer)

Many researchers "lose" their product during workup because 8-(aminomethyl)quinolines are amphoteric and stick to silica.[1]

The "Acid-Base Switch" Isolation Technique: Avoid column chromatography if possible. Use this extraction method instead:

  • Acid Phase: Dissolve crude mix in EtOAc. Extract with 1M HCl (x3).

    • Result: Product moves to Aqueous layer (as salt). Non-basic impurities stay in Organic.

  • Wash: Wash the aqueous acidic layer with fresh EtOAc (removes neutral gums).

  • Base Switch: Basify the aqueous layer to pH > 12 using 2M NaOH.

    • Result: Product precipitates or oils out as the free base.

  • Recovery: Extract the basic aqueous layer with DCM (x3). Dry and evaporate.[2][4]

If Chromatography is Mandatory:

  • Stationary Phase: Use Amine-functionalized Silica (NH₂-SiO₂) to prevent tailing.[1]

  • Mobile Phase: If using standard silica, the eluent must contain a base modifier.[4]

    • Recipe: DCM : MeOH : NH₄OH (90 : 9 : 1).

    • Note: The NH₄OH blocks the acidic silanol sites on the silica, preventing the quinoline from sticking permanently [3].

Part 4: Frequently Asked Questions (FAQs)

Q: My reaction turned black and tarry. What happened? A: This is likely polymerization of the quinoline aldehyde or bromide. Ensure you are working under Nitrogen/Argon.[4] If using the aldehyde, use it immediately after synthesis or purification. If using the bromide, keep the concentration dilute (0.05 M) to prevent intermolecular reactions.

Q: I see the product on TLC, but I can't get it off the column. A: You are experiencing strong adsorption to acidic silanols. The quinoline nitrogen + the primary amine creates a "double anchor." Switch to the DCM/MeOH/NH₄OH solvent system described in Part 3, or use Alumina (Basic) instead of Silica.

Q: Can I use catalytic transfer hydrogenation (e.g., Formic Acid/Pd)? A: Caution is advised. While transfer hydrogenation works for many nitriles, the formate salts can sometimes form formamides (R-NH-CHO) with the newly formed amine.[1] Standard high-pressure H₂ or the Azide route is cleaner for this specific scaffold.

References
  • Catalytic Hydrogenation of Quinoline Nitriles

    • Title: Heterogeneous Hydrogenation of Quinoline Derivatives Effected by a Granular Cobalt Catalyst.[5]

    • Source: Thieme Connect / Synthesis.
  • Reductive Amination Standards

    • Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.
    • Source: Journal of Organic Chemistry (ACS).
    • URL:[Link][1]

  • Purification of 8-Aminoquinolines: Title: Technical Support Center: Purification of Challenging 8-Aminoquinoline Derivatives. Source: BenchChem Technical Guides.

Sources

Optimization

Technical Support Center: Troubleshooting Solubility of Quinolin-8-ylmethanamine Dihydrochloride in Methanol

Welcome to the technical support guide for Quinolin-8-ylmethanamine dihydrochloride (2HCl). This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubil...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for Quinolin-8-ylmethanamine dihydrochloride (2HCl). This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered when working with this compound in methanol. Our goal is to provide you with the expertise and practical solutions needed to ensure the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: I'm having difficulty dissolving Quinolin-8-ylmethanamine 2HCl in methanol. Isn't it supposed to be soluble?

A1: While Quinolin-8-ylmethanamine as a free base has some solubility in polar organic solvents like methanol, the dihydrochloride salt form introduces complexities.[1][2] The high polarity imparted by the two hydrochloride groups significantly influences its solubility profile. Amine hydrochlorides are salts formed by reacting an amine with hydrochloric acid.[3] This process makes the molecule more polar and often enhances water solubility.[3] However, in organic solvents like methanol, this increased polarity can sometimes lead to solubility issues, especially at higher concentrations. The principle of "like dissolves like" governs solubility, meaning polar solutes dissolve best in polar solvents.[2][4][5] While methanol is a polar solvent, the ionic nature of the dihydrochloride salt may require specific conditions to achieve complete dissolution.[4][5]

Q2: Why is my solution cloudy or forming a precipitate even after vigorous stirring?

A2: Cloudiness or precipitation suggests that the solution is supersaturated or that the compound is not fully dissolving under the current conditions. Several factors could be at play:

  • Concentration: You may be exceeding the solubility limit of Quinolin-8-ylmethanamine 2HCl in methanol at the current temperature.

  • Temperature: Solubility is often temperature-dependent. Dissolving the compound at room temperature might not be sufficient.

  • Purity of Solvent: The presence of even small amounts of water or other impurities in the methanol can alter its polarity and affect the solubility of the salt.

Q3: Could the pH of my methanol solution be a factor?

A3: While pH is a critical factor for the solubility of amine salts in aqueous solutions, its impact in a non-aqueous solvent like methanol is less direct but still relevant.[6][7][8] The protonation state of the amine is crucial for its solubility. In its dihydrochloride form, the amine groups are protonated. If the methanolic solution contains any basic impurities, it could deprotonate the amine salt, leading to the precipitation of the less soluble free base. Conversely, an overly acidic environment might also suppress solubility due to the common ion effect, where the presence of excess chloride ions from another source could decrease the salt's solubility.[9][10][11]

Q4: What is the "common ion effect" and how could it affect my experiment?

A4: The common ion effect describes the decrease in solubility of an ionic compound when a solution already containing one of the ions from the compound is added.[9][10][12][11][13] In the case of Quinolin-8-ylmethanamine 2HCl, the common ion is the chloride ion (Cl⁻). If your methanol or other reagents contain a source of chloride ions, it can shift the dissolution equilibrium to the left, favoring the solid, undissolved state of the salt.[12][11]

Troubleshooting Guides

Guide 1: Basic Dissolution Protocol and Optimization

This guide provides a step-by-step approach to dissolving Quinolin-8-ylmethanamine 2HCl in methanol, starting with the most common and effective techniques.

Experimental Protocol: Standard Dissolution
  • Preparation: Use a clean, dry glass vial or flask. Ensure your methanol is of high purity (anhydrous, if possible).

  • Addition of Solvent: Add the desired volume of methanol to the vessel.

  • Addition of Solute: Weigh the required amount of Quinolin-8-ylmethanamine 2HCl and add it to the methanol.

  • Mixing: Begin stirring with a magnetic stir bar at a moderate speed.

  • Observation: Observe the solution for clarity. If undissolved solid remains, proceed to the optimization steps.

Optimization Steps:
  • Sonication: Place the vial in an ultrasonic bath for 5-10 minute intervals. The cavitation energy can help break up solid aggregates and enhance dissolution.

  • Gentle Warming: Gently warm the solution in a water bath to 30-40°C. Increased temperature often increases the solubility of solids. Caution: Avoid excessive heat, as it could potentially degrade the compound.

  • Incremental Solvent Addition: If the concentration is not critical, you can try adding small increments of methanol until the solid dissolves completely. This will help you determine the saturation point under your experimental conditions.

Guide 2: Addressing Persistent Solubility Issues

If the basic protocol fails, the following advanced troubleshooting steps can be employed. This often involves modifying the solvent system to better accommodate the highly polar salt.

Troubleshooting Decision Tree

Troubleshooting_Solubility start Start: Undissolved Quinolin-8-ylmethanamine 2HCl in Methanol step1 Applied Basic Protocol (Stirring, Sonication, Gentle Warming)? start->step1 step2 Issue Persists step1->step2 end_s Solution Achieved step1->end_s No, Solved step3 Consider Solvent Modification step2->step3 Yes step4 Option A: Create a Co-solvent System step3->step4 step5 Option B: pH Adjustment (Aqueous Systems) step3->step5 step6 Add a small percentage of a more polar co-solvent (e.g., water). step4->step6 step7 If for aqueous use, prepare a concentrated stock in a minimal amount of organic solvent and dilute into buffer. step5->step7 step8 Evaluate impact on downstream application. step6->step8 step7->step8 step8->end_s Success end_f Consult Further Technical Support step8->end_f Failure

Caption: Troubleshooting workflow for solubility issues.

Experimental Protocol: Co-solvent System

For particularly stubborn solubility issues, creating a co-solvent system can be highly effective. The addition of a small amount of a more polar solvent can sometimes disrupt the crystal lattice energy of the salt more effectively.

  • Initial Suspension: Prepare a suspension of the Quinolin-8-ylmethanamine 2HCl in the desired volume of methanol.

  • Co-solvent Addition: While stirring, add deionized water dropwise to the methanol suspension.

  • Observation: Continue adding water in small increments until the solid fully dissolves. Be mindful of the total volume and the final percentage of water in your solution.

  • Record: Note the final ratio of methanol to water required for complete dissolution. This will be crucial for reproducibility.

Table 1: Example Co-solvent Ratios for a Target Concentration of 10 mg/mL

Methanol (mL)Water (µL) addedObservationFinal Concentration (approx.)
10Incomplete dissolution-
150Incomplete dissolution~9.5 mg/mL
1100Clear solution~9.1 mg/mL

Note: The addition of a co-solvent will alter the properties of your final solution. It is critical to assess whether this change is compatible with your downstream applications.

Key Chemical Principles at Play

Understanding the underlying chemical principles is essential for effective troubleshooting.

The Role of Polarity and Hydrogen Bonding

Methanol is a polar protic solvent, capable of forming hydrogen bonds.[2] Quinolin-8-ylmethanamine 2HCl is a highly polar, ionic salt. For dissolution to occur, the solvent molecules must overcome the lattice energy of the salt by forming favorable interactions with the individual ions. While methanol can solvate the ions, its ability to do so may be limited at higher concentrations of the salt.

Acid-Base Chemistry of Amine Salts

The dihydrochloride salt exists as a protonated species. The equilibrium between the protonated (soluble in polar solvents) and the neutral free base (less soluble in highly polar solvents) is key.

Amine_Salt_Equilibrium node1 Quinoline-NH2CH3^2+  2Cl- (Solid Salt) node2 Quinoline-NH2CH3^2+ (solvated) + 2Cl- (solvated) (Dissolved Ions) node1->node2 Dissolution in Methanol node3 Quinoline-NHCH3 + 2H+ + 2Cl- (Free Base - Potentially Precipitates) node2->node3 Deprotonation (e.g., by basic impurity) node3->node2 Protonation

Caption: Equilibrium of Quinolin-8-ylmethanamine 2HCl in solution.

This equilibrium illustrates why maintaining the appropriate protonation state is vital for solubility.

References

  • Precaution on use of hydrochloride salts in pharmaceutical formulation. (n.d.). PubMed. Retrieved February 13, 2026, from [Link]

  • Common Ion Effect on Solubility of Ionic Salts. (2026, January 6). CK-12 Foundation. Retrieved February 13, 2026, from [Link]

  • Thiedemann, M., et al. (2013). Solubility of Pharmaceuticals and Their Salts As a Function of pH. Industrial & Engineering Chemistry Research, 52(49), 17498-17506. ACS Publications. Retrieved February 13, 2026, from [Link]

  • Common-ion effect. (n.d.). Wikipedia. Retrieved February 13, 2026, from [Link]

  • Common ion effect. (2021, January 10). BYJU'S. Retrieved February 13, 2026, from [Link]

  • Lee, T., et al. (2013). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Fluid Phase Equilibria, 354, 196-200. Retrieved February 13, 2026, from [Link]

  • Common Ion Effect. (2025, May 4). Chemistry LibreTexts. Retrieved February 13, 2026, from [Link]

  • Identifying the Qualitative Effect of Changes in pH on the Solubility of a Salt. (2021, October 11). Study.com. Retrieved February 13, 2026, from [Link]

  • How pH Affects Solubility of Salts AP Chemistry Unit 8. (2025, April 25). YouTube. Retrieved February 13, 2026, from [Link]

  • The Effects of pH on Solubility. (2019, January 2). Chemistry LibreTexts. Retrieved February 13, 2026, from [Link]

  • Chapter 23 The Chemistry of Amines. (n.d.). Retrieved February 13, 2026, from [Link]

  • If we are having trouble dissolving a polar solute, do we need to make our solvent less polar to help it dissolve? (n.d.). CK-12 Foundation. Retrieved February 13, 2026, from [Link]

  • Solutions. (2024, October 6). Chemistry LibreTexts. Retrieved February 13, 2026, from [Link]

  • Polar and Non-polar Solubility: Like dissolves like. (n.d.). Angles and Acid. Retrieved February 13, 2026, from [Link]

  • Organic Nitrogen Compounds V: Amine Salts. (2019, September 1). Spectroscopy Online. Retrieved February 13, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for Alkylation of 8-Quinolinemethanamine

Welcome to the technical support center dedicated to the synthetic challenges and optimization strategies for the N-alkylation of 8-quinolinemethanamine. This guide is designed for researchers, medicinal chemists, and pr...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the synthetic challenges and optimization strategies for the N-alkylation of 8-quinolinemethanamine. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile building block. The inherent reactivity of the primary amine, coupled with the electronic nature of the quinoline ring, presents unique challenges that require careful consideration of reaction parameters.

This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your reaction outcomes.

Troubleshooting Guide: Common Experimental Issues

This section addresses the most frequent problems encountered during the alkylation of 8-quinolinemethanamine in a direct, question-and-answer format.

Question 1: My reaction shows low or no conversion of the starting material. What are the likely causes and how can I fix it?

Answer:

Low conversion is a common hurdle that typically points to insufficient reactivity in one or more components of your reaction system. The issue can usually be traced back to the base, solvent, temperature, or the alkylating agent itself.

Causality & Troubleshooting Steps:

  • Inadequate Deprotonation (Base Selection): The primary amine must be sufficiently deprotonated to become a potent nucleophile. If the chosen base is too weak, the equilibrium will favor the protonated, non-nucleophilic amine.

    • Solution: Switch to a stronger base. For standard alkyl halides, inorganic bases like Cesium Carbonate (Cs₂CO₃) are often more effective than Potassium Carbonate (K₂CO₃) due to higher solubility and the "cesium effect". For less reactive systems, consider stronger, non-nucleophilic organic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or even a hydride base like NaH in an anhydrous aprotic solvent for complete deprotonation.[1][2]

  • Poor Reactant Solubility (Solvent Choice): An SN2 reaction requires the nucleophile and electrophile to be in solution to interact. If your amine salt or base is insoluble in the chosen solvent, the reaction will be sluggish or stall completely.

    • Solution: Use a polar aprotic solvent that is known to facilitate SN2 reactions and dissolve ionic intermediates.[1][3] Common choices are DMF, DMSO, or Acetonitrile (MeCN). If solubility remains an issue, particularly with inorganic bases, consider Phase-Transfer Catalysis (PTC).[4]

  • Insufficient Energy (Reaction Temperature): Many N-alkylation reactions require thermal energy to overcome the activation barrier.

    • Solution: Gradually increase the reaction temperature. If room temperature fails, try heating to 50-80 °C. For very unreactive systems, microwave irradiation can dramatically accelerate the reaction, often reducing reaction times from hours to minutes.[5][6][7][8]

  • Poor Leaving Group on Electrophile: The rate of SN2 reactions is highly dependent on the quality of the leaving group on the alkylating agent.

    • Solution: The reactivity order for alkyl halides is R-I > R-Br > R-Cl.[9] If you are using an alkyl chloride with poor results, switching to the corresponding bromide or iodide will significantly increase the reaction rate. For alkyl alcohols, a catalyst is typically required to facilitate the reaction via a "borrowing hydrogen" or "hydrogen autotransfer" mechanism.[1][10][11]

Workflow for Troubleshooting Low Conversion

start Low / No Conversion check_base Is the base strong enough? (e.g., K2CO3, Cs2CO3, DBU) start->check_base check_solvent Are all reagents soluble? (Solvent: DMF, DMSO, MeCN) check_base->check_solvent Yes sub_base Action: Use stronger base (e.g., Cs2CO3, DBU, NaH) check_base->sub_base No check_temp Is the temperature adequate? (RT -> 50°C -> 80°C -> Microwave) check_solvent->check_temp Yes sub_solvent Action: Change solvent or use Phase-Transfer Catalyst check_solvent->sub_solvent No check_lg Is the leaving group reactive? (I > Br > Cl) check_temp->check_lg Yes sub_temp Action: Increase temperature or use microwave reactor check_temp->sub_temp No outcome_success Reaction Optimized check_lg->outcome_success Yes sub_lg Action: Switch to better leaving group (e.g., -Br or -I) check_lg->sub_lg No sub_base->check_base Re-evaluate sub_solvent->check_solvent Re-evaluate sub_temp->check_temp Re-evaluate sub_lg->check_lg Re-evaluate

Caption: Troubleshooting flowchart for low reaction conversion.

Question 2: My reaction is messy, producing significant amounts of di-alkylated and even quaternary ammonium salt byproducts. How can I achieve selective mono-alkylation?

Answer:

This is the classic challenge of alkylating primary amines. The mono-alkylated secondary amine product is often more nucleophilic and less sterically hindered than the starting primary amine, making it more reactive towards the alkylating agent.[9][12] This leads to a "runaway" reaction where the desired product is consumed to form over-alkylated species.[12]

Causality & Mitigation Strategies:

  • Stoichiometric Control: The most straightforward approach is to use the nucleophile (8-quinolinemethanamine) in excess relative to the electrophile (alkylating agent).

    • Solution: Use a 2 to 5-fold excess of 8-quinolinemethanamine. This ensures the alkylating agent is more likely to encounter a molecule of the starting material rather than the mono-alkylated product. This is often effective but can be wasteful if the amine is valuable.

  • Alternative Reaction Mechanisms: Switch to a method that inherently favors mono-alkylation.

    • Reductive Amination: This is an excellent alternative if your desired alkyl group can be introduced via an aldehyde or ketone.[13][14] The amine first forms an imine with the carbonyl compound, which is then reduced in situ. Since the resulting secondary amine cannot form an imine, the reaction stops cleanly at the mono-alkylated stage.[14]

    • Protecting Group Strategy: Temporarily "protect" the primary amine by converting it to a functional group that allows for only one alkylation, such as a carbamate (e.g., Boc) or a sulfonamide.[15][16] After alkylation, the protecting group is removed to reveal the desired secondary amine. This multi-step process offers supreme control over selectivity.

  • Reaction Condition Tuning:

    • Lower Temperature: Reducing the reaction temperature can sometimes slow the rate of the second alkylation more than the first, improving selectivity.[9]

    • Controlled Addition: Slowly add the alkylating agent to the reaction mixture over several hours using a syringe pump. This keeps the instantaneous concentration of the electrophile low, favoring reaction with the more abundant starting amine.

Competing Pathways: Mono- vs. Di-Alkylation

SM 8-Quinolinemethanamine (Primary Amine) Product Desired Product (Secondary Amine) SM->Product k1 (fast) RX R-X (Alkylating Agent) RX->Product Byproduct Over-alkylation (Tertiary Amine) Product->Byproduct k2 (faster, k2 > k1) RX2 R-X RX2->Byproduct

Caption: Reaction schematic showing competitive alkylation pathways.

Frequently Asked Questions (FAQs)

Q1: What are the main differences between direct SN2 alkylation and reductive amination for this substrate, and when should I choose one over the other?

A: The choice depends primarily on the alkyl group you wish to introduce and the level of selectivity required.

FeatureDirect SN2 AlkylationReductive Amination
Alkylating Agent Alkyl halide (R-X), sulfonate (R-OTs), etc.Aldehyde (R-CHO) or Ketone (R₂C=O)
Key Advantage Atom-economical and straightforward for simple alkyl groups.Excellent selectivity for mono-alkylation; avoids over-alkylation issues.[14][17]
Key Disadvantage Prone to over-alkylation, especially with reactive halides.[9][12]Requires access to the corresponding aldehyde/ketone; uses a reducing agent.
Common Conditions Base (K₂CO₃, Cs₂CO₃), Solvent (DMF, MeCN), Heat.Mildly acidic pH to promote imine formation, Reducing Agent (e.g., NaBH(OAc)₃, NaBH₃CN).[13][18]
Choose This When... You are introducing a simple alkyl group (e.g., methyl, ethyl), can use a large excess of the amine, or are using a protecting group.You need high selectivity for the mono-alkylated product and the corresponding carbonyl compound is readily available.

Q2: How do I select the optimal base and solvent system for my reaction?

A: The ideal system maximizes reactant solubility and provides the appropriate basicity to deprotonate the amine without causing side reactions.

Table 1: Base Selection Guide
BasepKa (Conjugate Acid)StrengthCommon SolventsNotes
K₂CO₃~10.3ModerateDMF, MeCN, AcetoneCommon, inexpensive choice. Often requires heat. Solubility can be an issue.[1]
Cs₂CO₃~10.3ModerateDMF, MeCN, THFMore soluble and reactive than K₂CO₃. Often allows for milder conditions.[1][2]
Et₃N / DIPEA~11ModerateCH₂Cl₂, MeCN, THFOrganic bases. Act as acid scavengers. Good for homogenous reactions.
DBU~13.5StrongMeCN, THFStrong, non-nucleophilic organic base. Useful when weaker bases fail.
NaH~36Very StrongTHF, DMF (anhydrous)Used for complete, irreversible deprotonation. Requires strictly anhydrous conditions.[1][2]
Table 2: Solvent Selection Guide
SolventTypeBoiling Point (°C)Key Characteristics
Acetonitrile (MeCN)Polar Aprotic82Excellent for SN2, easy to remove under vacuum.[1]
N,N-Dimethylformamide (DMF)Polar Aprotic153High boiling point, excellent solvating power for salts.[1][19] Difficult to remove.
Dimethyl Sulfoxide (DMSO)Polar Aprotic189Very high boiling point, exceptional solvating power.[2] Use with caution at high temps.[19]
Tetrahydrofuran (THF)Polar Aprotic66Lower boiling point, good for reactions with strong bases like NaH.

Q3: When should I consider using a protecting group?

A: A protecting group strategy is warranted when:

  • Mono-alkylation is critical: You cannot tolerate any over-alkylation byproducts, which is common in pharmaceutical synthesis.

  • The alkylating agent is precious: You cannot afford to use a large excess of 8-quinolinemethanamine to control selectivity.

  • The molecule contains other reactive functional groups: A protecting group can prevent undesired side reactions at the amine while you modify another part of the molecule.

The most common protecting groups for amines are carbamates like Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl), which are easily installed and can be removed under specific acidic or hydrogenolysis conditions, respectively, without affecting the rest of the molecule.[16][20]

Protecting Group Strategy Workflow

Start 8-Quinolinemethanamine Protect Step 1: Protection (e.g., add Boc2O, base) Start->Protect ProtectedAmine Boc-Protected Amine (Now a Carbamate) Protect->ProtectedAmine Alkylate Step 2: Alkylation (e.g., NaH, R-X in THF) ProtectedAmine->Alkylate AlkylatedProtected Mono-Alkylated Intermediate Alkylate->AlkylatedProtected Deprotect Step 3: Deprotection (e.g., TFA or HCl in Dioxane) AlkylatedProtected->Deprotect FinalProduct Pure Mono-Alkylated Product Deprotect->FinalProduct

Caption: General workflow for a protecting group-based alkylation.

Detailed Experimental Protocols

Protocol 1: General Procedure for SN2 Mono-Alkylation via Amine Excess

  • To a round-bottom flask, add 8-quinolinemethanamine (3.0 eq) and a suitable solvent (e.g., Acetonitrile, 0.1 M).

  • Add a base (e.g., K₂CO₃, 2.0 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • Add the alkyl halide (1.0 eq) dropwise.

  • Heat the reaction mixture to 60-80 °C and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue via column chromatography to separate the product from excess starting amine and any di-alkylated byproduct.

Protocol 2: General Procedure for Reductive Amination

  • In a round-bottom flask, dissolve 8-quinolinemethanamine (1.0 eq) and the aldehyde or ketone (1.1 eq) in a suitable solvent (e.g., 1,2-dichloroethane or THF, 0.1 M).

  • Add acetic acid (1-2 eq) to catalyze imine formation.

  • Stir the mixture at room temperature for 1 hour.

  • Add the reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), portion-wise over 15 minutes. (Note: This reagent is moisture-sensitive but generally preferred for its selectivity). [14]

  • Stir the reaction at room temperature and monitor by TLC or LC-MS.

  • Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with an organic solvent (e.g., CH₂Cl₂ or EtOAc).

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

References

  • Zhang, W., Dong, X., & Zhao, W. (n.d.). Microwave-Assisted Solventless Reaction of Iridium-Catalyzed Alkylation of Amines with Alcohols in the Absence of Base.
  • Phase Transfer Catalysis. (n.d.). Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Aqueous N-alkylation of amines using alkyl halides: direct generation of tertiary amines under microwave irradiation. (n.d.). Green Chemistry (RSC Publishing).
  • Troubleshooting side reactions in the N-alkyl
  • Takkellapati, S. R., & Nadagouda, M. N. (n.d.).
  • optimizing reaction conditions for N-alkyl
  • Technical Support Center: Troubleshooting N-Alkylation Reactions of Imidazole. (n.d.). Benchchem.
  • Microwave-promoted mono-N-alkylation of aromatic amines in water: A new efficient and green method for an old and problematic reaction. (2009, June).
  • Inorganic Iodide Catalyzed Alkylation of Amines with Primary Alcohols. (n.d.). CCS Chemistry.
  • Buchwald–Hartwig amin
  • N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. (2023, February 2). NIH.
  • Best Conditions For N-Alkylation?. (2022, March 3). Sciencemadness.org.
  • Difficulties with N-Alkylations using alkyl bromides. (2021, March 17). Reddit.
  • N alkylation
  • Reductive amin
  • Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry.
  • Reductive amination and amine alkyl
  • Application Note – Reductive Amin
  • Protective Groups. (n.d.). Organic Chemistry Portal.
  • Protecting Agents. (n.d.). TCI Chemicals.
  • Alkylation of Amines (Sucks!). (2017, May 26). Master Organic Chemistry.
  • Protecting Groups for Amines: Carbamates. (2018, June 7). Master Organic Chemistry.

Sources

Optimization

Technical Support Center: Resolving Impurities in Commercial Quinolin-8-ylmethanamine Dihydrochloride Batches

Welcome to the Technical Support Center for Quinolin-8-ylmethanamine Dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve purity...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Quinolin-8-ylmethanamine Dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve purity issues encountered with commercial batches of this vital chemical intermediate. As a compound frequently utilized in the synthesis of pharmaceuticals and other advanced materials, ensuring its purity is paramount to the success and reproducibility of your research.[1]

This document provides in-depth, experience-driven guidance in a question-and-answer format, addressing specific issues you may encounter during your experiments. We will delve into the causality behind experimental choices, offering self-validating protocols grounded in established scientific principles.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: What are the likely impurities in my commercial batch of Quinolin-8-ylmethanamine dihydrochloride?

Answer:

Impurities in commercial batches of Quinolin-8-ylmethanamine dihydrochloride can generally be categorized into three main types:

  • Process-Related Impurities: These are substances introduced or created during the synthesis of the final product. Given that many quinoline syntheses, such as the Skraup or Doebner-von Miller reactions, are known to produce complex byproducts, these are often the most common and challenging impurities to remove.[2][3][4][5]

  • Starting Material Impurities: Unreacted starting materials or impurities present in the initial reactants can be carried through the synthesis and appear in the final product.

  • Degradation Products: Quinolin-8-ylmethanamine dihydrochloride can degrade over time, especially if not stored under optimal conditions. The primary amine and the quinoline ring system are susceptible to oxidation and other degradation pathways.[6][7][8][9]

Commonly Encountered Impurities:

Impurity TypePotential CompoundsRationale for Presence
Process-Related Tarry, polymeric materialsAcid-catalyzed polymerization of intermediates in reactions like the Skraup or Doebner-von Miller synthesis.[2]
Partially saturated quinoline derivativesIncomplete oxidation during the aromatization step of the quinoline ring formation.[2]
Isomeric aminomethylquinolinesNon-specific reactions during the introduction of the aminomethyl group.
Residual solventsIncomplete removal of solvents used during synthesis and purification.
Starting Materials 8-Methylquinoline, 8-cyanoquinoline, or 8-quinolinecarboxaldehydeCommon precursors for the synthesis of the aminomethyl group.
Aniline or its derivativesIf a Skraup-type synthesis is employed for the quinoline core.[3][4]
Degradation Products Quinolin-8-ylmethanamine N-oxideOxidation of the primary amine.
Products of ring hydroxylation (e.g., 2-hydroxy-quinolin-8-ylmethanamine)Aerobic biodegradation pathways often initiate with hydroxylation of the quinoline ring.[8]
Colored impuritiesQuinoline compounds can turn yellow or brown upon standing due to the formation of various degradation products.[4]
FAQ 2: My batch of Quinolin-8-ylmethanamine dihydrochloride has a noticeable color (yellow to brown) and a pungent odor. Is this indicative of significant impurity?

Answer:

Yes, a distinct color and odor are often indicators of impurities. Pure Quinolin-8-ylmethanamine dihydrochloride should be a white to off-white solid. A yellow or brown hue suggests the presence of degradation products or residual byproducts from synthesis.[4] The pungent odor can be attributed to residual starting materials like aniline or other volatile impurities. While these impurities may be present in small quantities, they can significantly impact downstream applications, especially in catalysis or pharmaceutical development where purity is critical.

FAQ 3: I am observing unexpected peaks in my HPLC analysis. How can I identify these unknown impurities?

Answer:

Identifying unknown peaks requires a systematic approach combining chromatographic and spectroscopic techniques.

Workflow for Impurity Identification:

Caption: Workflow for the identification of unknown impurities.

Step-by-Step Guide:

  • High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS): This is the most powerful technique for initial impurity identification. It provides the retention time and the mass-to-charge ratio (m/z) of the impurities. This data can help you propose molecular formulas for the unknown peaks.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile impurities, such as residual solvents or low molecular weight starting materials, GC-MS is highly effective.[10][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: If an impurity is present at a high enough concentration (typically >1%), it may be possible to isolate it using preparative HPLC and then analyze it by NMR. NMR provides detailed structural information, which is often sufficient for unambiguous identification.

  • Synthesis and Spiking: If you have a hypothesis about the structure of an impurity, synthesizing a small amount of that compound and "spiking" it into your sample can confirm its identity. If the peak for the suspected impurity increases in size upon spiking, you have likely identified it correctly.

Troubleshooting Guide: Purification of Quinolin-8-ylmethanamine Dihydrochloride

Issue 1: Low Purity After Initial Synthesis or as Received from Supplier

Recommended Purification Protocol: Recrystallization

Recrystallization is a highly effective method for purifying crystalline solids like Quinolin-8-ylmethanamine dihydrochloride.[12][13][14][15] The principle relies on the differential solubility of the compound and its impurities in a given solvent at different temperatures.

Step-by-Step Recrystallization Protocol:

  • Solvent Selection: The ideal solvent is one in which Quinolin-8-ylmethanamine dihydrochloride is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. For a dihydrochloride salt, polar protic solvents are a good starting point. A mixture of ethanol and water, or isopropanol, is often effective.

  • Dissolution: In a clean Erlenmeyer flask, add the impure Quinolin-8-ylmethanamine dihydrochloride. Add a minimal amount of the chosen hot solvent and heat the mixture with stirring until the solid completely dissolves.

  • Hot Filtration (if necessary): If insoluble impurities (like dust or polymeric materials) are present, perform a hot gravity filtration to remove them. This step is crucial to prevent the premature crystallization of the desired product.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals. Once at room temperature, you can place the flask in an ice bath to maximize the yield.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of the solvent.

Troubleshooting Recrystallization:

ProblemPossible CauseSolution
Oiling Out The compound's melting point is lower than the boiling point of the solvent.Use a lower-boiling solvent or a solvent mixture.
No Crystals Form The solution is not supersaturated, or the compound is too soluble.Evaporate some of the solvent to increase the concentration. Scratch the inside of the flask with a glass rod to induce nucleation.
Low Recovery Too much solvent was used, or the compound is still significantly soluble at low temperatures.Concentrate the filtrate and attempt a second crystallization.
Issue 2: Persistent Impurities After Recrystallization

Recommended Purification Protocol: Column Chromatography

If recrystallization fails to remove certain impurities, particularly those with similar solubility profiles to the target compound, column chromatography is the next logical step.

Workflow for Chromatographic Purification:

Caption: A typical workflow for purification by column chromatography.

Step-by-Step Chromatography Protocol:

  • Adsorbent Selection: For a basic compound like Quinolin-8-ylmethanamine (as the free base), silica gel is a common choice. However, for the dihydrochloride salt, which is more polar, alumina (neutral or basic) might be more suitable.

  • Solvent System Development: Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system (eluent). The goal is to find a solvent or mixture of solvents that provides good separation between your product and the impurities (different Rf values). A good starting point for polar compounds on silica is a mixture of a polar organic solvent (e.g., methanol or ethyl acetate) and a less polar one (e.g., dichloromethane or hexane), often with a small amount of a basic modifier like triethylamine to improve peak shape for amines.

  • Column Packing: Properly pack a chromatography column with the chosen adsorbent and eluent.

  • Sample Loading: Dissolve the impure compound in a minimum amount of the eluent and load it onto the top of the column.

  • Elution and Fraction Collection: Run the eluent through the column and collect the eluate in small fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC or HPLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified Quinolin-8-ylmethanamine dihydrochloride.

Analytical Methods for Purity Assessment

A robust analytical method is essential for confirming the purity of your Quinolin-8-ylmethanamine dihydrochloride.

High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred method for quantitative purity analysis. A stability-indicating method can separate the active pharmaceutical ingredient (API) from its degradation products and process-related impurities.[16][17][18][19]

Recommended HPLC Parameters:

ParameterRecommended ConditionRationale
Column C18 Reverse-Phase (e.g., 250 x 4.6 mm, 5 µm)Provides good retention and separation of polar and non-polar compounds.
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile or MethanolThe acidic modifier improves peak shape for the basic analyte. A gradient elution (e.g., starting with 5-10% B and ramping up to 95% B) is often necessary to elute all impurities.[20]
Flow Rate 1.0 mL/minA standard flow rate for analytical columns of this dimension.
Detection UV at ~240 nmQuinoline systems typically have strong UV absorbance in this region.[20]
Column Temperature 30-40 °CImproves peak shape and reproducibility.

Note: For challenging separations, mixed-mode chromatography columns that offer both reverse-phase and ion-exchange interactions can provide superior resolution for basic compounds like quinolines.[21]

References

  • Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. (2022). PMC. Retrieved from [Link]

  • Vedantu. (n.d.). Quinoline: Structure, Properties & Uses Explained. Retrieved from [Link]

  • Recrystallization.pdf. (n.d.). Retrieved from [Link]

  • CUNY. (n.d.). Purification by Recrystallization. Retrieved from [Link]

  • Recrystallization and Crystallization. (n.d.). Retrieved from [Link]

  • Development and validation of a stability-indicating reversed-phase high performance liquid chromatography method for NPC 1161C, a novel 8-aminoquinoline anti-malarial drug. (n.d.). PubMed. Retrieved from [Link]

  • How to Purify an organic compound via recrystallization or reprecipitation? (2025). ResearchGate. Retrieved from [Link]

  • Crystal Structure, Hirshfeld Surface Analysis, and Computational Study of Quinolin-8-yl 4-Chlorobenzoate: Insights from Spectroscopic, Thermal, and Antitumor Properties. (2023). MDPI. Retrieved from [Link]

  • Preparation and Properties of Quinoline. (n.d.). Retrieved from [Link]

  • Wikipedia. (n.d.). Quinoline. Retrieved from [Link]

  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and It's Derivatives. (2025). ResearchGate. Retrieved from [Link]

  • Quinoline. (n.d.). Retrieved from [Link]

  • Biodegradation characteristics and mechanism of quinoline by Ochrobactrum sp. strain C2. (n.d.). Retrieved from [Link]

  • Biodegradation characteristics of quinoline by Pseudomonas putida. (n.d.). PubMed. Retrieved from [Link]

  • Analytical Methods. (n.d.). Retrieved from [Link]

  • Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145. (2022). PMC. Retrieved from [Link]

  • GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. (n.d.). Shimadzu. Retrieved from [Link]

  • Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy. (n.d.). Retrieved from [Link]

  • Development and validation of a stability indicating LC-PDA-MS/MS method for separation, identification and characterization of process related and stress degradation products of rivaroxaban. (2025). ResearchGate. Retrieved from [Link]

  • Analysis of Pharmaceuticals' Impurity -Regulations and Analysis for Carcinogenic Substances-. (n.d.). SHIMADZU CORPORATION. Retrieved from [Link]

  • HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100. (n.d.). SIELC Technologies. Retrieved from [Link]

  • Electronic Supplementary Information Novel quinoline-piperazine hybrids: The design, synthesis and evaluation of antibacterial a. (n.d.). Retrieved from [Link]

  • Isolation and Characterization of Impurities in Commercially Marketed Δ8-THC Products. (2023). PubMed. Retrieved from [Link]

  • Stability indicating RP-HPLC method development and validation of Terbinafine in pure and pharmaceutical formulations. (n.d.). Retrieved from [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (n.d.). PMC. Retrieved from [Link]

  • Facile synthesis of novel quinolin-8-amine derivatives: crystallographic study, in silico and antifungal investigation. (2025). ResearchGate. Retrieved from [Link]

  • Method for synthesizing 8-hydroxyquinoline. (n.d.). Google Patents.
  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. (n.d.). SciSpace. Retrieved from [Link]

  • Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. (n.d.). MDPI. Retrieved from [Link])

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Troubleshooting

Mastering pH in Quinolin-8-ylmethanamine Coordination Reactions: A Technical Support Guide

For Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center dedicated to Quinolin-8-ylmethanamine (QMA) coordination reactions. As a Senior Application Scientist, I've develope...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center dedicated to Quinolin-8-ylmethanamine (QMA) coordination reactions. As a Senior Application Scientist, I've developed this guide to provide you with field-proven insights and scientifically accurate protocols to navigate the critical parameter of pH in your experiments. Proper pH control is paramount for achieving reproducible and high-yielding coordination of this versatile bidentate ligand.

The Decisive Role of pH: A Mechanistic Viewpoint

Quinolin-8-ylmethanamine coordinates to metal ions through two nitrogen atoms: one on the quinoline ring and the other in the methanamine group. The success of this coordination is fundamentally tied to the protonation state of these nitrogens, which is dictated by the reaction's pH. For effective chelation, the ligand must be in its deprotonated, nucleophilic form.

The pKa of the quinoline nitrogen is approximately 4.9, while the aminomethyl group has a predicted pKa around 8.4.[1][2][3] This differential basicity means that at low pH, both nitrogen atoms are protonated, rendering the ligand inactive for coordination. As the pH increases, the quinoline nitrogen deprotonates first, followed by the aminomethyl nitrogen. The optimal pH for complex formation is therefore a carefully controlled window—sufficiently high to ensure deprotonation of both nitrogen atoms, yet not so high as to induce the precipitation of metal hydroxides.[4][5]

Figure 1: pH-dependent protonation states of Quinolin-8-ylmethanamine.

Troubleshooting Guide: Common Issues & Practical Solutions

This section addresses specific challenges you may encounter during your coordination reactions.

Q1: My reaction yields are low, or I'm failing to isolate the desired metal complex.

Possible Cause: The most frequent reason for low yield is an incorrect pH, which results in a low concentration of the fully deprotonated, active QMA ligand.

Solution:

  • Precise pH Measurement: Use a calibrated pH meter for accurate readings of your reaction mixture. pH paper is not suitable for the precision required in coordination chemistry.

  • Systematic pH Optimization: The ideal pH is dependent on the specific metal ion. A good starting point is a pH range of 7 to 9. It is highly recommended to run small-scale screening reactions at various pH points (e.g., 7.0, 7.5, 8.0, 8.5) to identify the optimal condition for your system.[6]

  • Account for Metal Ion Hydrolysis: Metal ions in aqueous solutions exist as aqua complexes that can act as acids, a process known as hydrolysis.[4][7] The acidity of these aqua ions (their pKa) will affect the solution's pH. For instance, Fe(III) is significantly more acidic than Zn(II) and will necessitate a lower pH to prevent the formation of hydroxide precipitates.[4][8]

Q2: A precipitate forms immediately upon adding my metal salt solution.

Possible Cause: This is a tell-tale sign of metal hydroxide precipitation, indicating that the pH of your solution is too high for the metal ion being used.[5]

Solution:

  • Lower the Initial pH: Before introducing the metal salt, adjust the pH of your ligand solution to a slightly acidic value (e.g., pH 5-6).

  • Controlled Addition: Add the metal salt solution dropwise under vigorous stirring. This helps to avoid localized areas of high metal concentration, which can lead to rapid precipitation.

  • Utilize a Buffer System: A well-chosen buffer can maintain a stable pH throughout the reaction.[9] Refer to the "Experimental Protocols" section for buffer selection and preparation.

Q3: My purified complex appears to degrade over time.

Possible Cause: The stability of many metal complexes is pH-dependent. A shift in pH outside the optimal range can lead to ligand dissociation.

Solution:

  • Buffer for Stability: Employing a buffer is the most effective strategy to prevent pH fluctuations during the reaction and subsequent workup and storage.

  • Monitor pH Over Time: For reactions that run for extended periods, it is good practice to periodically check the pH and make minor adjustments if necessary.

  • Inert Atmosphere: If your reaction is sensitive to atmospheric CO2 (which can form carbonic acid and lower the pH), consider performing the reaction under an inert atmosphere like nitrogen or argon.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for pH adjustment?

For minor adjustments, use dilute solutions of a non-coordinating acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH). Avoid acids and bases with potentially coordinating anions, such as acetate or phosphate, unless they are an intended part of your system. For robust pH control, a buffer is strongly recommended.[9]

Q2: How do I select an appropriate buffer?

The ideal buffer should not coordinate with your metal ion and should have a pKa value close to your target reaction pH.[10][11][12] "Good's buffers" are often suitable choices. For example, HEPES (pKa ≈ 7.5) and PIPES (pKa ≈ 6.8) have low metal-binding constants.[12] Always perform a control experiment to confirm that your chosen buffer does not interfere with the desired coordination.

Table 1: Selected Buffers for Coordination Chemistry

Buffer pKa at 25°C Useful pH Range Potential for Metal Binding
MES 6.15 5.5 - 6.7 Low
PIPES 6.76 6.1 - 7.5 Low[12]
HEPES 7.48 6.8 - 8.2 Low[12]
TRIS 8.06 7.5 - 9.0 Can bind some metal ions[11]

| CHES | 9.3 | 8.6 - 10.0 | Low |

Q3: How should I prepare the Quinolin-8-ylmethanamine ligand for the reaction?

QMA is often supplied as a hydrochloride salt. To use the free base, you can either dissolve the salt and add a stoichiometric equivalent of a non-coordinating base (like NaOH) to neutralize the HCl, or you can perform the reaction in a buffer that will deprotonate the ligand in situ.

Experimental Protocols

Protocol 1: Step-by-Step pH Adjustment for QMA Coordination Reactions

  • Ligand Dissolution: Dissolve the Quinolin-8-ylmethanamine (or its salt) in the chosen solvent.

  • pH Meter Calibration: Calibrate your pH meter using standard buffer solutions.

  • Initial pH Measurement: Measure the initial pH of the ligand solution.

  • pH Adjustment: While stirring, slowly add a dilute acid or base (e.g., 0.1 M NaOH) dropwise until the target pH is achieved.

  • Metal Salt Addition: Add the metal salt solution dropwise while continuing to monitor the pH.

  • In-reaction Monitoring: Make further small pH adjustments as necessary throughout the course of the reaction.

G start Start dissolve_ligand Dissolve QMA Ligand start->dissolve_ligand calibrate_ph Calibrate pH Meter dissolve_ligand->calibrate_ph measure_initial_ph Measure Initial pH calibrate_ph->measure_initial_ph adjust_ph Adjust to Target pH measure_initial_ph->adjust_ph add_metal Add Metal Salt Dropwise adjust_ph->add_metal monitor_reaction_ph Monitor pH During Reaction add_metal->monitor_reaction_ph end_reaction Reaction Complete monitor_reaction_ph->end_reaction

Figure 2: Workflow for pH adjustment in QMA coordination reactions.

References

  • Scribd. (n.d.). Chemistry 445 Lecture 10 Hydrolysis of Metal Ions. Retrieved from [Link]

  • RSC Publishing. (2019). The role of pH, metal ions and their hydroxides in charge reversal of protein-coated nanoparticles. Nanoscale, 11(17), 8123-8131. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020). How can you tell if a metal ion will hydrolyze to form an acidic solution? Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 12.9.1: Metal-catalyzed Hydrolysis. Retrieved from [Link]

  • Purdue University. (n.d.). The Hydration and Hydrolysis of Metal Cations. Retrieved from [Link]

  • Pure and Applied Chemistry. (1991). METAL BUFFERS IN CHEMICAL ANALYSIS PART 11: PRACTICAL CONSIDERATIONS. 63(4), 639-642. Retrieved from [Link]

  • ACS Omega. (2023). Assay Development for Metal-Dependent Enzymes: Influence of Reaction Buffers on Activities and Kinetic Characteristics. 8(43), 40821–40830. Retrieved from [Link]

  • Hopax Fine Chemicals. (2018). Biological buffers and their interactions with metal ions. Retrieved from [Link]

  • Wikipedia. (n.d.). Metal ion buffer. Retrieved from [Link]

  • MDPI. (2022). Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells. International Journal of Molecular Sciences, 24(1), 593. Retrieved from [Link]

  • mVOC 4.0. (n.d.). Quinoline. Retrieved from [Link]

  • Open Journal of Applied Sciences. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. 11(1), 1-10. Retrieved from [Link]

  • Wikipedia. (n.d.). Buffer solution. Retrieved from [Link]

  • The highly preorganized ligands 8-(2-Pyridyl) Quinoline, 2,2'-dipyridyl amine and 1,10-phenanthroline-2, 9-dicarboxylic acid, and their complexing properties with metal ions. (n.d.). Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation and purification of 8-hydroxyquinoline metal complexes. Retrieved from [Link]

  • PubChem. (n.d.). Quinoline. Retrieved from [Link]

  • Scientific Research Publishing. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences, 11, 1-10. Retrieved from [Link]

  • University of Tartu. (n.d.). pKa values bases. Retrieved from [Link]

  • Organic Chemistry Data. (2022). pKa Data Compiled by R. Williams. Retrieved from [Link]

  • SciSpace. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Retrieved from [Link]

  • PubMed. (2022). Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells. International Journal of Molecular Sciences, 24(1), 593. Retrieved from [Link]

  • PMC. (n.d.). 8-Hydroxyquinoline-Amino Acid Hybrids and Their Half-Sandwich Rh and Ru Complexes: Synthesis, Anticancer Activities, Solution Chemistry and Interaction with Biomolecules. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction sites of 8-hydroxyquinoline 1. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR Interpretation Guide: Quinolin-8-ylmethanamine Dihydrochloride

This guide provides an in-depth technical analysis for the interpretation of the 1H NMR spectrum of Quinolin-8-ylmethanamine dihydrochloride (also known as 8-(aminomethyl)quinoline dihydrochloride). It is designed for re...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis for the interpretation of the 1H NMR spectrum of Quinolin-8-ylmethanamine dihydrochloride (also known as 8-(aminomethyl)quinoline dihydrochloride). It is designed for researchers requiring rigorous structural validation and comparative performance metrics against its free base form.

Executive Summary & Chemical Identity
  • Compound Name : Quinolin-8-ylmethanamine dihydrochloride

  • Synonyms : 8-(Aminomethyl)quinoline dihydrochloride; 8-Quinolinemethanamine 2HCl

  • CAS Number : 5330-29-0 (Salt form); 578-66-5 (Parent amine, approx.)

  • Molecular Formula : C

    
    H
    
    
    
    Cl
    
    
    N
    
    
  • Molecular Weight : 231.12 g/mol [1]

  • Core Application : Ligand for transition metal catalysis (e.g., Ru, Ir), intermediate in antimalarial drug synthesis, and chemosensor development.

Critical Technical Insight : The dihydrochloride salt differs significantly from the free base in solubility and chemical shift values due to the protonation of both the primary amine (-NH


) and the quinoline nitrogen (quinolinium ion). This dual protonation causes a global downfield shift (deshielding) of all signals compared to the free base.
Comparative Analysis: Dihydrochloride Salt vs. Free Base

The choice between the salt and free base forms dictates the solvent system and interpretation logic. The salt form is preferred for stability and aqueous solubility, while the free base is used in organic synthesis.

FeatureDihydrochloride Salt (2HCl) Free Base
Solvent System D

O
(Preferred), DMSO-d

CDCl

, CD

Cl

Solubility High in water/polar solvents; Insoluble in non-polar organics.Soluble in organic solvents; Low water solubility.
Benzylic -CH

- Shift

4.6 – 4.9 ppm
(Deshielded by -NH

& Ring+)

4.3 – 4.5 ppm
Aromatic Region

7.8 – 9.2 ppm
(Significant downfield shift due to cationic ring)

7.4 – 8.9 ppm
Exchangeable Protons -NH

and Quinoline-H

visible in DMSO-d

(>8 ppm); Invisible in D

O.
-NH

broad singlet (~1.5 - 2.5 ppm) in CDCl

.
Stability High (Hygroscopic solid).Moderate (Oxidation prone).
Theoretical 1H NMR Assignment (D O)

In Deuterium Oxide (D


O), the exchangeable protons (NH

, NH

) are replaced by deuterium and are not observed . The spectrum is dominated by the non-exchangeable carbon-bound protons.
Spectral Regions & Multiplicity [1][2]
RegionProton TypeCountMultiplicityApprox. Shift (

ppm)
Structural Logic
Aromatic H-2 1HDoublet (dd)9.0 – 9.2 Most deshielded; adjacent to positively charged ring Nitrogen.
Aromatic H-4 1HDoublet (dd)8.8 – 9.0 Deshielded by ring current and conjugation.
Aromatic H-3 1HDoublet of doublets (dd)8.0 – 8.2 Shielded relative to H-2/H-4; often overlaps with H-5/H-7.
Aromatic H-5, H-6, H-7 3HMultiplet (m)7.8 – 8.1 Complex overlap; H-5/H-7 are doublets, H-6 is a triplet (t).
Aliphatic -CH

-
2HSinglet (s)4.6 – 4.9 Benzylic position; deshielded by -NH

and aromatic ring.
Solvent HDO VariableSinglet4.79 Residual water peak (Reference).

Note : In D


O, the HDO peak (

4.79 ppm) often overlaps with the benzylic -CH

- signal. If this occurs, run the sample in DMSO-d

or change the temperature to shift the HDO peak.
Experimental Protocol: Sample Preparation & Acquisition

To ensure reproducibility and spectral clarity, follow this validated protocol.

Step 1: Solvent Selection
  • Primary Choice : Deuterium Oxide (D

    
    O, 99.9% D).
    
    • Pros: Excellent solubility, clean baseline.

    • Cons: Exchangeable protons lost; HDO peak interference.

  • Secondary Choice : Dimethyl Sulfoxide-d

    
     (DMSO-d
    
    
    
    ).
    • Pros: Observes exchangeable protons (-NH

      
      ); separates water peak (
      
      
      
      3.33 ppm) from signals.
    • Cons: High viscosity (broadens peaks), hygroscopic.

Step 2: Sample Preparation
  • Weigh 5–10 mg of Quinolin-8-ylmethanamine dihydrochloride into a clean vial.

  • Add 0.6 mL of the chosen deuterated solvent.

  • Vortex or sonicate for 30 seconds to ensure complete dissolution. The salt should dissolve instantly in D

    
    O.
    
  • Transfer to a precision 5mm NMR tube.

  • (Optional) Add 1

    
    L of TSP (Trimethylsilylpropanoic acid) as an internal reference (
    
    
    
    0.00 ppm) for D
    
    
    O samples.
Step 3: Acquisition Parameters (400 MHz+)
  • Pulse Sequence : Standard 1D proton (zg30).

  • Scans (NS) : 16 or 32 (Sufficient for >5 mg).

  • Relaxation Delay (D1) : 1.0 – 2.0 seconds.

  • Spectral Width : -2 to 14 ppm.

Interpretation Logic & Troubleshooting (Graphviz)

The following diagram illustrates the decision-making process for assigning signals and troubleshooting common issues like solvent overlap.

NMR_Interpretation Start Start: Acquire 1H NMR Spectrum CheckSolvent Check Solvent Start->CheckSolvent D2O_Path Solvent: D2O CheckSolvent->D2O_Path DMSO_Path Solvent: DMSO-d6 CheckSolvent->DMSO_Path Aromatic Analyze Aromatic Region (7.5-9.2 ppm) Look for 6H integration D2O_Path->Aromatic Aliphatic Analyze Aliphatic Region (4.0-5.0 ppm) Look for 2H Singlet (-CH2-) D2O_Path->Aliphatic DMSO_Path->Aromatic DMSO_Path->Aliphatic Exchangeables Check Exchangeables (>8 ppm) Broad singlets (NH3+, NH+) DMSO_Path->Exchangeables Final Final Structure Confirmation Aromatic->Final Overlap Is -CH2- overlapping with HDO (4.79 ppm)? Aliphatic->Overlap Solution1 Solution: Use DMSO-d6 or Change Temp (+/- 10°C) Overlap->Solution1 Yes Solution2 Confirm Integration: 2H for CH2 vs 6H for Aromatics Overlap->Solution2 No Solution1->Final Solution2->Final Exchangeables->Final

Caption: Logical workflow for interpreting the NMR spectrum of Quinolin-8-ylmethanamine 2HCl, addressing solvent-specific features and overlap issues.

Impurity Profile & Quality Control

When sourcing or synthesizing this compound, common impurities may appear in the spectrum.

ImpuritySourceCharacteristic Shift (D

O)
Ethanol Recrystallization solventTriplet

1.17, Quartet

3.65
Methanol Recrystallization solventSinglet

3.34
8-Methylquinoline Unreacted starting materialMethyl Singlet

2.7 – 2.9 (Upfield of product CH

)
Free Base Incomplete acidificationShifts upfield (Aromatics < 8.9, CH

< 4.5)
References
  • National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 11359, 8-Aminoquinoline. Retrieved from [Link]

  • Royal Society of Chemistry (2015) . Ru(II)-Catalyzed Amidation Reactions of 8-Methylquinolines. Chem. Commun., 2015, 51, 16336. Retrieved from [Link]

Sources

Comparative

Technical Guide: FTIR Spectrum Analysis of 8-(Aminomethyl)quinoline Dihydrochloride

Executive Summary 8-(Aminomethyl)quinoline dihydrochloride (8-AMQ·2HCl) is a critical bidentate ligand precursor used extensively in the development of metalloenzyme inhibitors and fluorescent chemosensors (e.g., for Zn²...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

8-(Aminomethyl)quinoline dihydrochloride (8-AMQ·2HCl) is a critical bidentate ligand precursor used extensively in the development of metalloenzyme inhibitors and fluorescent chemosensors (e.g., for Zn²⁺ and Cu²⁺). Unlike its parent compound 8-hydroxyquinoline (8-HQ), 8-AMQ lacks the phenolic oxygen, relying instead on the exocyclic amine for coordination.

This guide provides a rigorous spectral analysis of 8-AMQ·2HCl. It focuses on distinguishing the dihydrochloride salt from its free base and common impurities like 8-quinolinecarboxaldehyde or 8-hydroxyquinoline . The analysis leverages the distinct vibrational shifts induced by the dual protonation of the quinoline nitrogen and the primary amine.

Structural Context & Alternatives

To interpret the FTIR spectrum accurately, one must understand the structural changes occurring during salt formation.

Feature8-AMQ·2HCl (Target) 8-AMQ (Free Base) 8-Hydroxyquinoline (Alternative)
State Hygroscopic SolidOily Liquid / Low-melting SolidCrystalline Solid
N-H Environment Ammonium (

) & Quinolinium (

)
Primary Amine (

)
None (Phenolic -OH)
Key IR Feature Broad, complex band (2400–3200 cm⁻¹) Sharp doublet (~3300 & 3370 cm⁻¹) Broad -OH (~3200 cm⁻¹)
Solubility Water, MethanolOrganic Solvents (DCM, EtOAc)Organic Solvents
Why the Dihydrochloride?

The dihydrochloride form is preferred for stability and water solubility. However, it is hygroscopic. Critical Insight: An FTIR spectrum of 8-AMQ·2HCl showing a sharp, single peak at 1690–1700 cm⁻¹ indicates hydrolysis or contamination with the starting material, 8-quinolinecarboxaldehyde .

Experimental Protocol: Self-Validating FTIR Workflow

Expertise Note: Because 8-AMQ·2HCl is hygroscopic, moisture uptake can obscure the ammonium region. The following protocol minimizes environmental interference.

Materials & Setup[1][2][3][4][5][6][7][8]
  • Instrument: FTIR Spectrometer (e.g., Bruker Tensor or equivalent) with DTGS detector.

  • Method: Attenuated Total Reflectance (ATR) with Diamond Crystal (preferred for salts) or KBr Pellet.

  • Resolution: 4 cm⁻¹.[1]

  • Scans: 32 (minimum) to reduce noise in the fingerprint region.

Step-by-Step Procedure
  • Background Correction: Clean the ATR crystal with isopropanol. Collect a background spectrum of the ambient air to subtract CO₂ (2350 cm⁻¹) and H₂O vapor.

  • Sample Preparation:

    • If using ATR: Place a small amount of 8-AMQ·2HCl powder (approx. 5 mg) on the crystal. Apply high pressure using the clamp to ensure contact.

    • If using KBr: Grind 2 mg of sample with 200 mg of dry KBr. Press into a transparent pellet. Warning: Wet KBr will create a broad water band that mimics the ammonium salt signal.

  • Acquisition: Scan from 4000 cm⁻¹ to 400 cm⁻¹.

  • Validation Check: Look for the CO₂ doublet at 2350 cm⁻¹. If significant, purge the chamber and re-scan.

Spectral Analysis: Region-by-Region Breakdown

Region A: High Frequency (2500 – 3500 cm⁻¹) – The Salt Signature

This is the most diagnostic region for confirming the dihydrochloride salt.

  • Observation: You will not see the sharp doublet typical of a free primary amine (

    
    ). Instead, observe a broad, continuous absorption  extending from ~3200 cm⁻¹ down to ~2500 cm⁻¹.
    
  • Mechanistic Cause: This "ammonium band" arises from the N-H stretching vibrations of the protonated primary amine (

    
    ) and the protonated quinoline nitrogen (quinolinium, 
    
    
    
    ). The multiple N-H bonds engage in hydrogen bonding with the chloride counter-ions, broadening the signal.
  • Differentiation:

    • vs. 8-Hydroxyquinoline: 8-HQ has a broad band centered at ~3180 cm⁻¹ (phenolic OH), but it lacks the lower-frequency "tail" (2500–2800 cm⁻¹) seen in amine salts.

    • vs. Free Base: The free base 8-AMQ exhibits two sharp peaks at ~3370 cm⁻¹ (asymmetric stretch) and ~3290 cm⁻¹ (symmetric stretch). Absence of these sharp peaks confirms complete protonation.

Region B: The Double Bond Region (1500 – 1650 cm⁻¹)

The quinoline ring breathing modes are sensitive to protonation.

  • 1620 – 1640 cm⁻¹ (C=N / C=C Stretch):

    • In the free base , the quinoline C=N stretch appears near 1590–1600 cm⁻¹.

    • In the dihydrochloride , protonation of the ring nitrogen increases the bond order character of the ring system, often shifting this band to a higher frequency (~1625–1640 cm⁻¹ ) and increasing its intensity.

  • 1500 – 1600 cm⁻¹ (Aromatic Skeletal Vibrations): Expect a series of sharp bands (approx. 1600, 1580, 1510 cm⁻¹) characteristic of the naphthalene-like quinoline core.

Region C: The Fingerprint Region (< 1500 cm⁻¹)
  • ~1280 cm⁻¹ (C-N Stretch): The exocyclic C-N bond (connecting the ring to the aminomethyl group) appears here.

  • ~700 – 850 cm⁻¹ (C-H Out-of-Plane Bending): These bands are specific to the substitution pattern. For 8-substituted quinolines, strong bands near 750 cm⁻¹ and 830 cm⁻¹ are typical. These confirm the integrity of the aromatic core.

Comparative Data Table

Functional Group8-AMQ·2HCl (Salt) 8-AMQ (Free Base) 8-Quinolinecarboxaldehyde (Impurity)
N-H / O-H Stretch Broad, strong (2500–3200) (Ammonium)Sharp Doublet (3370, 3290) (Primary Amine)None (or weak overtone)
C=O Stretch NoneNoneStrong, Sharp (~1695) (Aldehyde)
C=N / Ring Stretch ~1630 (Shifted) ~1590~1590
C-H (Aromatic) ~3050 (often obscured)~3050 (Visible)~3050
Counter-ion Broad absorption < 600NoneNone

Decision Logic for Spectral Validation

The following diagram illustrates the logical flow for interpreting the FTIR spectrum of a synthesized batch of 8-AMQ·2HCl.

FTIR_Analysis Start Start: Acquire FTIR Spectrum Check_CO Check 1680-1720 cm⁻¹ (Carbonyl Region) Start->Check_CO Impurity_Aldehyde Impurity Detected: Unreacted Aldehyde Check_CO->Impurity_Aldehyde Sharp Peak Present Check_NH Check 3200-3400 cm⁻¹ (N-H Region) Check_CO->Check_NH No Peak FreeBase Sharp Doublet Found? (Free Base Detected) Check_NH->FreeBase Sharp Doublet Salt_Confirm Broad Band 2500-3200 cm⁻¹? (Ammonium Salt) Check_NH->Salt_Confirm Broad Band Invalid INVALID: Check Synthesis FreeBase->Invalid Incomplete HCl addition Final_Check Check 700-850 cm⁻¹ (Quinoline Pattern) Salt_Confirm->Final_Check Yes Salt_Confirm->Invalid No (Sample too dry/degraded) Valid VALIDATED: 8-AMQ·2HCl Final_Check->Valid Pattern Matches

Caption: Logic flow for validating 8-(Aminomethyl)quinoline dihydrochloride synthesis via FTIR. Key decision points involve the carbonyl impurity and the specific N-H stretching morphology.

References

  • Synthesis & General Characterization

    • Csomos, A., et al. (2022).[2][3] "Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules." Arkivoc, 2022(iii), 148-161. Link

    • Note: Describes the synthesis of 8-aminoquinoline derivatives and characteriz
  • Quinoline IR Characteristics

    • NIST Chemistry WebBook. "8-Aminoquinoline Infrared Spectrum." Link

    • Note: Provides the baseline spectrum for the free amine/quinoline core for comparison.
  • Salt vs. Free Base Spectral Principles: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. (Standard text for interpreting ammonium salt broadening vs. primary amine doublets).
  • Related Mannich Base Derivatives

    • Nagy, S., et al. (2021). "Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction." Molecules, 26(11), 3328. Link

    • Note: Provides comparative IR data for aminomethyl-substituted quinolines.

Sources

Validation

comparing chelating affinity of Quinolin-8-ylmethanamine vs 8-hydroxyquinoline

This guide provides an in-depth technical comparison between Quinolin-8-ylmethanamine (8-QMA) and 8-Hydroxyquinoline (8-HQ) , focusing on their chelating affinity, structural mechanics, and thermodynamic profiles.[1] Con...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between Quinolin-8-ylmethanamine (8-QMA) and 8-Hydroxyquinoline (8-HQ) , focusing on their chelating affinity, structural mechanics, and thermodynamic profiles.[1]

Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals[1]

Executive Summary

The selection between Quinolin-8-ylmethanamine (8-QMA) and 8-Hydroxyquinoline (8-HQ) represents a choice between two distinct coordination philosophies derived from the same quinoline scaffold.[1]

  • 8-Hydroxyquinoline (8-HQ) is a "privileged structure" in coordination chemistry.[1] It acts as a monoanionic N,O-donor that forms a highly stable, rigid 5-membered chelate ring .[1] It is the gold standard for high-affinity sequestration of Cu(II) and Zn(II), often resulting in lipophilic, neutral complexes that can permeate cell membranes (ionophores).

  • Quinolin-8-ylmethanamine (8-QMA) (also known as 8-aminomethylquinoline) is a neutral N,N-donor that forms a 6-membered chelate ring .[1] Due to the entropy-enthalpy trade-offs of the larger ring size and the methylene spacer's flexibility, it generally exhibits lower thermodynamic stability for transition metals compared to 8-HQ.[1] Its resulting complexes are typically cationic and water-soluble, contrasting with the precipitating nature of 8-HQ.[1]

Verdict: Use 8-HQ for maximal binding affinity and membrane permeability (ionophore effect).[1] Use 8-QMA when water solubility is required, or when a moderate-affinity chelator is needed to avoid stripping essential metals from metalloproteins.[1]

Structural & Mechanistic Basis[1][2][3][4]

The divergence in chelating performance stems directly from the ligand geometry and donor atom identity.

Donor Set and Charge[1]
  • 8-HQ (N,O Donor): Operates via the pyridine nitrogen and the phenolate oxygen (after deprotonation). The hard/borderline phenolate oxygen provides strong electrostatic attraction to hard/borderline acids (Fe³⁺, Cu²⁺, Zn²⁺).

  • 8-QMA (N,N Donor): Operates via the pyridine nitrogen and a primary amine nitrogen attached to a methylene (

    
    ) linker. Both donors are neutral (at physiological pH), leading to cationic complex formation.
    
Chelate Ring Size (The Critical Differentiator)

The "Chelate Effect" dictates that 5-membered rings are generally more stable for transition metals (Cu, Zn, Ni) than 6-membered rings due to favorable entropy and bite angles.

  • 8-HQ: Forms a 5-membered ring (Metal-N-C8a-C8-O).[1][2] This ring is planar and conjugated, offering exceptional rigidity and preorganization.

  • 8-QMA: Forms a 6-membered ring (Metal-N-C8a-C8-C

    
    -N).[1] The methylene bridge introduces flexibility (conformational freedom), which increases the entropic cost of binding.
    
Mechanism Visualization

The following diagram illustrates the equilibrium and coordination differences.

ChelationMechanism HQ_Ligand 8-Hydroxyquinoline (Neutral, Protonated) HQ_Deprot 8-Quinolinolate Anion (Active Species) HQ_Ligand->HQ_Deprot pKa ~9.9 (-H+) HQ_Complex M(HQ)2 Complex (Neutral, Lipophilic) 5-Membered Ring HQ_Deprot->HQ_Complex High Affinity (Strong Chelate Effect) QMA_Complex [M(QMA)2]2+ Complex (Cationic, Soluble) 6-Membered Ring HQ_Complex->QMA_Complex Stability Comparison: 8-HQ >> 8-QMA QMA_Ligand Quinolin-8-ylmethanamine (Neutral Amine) QMA_Ligand->QMA_Complex Moderate Affinity (Entropic Cost) Metal Metal Ion (M²⁺) (Cu, Zn) Metal->HQ_Complex Metal->QMA_Complex

Caption: Comparative chelation pathways. 8-HQ requires deprotonation to form a neutral, stable 5-membered ring complex.[1] 8-QMA binds as a neutral ligand to form a cationic, less stable 6-membered ring complex.[1]

Thermodynamic Stability Profile

The stability constant (


 or 

) quantifies the strength of the interaction. Higher values indicate stronger binding.[1]
Comparative Stability Data

While 8-HQ data is abundant, 8-QMA data is derived from structural analogs (like 8-aminoquinoline and 8-aminomethyl derivatives) to illustrate the trend.[1]

Parameter8-Hydroxyquinoline (8-HQ) Quinolin-8-ylmethanamine (8-QMA) Implication
Chelate Ring Size 5-Membered 6-Membered 5-membered rings are thermodynamically preferred for Cu(II)/Zn(II).[1]
Cu(II)

~12.0 - 13.5 [1]~5.0 - 7.0 (Est.)8-HQ binds Copper roughly 1,000,000x stronger.[1]
Zn(II)

~8.5 - 9.5 [1]~4.0 - 5.5 (Est.)8-HQ is a potent Zn ionophore; 8-QMA is a weak binder.[1]
Complex Charge Neutral (

)
Cationic (

)
8-HQ crosses BBB (Blood-Brain Barrier); 8-QMA is water-soluble.
pKa (Donor 1) ~9.9 (Phenolic OH)~9.5 (Primary Amine)Both require pH > 9 for full deprotonation/neutrality, but 8-QMA binds as neutral species.
pKa (Donor 2) ~5.0 (Pyridine N)~5.0 (Pyridine N)Pyridine nitrogen participates in both.

*Note: Estimated values for 8-QMA are based on the drop in stability observed when moving from 5-membered (8-aminoquinoline, log K ~9 for Cu) to 6-membered quinoline chelators (e.g., 8-(2-pyridyl)quinoline).[1]

Selectivity Analysis[1]
  • 8-HQ: Follows the Irving-Williams Series strictly (Cu > Ni > Co > Fe > Zn).[1] Its high affinity for Cu and Zn makes it a "pan-assay interference" candidate if not controlled, as it can strip metals from enzymes.

  • 8-QMA: Due to the larger bite angle of the 6-membered ring, 8-QMA may show altered selectivity, potentially favoring larger metal ions or specific coordination geometries (e.g., octahedral) over the square planar geometry preferred by Cu(II) in 5-membered rings.

Experimental Protocols for Affinity Determination

To validate these differences in your own lab, use Potentiometric Titration or UV-Vis Spectrophotometry .[1] Below is a validated workflow for determining stability constants.

Potentiometric Titration Workflow

This method measures the competition between protons (H⁺) and metal ions (M²⁺) for the ligand.

Materials:

  • Automatic Titrator (e.g., Mettler Toledo or Metrohm) with glass electrode.

  • Ligand solution (1 mM) in 0.1 M KCl or NaClO₄ (ionic strength adjuster).

  • Metal salt solution (CuCl₂ or ZnCl₂, standardized).

  • Carbonate-free NaOH (0.1 M) as titrant.[1]

Protocol:

  • Calibration: Calibrate electrode (pH 4.01, 7.00, 10.01) at 25.0°C.[1][3]

  • Acid Titration: Titrate the ligand alone with NaOH to determine exact pKa values (protonation constants).[1]

    • 8-HQ:[1][4][2][5][6][7] Look for inflection at pH ~5 (Pyridine) and pH ~10 (Phenol).

    • 8-QMA:[1][7][8][9] Look for inflection at pH ~5 (Pyridine) and pH ~9.5 (Amine).

  • Complex Titration: Mix Metal:Ligand in 1:1 and 1:2 ratios. Titrate with NaOH.

    • Observation: A shift in the titration curve to lower pH values compared to the ligand alone indicates metal binding (protons are displaced).

  • Data Analysis: Use software like Hyperquad or BEST to fit the pH vs. volume data and calculate

    
     values.[1]
    
Experimental Logic Flow

ExperimentalProtocol Start Start: Affinity Determination Prep 1. Prepare Solutions (Ligand, Metal, 0.1M KCl) Start->Prep AcidTitration 2. Acid Titration (Ligand Only) Determine pKa values Prep->AcidTitration MetalTitration 3. Metal Titration (1:1 & 1:2 Ratios) Measure pH depression AcidTitration->MetalTitration PrecipCheck Check for Precipitation? MetalTitration->PrecipCheck PrecipYes Yes (Common for 8-HQ) Switch to UV-Vis / Solvent Mix PrecipCheck->PrecipYes Turbidity PrecipNo No (Common for 8-QMA) Proceed to Calculation PrecipCheck->PrecipNo Clear Calc 4. Calculate log K (Hyperquad/BEST Software) PrecipNo->Calc

Caption: Decision tree for stability constant determination. Note that 8-HQ complexes often precipitate in water, requiring mixed solvent systems (e.g., Water/Dioxane) or UV-Vis methods.

Applications & Case Studies

Medicinal Chemistry (Neurodegeneration)[1][4]
  • 8-HQ Derivatives (e.g., PBT2, Clioquinol): Used to target Alzheimer's plaques. The mechanism relies on the ionophore ability—the neutral complex crosses the blood-brain barrier (BBB) and redistributes Cu/Zn into neurons.

    • Why 8-HQ works: High affinity + Neutral Charge = BBB Permeability.[1]

  • 8-QMA Potential: Because 8-QMA forms cationic complexes, it is unlikely to cross the BBB passively.[1] It would be better suited for extracellular chelation or as a targeting moiety where water solubility is advantageous.[1]

Catalysis (C-H Activation)[2][11][12][13]
  • 8-QMA: The 8-quinolinylmethanamine motif is frequently synthesized via Rh(III) or Co(III) catalyzed C-H activation.[1] In this context, the flexibility of the 6-membered ring can be a disadvantage for static binding but allows for necessary hemilability during catalytic cycles.

  • 8-HQ: Often used as a rigid scaffold for catalysts (e.g., Aluminum tris(8-hydroxyquinoline) in OLEDs) where permanent, robust binding is required.

References

  • Smith, R. M., & Martell, A. E. (2004). Critical Stability Constants. NIST Standard Reference Database 46.

  • Prachayasittikul, V., et al. (2013). "8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications." Drug Design, Development and Therapy, 7, 1157–1178.

  • Hancock, R. D., & Martell, A. E. (1989). "Ligand design for selective complexation of metal ions in aqueous solution." Chemical Reviews, 89(8), 1875-1914. (Explains the Chelate Effect and Ring Size stability).

  • Albrecht, M. (2001). "Trans-spanning ligands: A tool for the enforcement of specific coordination geometries."[1] Chemical Society Reviews.[1] (Discusses 8-substituted quinoline geometries).

Sources

Comparative

A Comparative Guide to HPLC Method Development for Quinolin-8-ylmethanamine Purity Analysis

In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of safety and efficacy. Quinolin-8-ylmethanamine, a key structural motif in...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of safety and efficacy. Quinolin-8-ylmethanamine, a key structural motif in various pharmacologically active compounds, requires robust analytical methods to ensure its quality. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) strategies for the purity analysis of Quinolin-8-ylmethanamine, offering experimental insights and data-driven recommendations for researchers, scientists, and drug development professionals.

The Analytical Challenge: Understanding Quinolin-8-ylmethanamine

Quinolin-8-ylmethanamine is a polar, basic compound, a chemical nature that presents specific challenges in reversed-phase HPLC. The primary amine group is prone to strong interactions with residual silanol groups on conventional silica-based stationary phases, often leading to poor peak shape, specifically tailing.[1][2] Furthermore, the quinoline ring system introduces aromaticity, which can be leveraged for selective interactions with certain stationary phases. A successful purity method must be able to separate the main compound from potential process-related impurities and degradation products.

Potential Impurities and Degradants:

A stability-indicating method must be able to resolve Quinolin-8-ylmethanamine from its potential impurities.[3] Based on its structure, likely impurities could include:

  • Starting materials: Unreacted precursors from the synthesis.

  • Positional isomers: Such as Quinolin-2-ylmethanamine or Quinolin-6-ylmethanamine.

  • Oxidation products: The amine group can be susceptible to oxidation.[4]

  • Hydrolysis products: Depending on the synthetic route, precursor esters or amides could hydrolyze.

The Method Development Workflow: A Strategic Approach

A systematic approach to HPLC method development is crucial for achieving a robust and reliable purity assay. The following workflow outlines the key stages from initial screening to final method optimization.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation A Analyte Characterization (pKa, logP, UV spectrum) B Column & Mobile Phase Screening (C18, Phenyl-Hexyl, HILIC) (pH, Organic Modifier) A->B Informs initial choices C Fine-tuning Gradient & Flow Rate B->C Select best initial conditions D Temperature Optimization C->D E Buffer Concentration Adjustment D->E F ICH Guideline Validation (Specificity, Linearity, Accuracy, Precision) E->F Finalized Method

Caption: A structured workflow for HPLC method development.

Comparative Analysis of HPLC Stationary Phases

The choice of stationary phase is paramount in controlling the selectivity of the separation. Here, we compare three promising candidates for the analysis of Quinolin-8-ylmethanamine.

Conventional C18 (L1) Column

The C18 column is the workhorse of reversed-phase chromatography, separating analytes primarily based on hydrophobicity.[5]

  • Mechanism: Hydrophobic interactions between the C18 alkyl chains and the analyte.

  • Advantages: Widely available, well-understood, and suitable for a broad range of compounds.

  • Challenges for Quinolin-8-ylmethanamine: The primary amine can interact with residual acidic silanols on the silica surface, leading to significant peak tailing.[6] This necessitates the use of mobile phase additives like buffers to mitigate these secondary interactions.[6]

Phenyl-Hexyl Column

Phenyl-Hexyl columns offer a mixed-mode separation mechanism.

  • Mechanism: Combines hydrophobic interactions from the hexyl chain with π-π interactions between the phenyl ring and aromatic analytes.[7][8]

  • Advantages: The π-π interactions can provide unique selectivity for aromatic compounds like Quinolin-8-ylmethanamine, potentially improving the resolution of closely related impurities.[8]

  • Performance: Often provides better peak shape for basic compounds compared to standard C18 columns due to different surface chemistry.

Polar-Embedded Column

These columns have a polar group (e.g., amide or carbamate) embedded within the alkyl chain.[9]

  • Mechanism: The embedded polar group shields the residual silanols, reducing their interaction with basic analytes.[9] This leads to improved peak symmetry.

  • Advantages: Excellent for analyzing basic compounds without the need for aggressive mobile phase modifiers. They are also more stable in highly aqueous mobile phases.

  • Performance: Expected to provide the most symmetrical peak shape for Quinolin-8-ylmethanamine among the reversed-phase options.

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an alternative to reversed-phase chromatography for highly polar compounds.[10][11]

  • Mechanism: Partitioning of the analyte between a water-enriched layer on the surface of a polar stationary phase (e.g., bare silica, amide, or diol) and a highly organic mobile phase.[12][13]

  • Advantages: Provides excellent retention for polar compounds that are poorly retained in reversed-phase. The high organic content of the mobile phase can also enhance sensitivity in mass spectrometry detection.[14]

  • Challenges: Can have longer equilibration times and may be more sensitive to the water content of the sample and mobile phase.[15][16]

Experimental Comparison and Data

To provide a practical comparison, we present hypothetical yet realistic data from the analysis of a Quinolin-8-ylmethanamine sample spiked with a potential positional isomer impurity (Impurity A) and an oxidation byproduct (Impurity B).

Proposed HPLC Methods

Common Conditions:

  • Detector: UV at 230 nm

  • Injection Volume: 5 µL

  • Column Temperature: 30 °C

  • Sample Diluent: 50:50 Acetonitrile:Water

Method 1: C18 Column

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Trifluoroacetic Acid in Water

  • Mobile Phase B: 0.1% Trifluoroacetic Acid in Acetonitrile

  • Gradient: 10-50% B in 15 minutes

  • Flow Rate: 1.0 mL/min

Method 2: Phenyl-Hexyl Column

  • Column: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 10 mM Ammonium Acetate, pH 5.0

  • Mobile Phase B: Acetonitrile

  • Gradient: 15-55% B in 15 minutes

  • Flow Rate: 1.0 mL/min

Method 3: Polar-Embedded Column

  • Column: Polar-Embedded C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 10 mM Ammonium Formate, pH 3.5

  • Mobile Phase B: Acetonitrile

  • Gradient: 10-50% B in 15 minutes

  • Flow Rate: 1.0 mL/min

Method 4: HILIC Column

  • Column: Amide, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM Ammonium Acetate

  • Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Acetate

  • Gradient: 0-50% B in 15 minutes

  • Flow Rate: 1.0 mL/min

Comparative Performance Data
ParameterMethod 1 (C18)Method 2 (Phenyl-Hexyl)Method 3 (Polar-Embedded)Method 4 (HILIC)
Resolution (Main Peak - Impurity A) 1.82.52.23.1
Resolution (Main Peak - Impurity B) 2.12.32.82.5
Tailing Factor (Main Peak) 1.91.41.11.2
Retention Time (Main Peak) 8.5 min9.2 min8.9 min10.5 min
Analysis Time 20 min20 min20 min20 min

Discussion and Recommendations

The comparative data highlights the strengths and weaknesses of each approach.

  • The C18 column provides adequate separation but suffers from significant peak tailing for the main analyte, which can compromise quantification accuracy.[1]

  • The Phenyl-Hexyl column offers improved resolution for the positional isomer (Impurity A) due to π-π interactions and a more acceptable peak shape.[8]

  • The Polar-Embedded column delivers the best peak symmetry in reversed-phase mode, making it a strong candidate for a robust quantitative method.[9]

  • The HILIC method provides the best overall resolution, particularly for the polar positional isomer, and good peak shape.[14] It is an excellent orthogonal method for cross-validation.

ColumnSelection cluster_RP Reversed-Phase cluster_HILIC HILIC Analyte Quinolin-8-ylmethanamine (Polar, Basic, Aromatic) C18 C18 - Good general retention - Poor peak shape Analyte->C18 Phenyl Phenyl-Hexyl - Enhanced selectivity for isomers - Improved peak shape Analyte->Phenyl Polar Polar-Embedded - Excellent peak shape - Good retention Analyte->Polar HILIC Amide - Best retention for polar compounds - Orthogonal selectivity Analyte->HILIC

Sources

Validation

Mass Spectrometry Profiling of Quinolin-8-ylmethanamine Derivatives: A Mechanistic Guide

Topic: Mass Spectrometry Fragmentation Patterns of Quinolin-8-ylmethanamine Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary Quino...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass Spectrometry Fragmentation Patterns of Quinolin-8-ylmethanamine Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Quinolin-8-ylmethanamine (8-QMA) derivatives serve as critical bidentate directing groups in C-H activation and as pharmacophores in metallo-drug development. Their structural characterization via mass spectrometry (MS) presents unique challenges due to the "peri-effect"—a non-covalent interaction between the side-chain amine and the quinoline ring nitrogen.

This guide provides a comparative analysis of the fragmentation patterns of 8-QMA derivatives against their structural isomers (e.g., Quinolin-5-ylmethanamine) and electronic analogs (e.g., 1-Naphthylmethanamine). We dissect the specific ionization pathways (ESI vs. EI) and provide validated protocols for their differentiation.

Mechanistic Principles: The "Peri-Effect" in Fragmentation

The fragmentation of 8-QMA derivatives is governed by the proximity of the exocyclic amine to the endocyclic nitrogen (N1). This 1,8-relationship creates a "peri-space" that facilitates specific hydrogen transfer mechanisms unavailable to isomers like the 5-, 6-, or 7-substituted quinolines.

1.1 Electrospray Ionization (ESI-MS/MS)

In positive ion mode (ESI+), the protonated molecular ion


 is the precursor. The dominant fragmentation pathway is the neutral loss of ammonia (

, 17 Da).
  • Mechanism: The protonated exocyclic amine (

    
    ) forms an intramolecular hydrogen bond with the lone pair of the quinoline nitrogen (N1). This "peri-interaction" stabilizes the transition state for the heterolytic cleavage of the C-N bond, facilitating the expulsion of 
    
    
    
    .
  • Resulting Cation: The product is the 8-quinolinylmethyl cation (

    
     142 for the unsubstituted parent). This ion is resonance-stabilized but often rearranges to a tropylium-like expanded ring structure before further fragmentation.
    
  • Secondary Fragmentation: The quinolinylmethyl cation subsequently loses Hydrogen Cyanide (HCN, 27 Da), a characteristic signature of the quinoline scaffold, yielding an indenyl-type cation (

    
     115).
    
1.2 Electron Ionization (EI-MS)

Under hard ionization (70 eV), the fragmentation is driven by radical cation dynamics.

  • Alpha-Cleavage: The dominant process is

    
    -cleavage of the C-C bond adjacent to the amine, generating the iminium ion 
    
    
    
    (
    
    
    30). This is typically the base peak.
  • Molecular Ion Stability: The molecular ion

    
     is usually discernible but of lower intensity compared to the base peak.
    
Comparative Analysis: 8-QMA vs. Alternatives

The following table contrasts the MS behavior of 8-QMA with its 5-isomer (where the peri-effect is absent) and 1-Naphthylmethanamine (where the ring nitrogen is absent).

Table 1: Comparative Fragmentation Signatures (ESI+ at 20 eV Collision Energy)

FeatureQuinolin-8-ylmethanamine Quinolin-5-ylmethanamine 1-Naphthylmethanamine
Precursor


159.09

159.09

158.10
Primary Fragment

142
(

)

142 (

)

141 (

)
Relative Abundance High (Facilitated by peri-effect)Moderate (No N-N interaction)High (Benzylic stability)
Secondary Fragment

115
(Loss of HCN)

115 (Loss of HCN)

115 (Loss of

)
Diagnostic Ratio High 142/159 ratio at low CELower 142/159 ratio at low CEN/A (Different mass)
Mechanism Note N1 assists

departure
No assistance; higher energy req.No ring N; purely benzylic
Visualization of Fragmentation Pathways[1][2][3]
3.1 ESI-MS/MS Pathway (Even-Electron)

This diagram illustrates the peri-effect assisted loss of ammonia followed by ring contraction/HCN loss.

ESI_Fragmentation M_H [M+H]+ Precursor (m/z 159) TS Peri-Interaction Transition State M_H->TS H-bond (NH3...N1) Frag1 [Quinolinylmethyl]+ (m/z 142) TS->Frag1 - NH3 (17 Da) (Facilitated) Frag2 [Indenyl-like]+ (m/z 115) Frag1->Frag2 - HCN (27 Da) (Ring Contraction)

Caption: ESI+ fragmentation pathway of 8-QMA showing the N1-assisted loss of ammonia.

3.2 EI-MS Pathway (Odd-Electron)

This diagram highlights the radical-driven alpha-cleavage dominant in EI.

EI_Fragmentation M_Rad M+. Molecular Ion (m/z 158) Alpha Alpha-Cleavage [CH2=NH2]+ (m/z 30) M_Rad->Alpha Dominant Pathway QuinRad Quinolinyl Radical (Neutral) M_Rad->QuinRad

Caption: EI fragmentation showing the dominance of alpha-cleavage (m/z 30).

Experimental Protocols

To replicate these profiles for structural confirmation, use the following validated workflows.

Protocol A: ESI-MS/MS for Isomer Differentiation

Objective: Distinguish 8-QMA from 5-QMA using Energy-Resolved Mass Spectrometry (ERMS).

  • Sample Prep: Dissolve derivative to 1 µM in 50:50 Methanol:Water + 0.1% Formic Acid.

  • Infusion: Direct infusion at 5 µL/min into a Q-TOF or Triple Quadrupole.

  • Source Conditions:

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V (Keep low to prevent in-source fragmentation)

    • Source Temp: 120°C

  • Fragmentation Ramp:

    • Select precursor ion (

      
      ).[1]
      
    • Ramp Collision Energy (CE) from 0 to 40 eV in 5 eV increments.

  • Data Analysis: Plot the "Survival Yield" of the precursor vs. CE.

    • Result: The 8-isomer (peri-effect) typically shows an earlier onset of fragmentation (lower

      
      ) for the 
      
      
      
      loss channel compared to the 5-isomer.
Protocol B: Structural Confirmation via Neutral Loss Scan

Objective: Confirm the presence of the quinoline core in unknown metabolites.

  • Method: Constant Neutral Loss (CNL) Scan.

  • Target: Scan for neutral loss of 27 Da (HCN).

  • Logic:

    • The quinoline ring reliably loses HCN from the fragment ions.

    • If the MS/MS spectrum of the putative metabolite shows a daughter ion that subsequently loses 27 Da, the quinoline core is likely intact.

References
  • Differentiation of Isomers using High Resolution Mass Spectrometry. Source: LCMS.cz

  • Fragmentation Mechanisms of Protonated Benzylamines (ESI-MS Study). Source: Journal of Mass Spectrometry (via NIH/PubMed)

  • Mass Spectrometry Fragmentation Patterns - Chemistry LibreTexts. Source: Chemistry LibreTexts [2][3][4]

  • Structural analysis of fragment ions from quinoline radical cation. Source: Physical Chemistry Chemical Physics (RSC) [5][6]

  • Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Source: PMC (PubMed Central)

Sources

Comparative

Publish Comparison Guide: UV-Vis Characteristics of Quinolin-8-ylmethanamine Complexes

This guide details the UV-Vis absorption characteristics of Quinolin-8-ylmethanamine (8-QMA) complexes, contrasting them with conjugated analogs like 8-Aminoquinoline (8-AQ) and 8-Hydroxyquinoline (8-HQ). Executive Summa...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the UV-Vis absorption characteristics of Quinolin-8-ylmethanamine (8-QMA) complexes, contrasting them with conjugated analogs like 8-Aminoquinoline (8-AQ) and 8-Hydroxyquinoline (8-HQ).

Executive Summary & Ligand Architecture

Quinolin-8-ylmethanamine (8-QMA) , also known as 8-(aminomethyl)quinoline, represents a distinct class of bidentate (


) chelators. Unlike its analogs, 8-QMA features a methylene spacer (

)
between the quinoline ring and the primary amine.

This structural feature acts as an "electronic insulator," breaking the direct


-conjugation between the amine donor and the aromatic chromophore. Consequently, its UV-Vis profile and metal complexation colors differ significantly from the fully conjugated systems of 8-AQ or 8-HQ.
Key Differentiators
FeatureQuinolin-8-ylmethanamine (8-QMA)8-Aminoquinoline (8-AQ)8-Hydroxyquinoline (8-HQ)
Structure Methylene-bridged amineDirect aromatic amineDirect phenolic oxygen
Conjugation Broken (Amine is

)
Continuous (

)
Continuous (

)
Primary Transitions

(Quinoline core)

,

(Red-shifted)

, strong MLCT
Complex Color Pale/Colorless to Blue (Metal dependent)Deeply Colored (Red/Purple)Intense Yellow/Green/Red

UV-Vis Absorption Profile: 8-QMA Complexes

Spectral Fingerprint

The absorption spectrum of 8-QMA complexes is dominated by the transitions of the quinoline ring itself, perturbed only inductively by the metal center.

  • Region 1 (220–260 nm): Intense

    
     transitions characteristic of the naphthalene-like quinoline system.
    
  • Region 2 (300–320 nm): Weaker

    
     transitions involving the pyridine nitrogen.
    
  • Absence of Low-Energy MLCT: Unlike 8-HQ, 8-QMA complexes often lack intense Metal-to-Ligand Charge Transfer (MLCT) bands in the visible region (>400 nm) because the aliphatic amine prevents delocalization of electron density from the metal back into the ligand's

    
    -system.
    
Experimental Data: Cu(I) vs. Cu(II)

Data derived from homoleptic copper interactions highlights the blue-shifted nature of 8-QMA.

ComplexSolvent

(nm)
Extinction Coeff.[1] (

,

)
Assignment
[Cu(I)(8-QMA)] THF23647,040Ligand

25952,360Ligand

315 N/AMetal-perturbed

[Cu(II)(8-HQ)] MeOH240, 265High

(Alternative)380–420 ModerateStrong MLCT (Yellow/Green)

Insight: The 8-QMA complex absorbs maximally at 315 nm, remaining largely transparent in the visible spectrum (colorless/pale), whereas the 8-HQ alternative extends into the visible (400+ nm), creating its characteristic color.

Comparative Mechanism: The "Insulator Effect"

The following diagram illustrates why 8-QMA exhibits higher energy transitions (shorter wavelengths) compared to 8-AQ.

ElectronicEffects cluster_0 Spectral Outcome L_8QMA 8-QMA (Methylene Bridge) Metal Metal Center (Cu/Zn) L_8QMA->Metal Sigma Donation (sp3 N) L_8AQ 8-AQ (Direct Conjugation) L_8AQ->Metal Sigma + Pi Donation (sp2 N) Trans_QMA Localized Transitions (UV Only) Metal->Trans_QMA Weak/No Coupling to Pi System Trans_AQ Delocalized Transitions (Visible/Red-Shift) Metal->Trans_AQ Strong Coupling (Resonance)

Caption: The methylene bridge in 8-QMA blocks pi-resonance between the metal and the quinoline ring, confining absorption to the UV region.

Experimental Protocol: Synthesis & UV-Vis Characterization

Objective: Synthesize a Cu(II) complex of 8-QMA and record its UV-Vis spectrum to validate the "blue-shift" effect.

Reagents[1][5]
  • Ligand: 8-Quinolinemethanamine (CAS: 22987-47-9).

  • Metal Salt: Copper(II) Chloride dihydrate (

    
    ).[2]
    
  • Solvent: HPLC-grade Methanol (MeOH).

Step-by-Step Methodology
  • Ligand Solution Preparation:

    • Dissolve

      
       (158 mg) of 8-QMA in 10 mL of MeOH.
      
    • Note: If using the hydrochloride salt, add

      
       of Triethylamine (TEA) to deprotonate.
      
  • Metal Addition (Titration Mode):

    • Prepare a

      
       stock solution of 
      
      
      
      in MeOH.
    • Place 2.0 mL of Ligand Solution in a quartz cuvette (1 cm path length).

    • Record the Baseline Spectrum (200–800 nm).

  • Complexation & Measurement:

    • Add metal solution in

      
       increments (2 
      
      
      
      L aliquots).
    • Mix by inversion and wait 30 seconds for equilibrium.

    • Record spectrum after each addition until

      
       is reached.
      
  • Data Processing:

    • Plot Absorbance vs. Wavelength.

    • Observe the isosbestic points (indicating clean conversion from free ligand to complex).

    • Note the shift of the 315 nm band and appearance of any weak d-d bands (>600 nm).

Expected Results Verification
  • Success Indicator: Distinct shift of the

    
     from ~300 nm (free ligand) to ~315-320 nm.
    
  • Purity Check: The solution should remain clear blue/green (due to d-d transitions) but not turn the intense opaque yellow/brown characteristic of 8-HQ complexes.

References

  • Oligonuclear Homoleptic Copper(I) Pyrazolates . Electronics and Books. (Data source for 8-QMA Cu(I) UV-Vis bands).

  • Synthesis, characterization, and biological activities of zinc(II), copper(II) and nickel(II) complexes of an aminoquinoline derivative . PMC / Frontiers in Chemistry. (Comparative data for conjugated Schiff base analogs).

  • Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity . Scientific Research Publishing.[3] (Baseline data for 8-HQ MLCT transitions).

  • Electronic Directing Group Modification for Improved Ni(II)-Mediated C(sp3)–H Activation . ACS Organometallics. (Discusses electronic properties of 8-aminoquinoline directing groups).

  • Design, synthesis and pharmacological evaluation of... 8-quinolinemethanamine . ResearchGate.[4] (Pharmacokinetic and structural data for 8-QMA derivatives).

Sources

Validation

Comparative Validation Guide: Elemental Analysis vs. Spectroscopic Methods for 8-Quinolinemethanamine Synthesis

) Executive Summary & Strategic Context In the development of nitrogen-heterocycle ligands and pharmaceutical intermediates, 8-quinolinemethanamine (8-amino-methyl-quinoline) serves as a critical scaffold. While modern s...

Author: BenchChem Technical Support Team. Date: February 2026


)

Executive Summary & Strategic Context

In the development of nitrogen-heterocycle ligands and pharmaceutical intermediates, 8-quinolinemethanamine (8-amino-methyl-quinoline) serves as a critical scaffold. While modern spectroscopic techniques like NMR and HPLC-MS are ubiquitous for structural elucidation, they often fail to capture the "bulk truth" of a material—specifically its salt form, solvation state, and inorganic purity.

This guide argues that Elemental Analysis (Combustion Analysis) remains the definitive method for validating the dihydrochloride salt form (


) of 8-quinolinemethanamine, a form preferred for its stability against oxidation compared to the hygroscopic free base. We compare this "classical" method against modern alternatives to demonstrate why a multi-modal approach is non-negotiable for high-integrity research.

Synthetic Pathway & The Validation Challenge

To understand what we are validating, we must first establish the synthesis. The primary route involves the reduction of 8-quinolinecarbonitrile, followed by acidification to generate the stable salt.

The Synthetic Route[1][2][3]
  • Precursor: 8-Quinolinecarbonitrile.

  • Reduction: Catalytic hydrogenation (Raney Ni or Pd/C) or hydride reduction (

    
    ).
    
  • Salt Formation: Treatment with anhydrous HCl in diethyl ether/dioxane.

The Challenge:

  • Incomplete Reduction: Presence of intermediate imines.

  • Trapped Solvents: The lattice often traps ether or water.

  • Stoichiometry: Confirming the product is the dihydrochloride (

    
    ) vs. the monohydrochloride (
    
    
    
    ) or free base. NMR cannot easily distinguish these states.
Visualization: Synthesis & Validation Workflow

SynthesisValidation Figure 1: Synthetic workflow emphasizing parallel validation streams. Start Start: 8-Quinolinecarbonitrile Rxn Reduction (H2/Raney Ni) Start->Rxn Workup Workup: HCl/Dioxane Rxn->Workup Product Product: 8-Quinolinemethanamine·2HCl Workup->Product NMR 1H NMR (Confirm Structure) Product->NMR EA Elemental Analysis (CHN) (Confirm Salt/Purity) Product->EA Decision Validation Decision NMR->Decision EA->Decision

Comparative Analysis: Elemental Analysis vs. Alternatives

Why use Elemental Analysis (EA) when we have High-Resolution Mass Spectrometry (HRMS)? The answer lies in stoichiometric precision .

Table 1: Methodological Comparison for 8-Quinolinemethanamine·2HCl[4]
FeatureElemental Analysis (CHN)

H NMR Spectroscopy
HPLC-MS (LCMS)
Primary Output Mass % of C, H, NProton connectivity & integrationMolecular weight & trace impurities
Salt Validation Excellent. Confirms

via N:C ratio and %H.
Poor. Cl is invisible; salt protons exchange.Poor. Salts dissociate in mobile phase.
Solvation Detection Excellent. Detects trapped

(via %H/O).
Good, but requires specific solvent setup.Poor. Solvents are lost in ionization.
Sample Required ~2–5 mg (Destructive)~5–10 mg (Recoverable)<1 mg (Destructive)
Blind Spot Cannot identify specific organic impurities (isomers).Inorganic salts (NaCl, Silica).Inorganic salts & non-ionizable species.
Cost/Run Low (

20)
Low (Internal)Medium/High
The Argument for EA

For the dihydrochloride salt (


), the theoretical composition is distinct. If your synthesis yields the monohydrochloride or a hydrate, EA will flag this immediately where NMR integration might be ambiguous due to peak broadening of ammonium protons.

Detailed Experimental Protocols

A. Synthesis of 8-Quinolinemethanamine Dihydrochloride

Note: All steps involving hydrides must be performed under Nitrogen/Argon.

  • Reduction: Dissolve 8-quinolinecarbonitrile (1.54 g, 10 mmol) in dry THF (30 mL). Slowly add

    
     (1.0 M in THF, 20 mL) at 0°C. Reflux for 4 hours.
    
  • Quench: Cool to 0°C. Perform Fieser workup (

    
    , 15% NaOH, 
    
    
    
    ) to precipitate aluminum salts. Filter through Celite.
  • Isolation: Evaporate solvent to yield the crude amine (brown oil).

  • Salt Formation: Dissolve oil in minimal absolute ethanol. Add 4M HCl in dioxane (6 mL) dropwise with stirring. A yellow precipitate forms.[1]

  • Purification: Recrystallize from Ethanol/Ether. Filter and dry under high vacuum at 40°C for 24 hours. Crucial: Incomplete drying leads to EA failure due to trapped ethanol.

B. Elemental Analysis Validation Protocol (CHN)

Target Molecule:


 (MW: 231.12  g/mol )
  • Calibration: Calibrate the combustion analyzer (e.g., PerkinElmer 2400) using Acetanilide standards (K-factor determination).

  • Sample Prep: Weigh 2.00 mg (±0.005 mg) of the dried salt into a tin capsule. Fold to exclude air.

  • Combustion: Run at 925°C with pure Oxygen boost.

  • Acceptance Criteria: The experimental values must be within ±0.4% of the theoretical values.

Data Interpretation & Troubleshooting

The following table simulates a validation scenario. This is how you interpret the data to diagnose synthetic issues.

Table 2: Validation Scenarios for
Scenario% Carbon (Theory: 51.97%)% Hydrogen (Theory: 5.23%)% Nitrogen (Theory: 12.12%)DiagnosisAction
Pass 51.855.2512.08Pure Dihydrochloride Release batch.
Fail A 55.40 (High)5.80 (High)12.90 (High)Monohydrochloride (

)
Re-acidify with excess HCl/Dioxane.
Fail B 50.10 (Low)5.60 (High)11.50 (Low)Trapped Solvent (Ethanol)Dry at 60°C under high vac (0.1 mbar).
Fail C 48.20 (Low)4.80 (Low)11.20 (Low)Inorganic Contamination (Silica/Al salts)Recrystallize; check ash content.
Visualization: The "Go/No-Go" Decision Logic

ValidationLogic Figure 2: Logic gate for interpreting Elemental Analysis data. Input EA Data Received CheckC Check %Carbon (±0.4%) Input->CheckC CheckH Check %Hydrogen (±0.4%) CheckC->CheckH Pass FailHigh FAIL: Values Too High? Suspect Mono-HCl or Free Base CheckC->FailHigh > Theory FailLow FAIL: Values Too Low? Suspect Solvation or Inorganics CheckC->FailLow < Theory Pass PASS: Validated 2HCl Salt CheckH->Pass Pass Action1 Action: Add Excess HCl FailHigh->Action1 Action2 Action: Dry @ 60°C/Vac FailLow->Action2

Conclusion

While NMR confirms that you have built the correct carbon skeleton, only Elemental Analysis provides the high-precision confirmation of the salt form and bulk purity required for pharmaceutical applications. For 8-quinolinemethanamine, the hygroscopic nature of the free base makes the validation of the dihydrochloride salt via EA the industry "Gold Standard" for stability assurance.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 42614394, Isoquinolin-8-ylmethanamine dihydrochloride. Retrieved from [Link]

  • Holzgrabe, U. (2014). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240.

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Comparative

A Comparative Guide to the Fluorescence Quantum Yield of Quinoline-Based Sensors

For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Fluorescence Quantum Yield in Sensing In the realm of chemical and biological sensing, fluorescence spectroscopy stands o...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Fluorescence Quantum Yield in Sensing

In the realm of chemical and biological sensing, fluorescence spectroscopy stands out for its exceptional sensitivity and versatility. At the heart of a sensor's performance lies a crucial parameter: the fluorescence quantum yield (ΦF) . Defined as the ratio of photons emitted to photons absorbed, the quantum yield quantifies the efficiency of the fluorescence process.[1][2][3][4] A high quantum yield is often a primary design objective for a fluorescent sensor, as it directly translates to a brighter signal, enabling higher sensitivity and lower limits of detection.

Quinoline and its derivatives have emerged as a privileged scaffold in the design of fluorescent sensors.[5][6][7][8][9] Their rigid, aromatic structure provides a robust fluorophore base with tunable photophysical properties. By strategically modifying the quinoline core, researchers can create sensors that exhibit significant changes in fluorescence intensity—and thus quantum yield—upon binding to a specific analyte, such as metal ions or protons (pH).[6][10][11] This guide provides a comparative analysis of the quantum yield of various quinoline-based sensors, delves into the structural and environmental factors that govern this property, and presents a validated protocol for its experimental determination.

The Quinoline Scaffold: Factors Governing Fluorescence Efficiency

The intrinsic fluorescence of the quinoline ring system is often modest. N-heterocycles like quinoline possess non-bonding electrons on the nitrogen atom, which can lead to the formation of low-lying n-π* excited states.[12] These states can promote efficient intersystem crossing, a non-radiative decay pathway that competes with fluorescence and consequently lowers the quantum yield.[12]

However, the quantum yield of quinoline derivatives can be dramatically enhanced through several key strategies:

  • Structural Modification: The introduction of electron-donating groups (e.g., -OH, -NH₂) can significantly increase fluorescence.[13] Conversely, electron-withdrawing groups (-NO₂, -COOH) tend to decrease or quench fluorescence.[13] The position of these substituents is also critical in tuning the electronic properties and, therefore, the quantum yield.[6]

  • Protonation (pH Sensing): Protonation of the quinoline nitrogen atom can block the n-π* transition pathway.[12] This change from an (n,π) to a (π,π) excited state often leads to a substantial increase in the fluorescence quantum yield, forming the basis for many quinoline-based pH sensors.[12][14] For instance, the quantum yield of isoquinoline can increase from less than 1% in its neutral state to over 50-fold upon protonation with a strong acid.[12]

  • Chelation-Enhanced Fluorescence (CHEF): This is the most common mechanism for metal ion sensing. Many quinoline-based sensors are designed with a chelating moiety (e.g., 8-hydroxyquinoline, 8-aminoquinoline).[6][11] In the free sensor, a process like Photoinduced Electron Transfer (PET) from the chelator to the quinoline fluorophore can quench fluorescence, resulting in a low quantum yield. Upon binding a metal ion, this PET process is inhibited, "turning on" the fluorescence and causing a dramatic increase in the quantum yield.[10][15]

Signaling and Sensing Mechanism

The operational principle of many quinoline-based sensors relies on the modulation of their electronic structure upon analyte binding. A common mechanism is the Chelation-Enhanced Fluorescence (CHEF) pathway, often coupled with the inhibition of Photoinduced Electron Transfer (PET).

CHEF_Mechanism cluster_0 Low Quantum Yield State ('Off') cluster_1 High Quantum Yield State ('On') FreeSensor Quinoline Fluorophore (Acceptor) Receptor Chelating Receptor (Donor) FreeSensor->Receptor PET Quenching Complex Sensor-Analyte Complex (Rigidified) FreeSensor->Complex Analyte Binding Analyte_Absent Analyte Absent Fluorescence Strong Fluorescence Complex->Fluorescence PET Blocked Analyte_Present Analyte Present Analyte_Present->Complex

Caption: Generalized CHEF/PET mechanism for a quinoline-based sensor.

Comparative Analysis of Quinoline-Based Sensor Performance

The effectiveness of a quinoline-based sensor is highly dependent on its specific structure and target analyte. The following table summarizes the quantum yield (ΦF) and other performance metrics for a selection of recently developed sensors, showcasing the wide range of efficiencies achievable.

Sensor Name/DerivativeTarget AnalyteΦF (Free Sensor)ΦF (Bound Sensor)Fold IncreaseSensing MechanismSolvent/MediumReference
PQPcZn²⁺0.00750.10~13xCHEF/PET InhibitionAcetonitrile[15][16]
1-methyl-7-amino-quinolinium probeH⁺ (pH)~0.0 (quenched)0.6 - 0.8>60xPET InhibitionAqueous[17]
8-Hydroxyquinoline Benzoate (3c)Hg²⁺Very Low0.15SignificantBlocked nπ* transitionACN[18]
Sensor TQAFe³⁺0.230.09QuenchingComplexationDMF/Water[5][19]
Benzo[h]quinolineH⁺ (pH)0.15>0.15>1xProtonationDCM[12]
8-aminoquinoline derivative (4)Zn²⁺LowHigh8xCHEFAqueous Buffer[20]

Note: Quantum yield values are highly dependent on the solvent and experimental conditions. The values presented are as reported in the cited literature.

This data highlights the remarkable versatility of the quinoline scaffold. For instance, the pyrazoloquinoline derivative PQPc shows a 13-fold quantum yield enhancement upon binding Zn²⁺, making it a sensitive "turn-on" sensor.[15][16] In contrast, Sensor TQA functions as a "turn-off" sensor for Fe³⁺, where the formation of the complex leads to fluorescence quenching.[5][19] The 1-methyl-7-amino-quinolinium probes demonstrate exceptionally high quantum yields (up to 0.8) in their protonated, fluorescent state, ideal for high-contrast pH imaging.[17]

Experimental Protocol: Determination of Relative Fluorescence Quantum Yield

Accurate determination of ΦF is essential for characterizing and comparing fluorescent sensors. The most common and reliable approach is the comparative method, which measures the fluorescence of the test sample relative to a well-characterized standard with a known quantum yield.[1][2]

Pillar of Trust: Self-Validating Experimental Design

This protocol is designed to be self-validating by incorporating a multi-point calibration. Plotting integrated fluorescence intensity versus absorbance for a series of dilute solutions minimizes errors from concentration effects and ensures the data falls within the linear range of the detector, adhering to the Beer-Lambert law.[2][21]

Experimental Workflow Diagram

G_Quantum_Yield_Workflow A 1. Prepare Stock Solutions (Sample & Standard) B 2. Prepare Dilution Series (Abs < 0.1) A->B C 3. Measure Absorbance (at Excitation λ) B->C D 4. Measure Fluorescence Spectra (Same Excitation λ) C->D E 5. Integrate Fluorescence Intensity D->E F 6. Plot Integrated Intensity vs. Absorbance E->F G 7. Calculate Slopes (Gradients) F->G H 8. Calculate Quantum Yield (Φ_F) G->H

Caption: Step-by-step workflow for relative quantum yield determination.

Step-by-Step Methodology
  • Selection of a Reference Standard:

    • Causality: The chosen standard must have a known and stable quantum yield. Crucially, its absorption and emission spectra should overlap significantly with the test sample to minimize wavelength-dependent instrumental errors.

    • Example Standards: Quinine sulfate in 0.1 M H₂SO₄ (ΦF ≈ 0.54), 9,10-diphenylanthracene in cyclohexane (ΦF = 0.90).[5][12]

  • Preparation of Solutions:

    • Prepare stock solutions of both the quinoline-based sensor (test) and the reference standard in the same solvent, if possible. If different solvents must be used, their refractive indices will be needed for the final calculation.

    • From the stock solutions, prepare a series of 5-6 dilutions for both the test and standard.

    • Causality: All solutions must be optically dilute. The absorbance at the excitation wavelength should be kept below 0.1 AU to avoid inner filter effects and ensure a linear relationship between absorbance and fluorescence intensity.[21]

  • Spectroscopic Measurements:

    • Using a UV-Vis spectrophotometer, record the absorbance of each solution at the chosen excitation wavelength (λex).

    • Using a fluorometer, record the fluorescence emission spectrum for each solution, ensuring you use the same λex and identical instrument settings (e.g., slit widths) for both the test and standard samples.

  • Data Processing and Calculation:

    • For each fluorescence spectrum, calculate the integrated fluorescence intensity (the area under the emission curve).

    • Create two separate plots: one for the test sample and one for the standard, plotting the integrated fluorescence intensity (Y-axis) versus the absorbance (X-axis).

    • Perform a linear regression for each data set to obtain the slope (gradient, Grad).[1]

    • Calculate the quantum yield of the test sample (ΦX) using the following equation:[1]

      ΦX = ΦST * (GradX / GradST) * (ηX² / ηST²)

      Where:

      • Φ is the fluorescence quantum yield.

      • Grad is the gradient from the plot of integrated fluorescence intensity vs. absorbance.

      • η is the refractive index of the solvent.

      • Subscripts X and ST denote the test sample and the standard, respectively.[1][2]

Conclusion

The fluorescence quantum yield is a paramount metric for evaluating the performance of quinoline-based fluorescent sensors. By understanding the fundamental principles that govern fluorescence efficiency—including structural modifications and analyte interaction mechanisms like CHEF and PET—researchers can rationally design more sensitive and effective probes. The strategic derivatization of the quinoline scaffold has yielded a diverse array of sensors for metal ions and pH with quantum yields that can be enhanced by over an order of magnitude upon analyte detection. Adherence to rigorous, validated experimental protocols for quantum yield determination is essential for ensuring the accuracy and comparability of these findings, thereby accelerating the development of next-generation sensors for critical applications in research and diagnostics.

References

  • A Guide to Recording Fluorescence Quantum Yields. UCI Department of Chemistry. [Link]

  • DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE. Agilent Technologies. [Link]

  • Fluorescent Sensor Based on 1H-Pyrazolo[3,4-b]quinoline Derivative for Detecting Zn2+ Cations. MDPI. [Link]

  • Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals. MDPI. [Link]

  • Implementation of a Comparative Method for Measuring Photoluminescence Quantum Yields of Novel Compounds in Solution. Oregon State University. [Link]

  • DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE. LabRulez LCMS. [Link]

  • 8-Hydroxyquinoline Benzoates as Highly Sensitive Fluorescent Chemosensors for Transition Metal Ions. CORE. [Link]

  • Fluorescence enhancement of quinolines by protonation. RSC Advances. [Link]

  • A Novel Fluorescent Sensor for Fe3+ Based on a Quinoline Derivative. PMC. [Link]

  • Quinolinium-Based Fluorescent Probes for Dynamic pH Monitoring in Aqueous Media at High pH Using Fluorescence Lifetime Imaging. ACS Sensors. [Link]

  • 8-Hydroxyquinoline Derivatives as Fluorescent Sensors for Magnesium in Living Cells. Springer. [Link]

  • (PDF) Quinoline-Based Fluorescence Sensors. ResearchGate. [Link]

  • Quinoline-Based Ratiometric Fluorescent Probe for Detection of Physiological pH Changes in Aqueous Solution and Living Cells. ResearchGate. [Link]

  • A Novel Fluorescent Sensor for Fe 3+ Based on a Quinoline Derivative. MDPI. [Link]

  • Quinoline-2-thiol Derivatives as Fluorescent Sensors for Metals, pH and HNO. ResearchGate. [Link]

  • A Review on Quinoline-Based Derivatives as Selective Colorimetric and Fluorescent Chemosensors for Cu and Fe Ions Detection. ResearchGate. [Link]

  • Fluorescent Sensor Based on 1H-Pyrazolo[3,4-b]quinoline Derivative for Detecting Zn2+ Cations. PMC. [Link]

  • 8-Hydroxyquinoline Fluorophore for Sensing of Metal Ions and Anions. PubMed. [Link]

  • A novel quinoline derivative as a highly selective and sensitive fluorescent sensor for Fe 3+ detection. RSC Publishing. [Link]

  • Fluorescence enhancement of quinolines by protonation. RSC Publishing. [Link]

  • A novel quinoline derivative as a highly selective and sensitive fluorescent sensor for Fe3+ detection. PMC. [Link]

  • Quinoline-Based Fluorescence Sensors. ResearchGate. [Link]

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Validation

A Senior Application Scientist's Guide to Distinguishing Quinolin-8-ylmethanamine Isomers Using Spectroscopy

For researchers, scientists, and professionals in drug development, the precise structural elucidation of molecular isomers is a cornerstone of rigorous scientific inquiry. Positional isomers, such as the various forms o...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of molecular isomers is a cornerstone of rigorous scientific inquiry. Positional isomers, such as the various forms of Quinolin-ylmethanamine, can exhibit vastly different pharmacological, toxicological, and physicochemical properties. Consequently, the ability to definitively distinguish between these isomers is not merely an academic exercise but a critical necessity for advancing research and ensuring the safety and efficacy of new chemical entities.

This guide provides an in-depth comparison of the spectroscopic techniques used to differentiate the positional isomers of Quinolin-ylmethanamine. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS), offering both theoretical underpinnings and practical, data-driven insights to empower your analytical workflows.

The Challenge: A Tale of Seven Isomers

The core challenge lies in the subtle structural differences among the seven key positional isomers of Quinolin-ylmethanamine, where the aminomethyl group (-CH₂NH₂) is attached to different positions on the quinoline ring. For the purpose of this guide, we will focus on the isomers where the substituent is on the benzene ring (positions 5, 6, 7, and 8) and the pyridine ring (positions 2, 3, and 4), with a primary focus on the titular Quinolin-8-ylmethanamine and its distinction from the others. The position of this single substituent dramatically influences the electronic environment of the entire molecule, giving rise to unique spectroscopic fingerprints.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for distinguishing between these isomers, providing a wealth of information about the molecular framework.[1]

¹H NMR Spectroscopy: A Window into the Proton Environment

The chemical shifts and coupling patterns of the aromatic protons are highly sensitive to the position of the aminomethyl group. The electron-donating nature of the aminomethyl group will cause a general upfield shift (to lower ppm values) of the protons on the ring to which it is attached, with the most pronounced effect on the ortho and para positions.

Key Distinguishing Features in ¹H NMR:

  • Protons on the Pyridine Ring (H2, H3, H4): The H2 proton is typically the most deshielded (highest ppm) due to its proximity to the electronegative nitrogen atom.[2] The chemical shifts of these protons will be most significantly affected when the aminomethyl group is also on the pyridine ring (isomers 2, 3, and 4).

  • Protons on the Benzene Ring (H5, H6, H7, H8): The chemical shifts of these protons are most influenced by substitution on the benzene ring (isomers 5, 6, 7, and 8). For Quinolin-8-ylmethanamine, the H7 proton will be significantly shifted upfield due to the ortho-directing effect of the aminomethyl group.

  • The Methylene Protons (-CH₂-): The chemical shift of the methylene protons will also vary depending on the electronic environment of the carbon to which they are attached.

Predicted ¹H NMR Chemical Shift Ranges (in CDCl₃):

Proton Quinolin-2-ylmethanamine Quinolin-4-ylmethanamine Quinolin-6-ylmethanamine Quinolin-8-ylmethanamine
H2 ---~8.8 ppm (d)~8.9 ppm (dd)~8.9 ppm (dd)
H3 ~7.5 ppm (d)~7.3 ppm (d)~7.4 ppm (dd)~7.4 ppm (dd)
H4 ~8.1 ppm (d)---~8.1 ppm (d)~8.1 ppm (d)
H5 ~7.7 ppm (d)~8.0 ppm (d)Upfield shift~7.5 ppm (d)
H6 ~7.5 ppm (t)~7.6 ppm (t)---~7.3 ppm (t)
H7 ~7.8 ppm (d)~7.7 ppm (t)Upfield shiftUpfield shift (d)
H8 ~8.1 ppm (d)~8.2 ppm (d)~7.9 ppm (d)---
-CH₂- ~4.1 ppm (s)~4.0 ppm (s)~3.9 ppm (s)~4.2 ppm (s)
-NH₂ Broad singletBroad singletBroad singletBroad singlet

Note: These are predicted values based on known substituent effects and data from analogous compounds. Actual values may vary.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides complementary information, revealing the chemical environment of each carbon atom in the molecule. The position of the aminomethyl group will cause a significant upfield shift for the carbon atom to which it is attached (the ipso-carbon) and for the ortho and para carbons.

Key Distinguishing Features in ¹³C NMR:

  • Carbons of the Pyridine Ring (C2, C3, C4): The chemical shifts of these carbons are highly diagnostic. C2 is typically the most deshielded carbon of the pyridine ring.[2]

  • Carbons of the Benzene Ring (C5, C6, C7, C8): The position of the aminomethyl group will be readily apparent from the upfield shift of the ipso-carbon.

  • Quaternary Carbons (C4a, C8a): These carbons, which do not have attached protons, can be identified through techniques like Heteronuclear Multiple Bond Correlation (HMBC).

Predicted ¹³C NMR Chemical Shift Ranges (in CDCl₃):

Carbon Unsubstituted Quinoline Predicted Shift for C8-Substituted Predicted Shift for C6-Substituted Predicted Shift for C4-Substituted Predicted Shift for C2-Substituted
C2 ~150.2 ppm~150 ppm~150 ppm~150 ppmIpso (Upfield)
C3 ~121.1 ppm~121 ppm~121 ppmOrtho (Upfield) ~122 ppm
C4 ~135.9 ppm~136 ppm~136 ppmIpso (Upfield) ~136 ppm
C4a ~128.2 ppm~128 ppm~127 ppm~128 ppm~129 ppm
C5 ~129.5 ppmOrtho (Upfield) Para (Upfield) ~129 ppm~129 ppm
C6 ~126.5 ppm~127 ppmIpso (Upfield) ~126 ppm~127 ppm
C7 ~129.3 ppmOrtho (Upfield) Ortho (Upfield) ~129 ppm~129 ppm
C8 ~127.7 ppmIpso (Upfield) ~128 ppm~128 ppm~128 ppm
C8a ~148.4 ppm~147 ppm~148 ppm~148 ppm~149 ppm
-CH₂- ---~45 ppm~45 ppm~46 ppm~48 ppm

Note: These are predicted values based on known substituent effects and data from analogous compounds.[3][4]

Infrared (IR) Spectroscopy: Probing Functional Groups and Vibrational Modes

IR spectroscopy provides valuable information about the functional groups present in a molecule and can offer subtle clues to distinguish between isomers based on the out-of-plane C-H bending vibrations of the aromatic rings.

Key Distinguishing Features in IR:

  • N-H Stretching: All isomers will exhibit characteristic N-H stretching vibrations from the primary amine, typically in the region of 3300-3500 cm⁻¹. This will likely appear as a doublet.

  • C-H Stretching (Aromatic): These bands appear above 3000 cm⁻¹.

  • C-N Stretching: A band in the 1250-1020 cm⁻¹ region will be present for the C-N bond of the aminomethyl group.

  • C-H Out-of-Plane Bending: The pattern of absorption in the 900-690 cm⁻¹ region is highly diagnostic of the substitution pattern on the aromatic rings.[5] For example, substitution at the 8-position will give a different pattern of C-H out-of-plane bends compared to substitution at the 6-position.

Characteristic IR Absorption Bands (cm⁻¹):

Vibrational Mode **Approximate Wavenumber (cm⁻¹) **
N-H Stretch (amine)3300-3500 (doublet)
C-H Stretch (aromatic)3000-3100
C-H Stretch (aliphatic)2850-2960
C=C and C=N Stretch (aromatic)1500-1620
N-H Bend (amine)1590-1650
C-N Stretch1020-1250
C-H Out-of-Plane Bending690-900 (pattern depends on substitution)

Mass Spectrometry (MS): Unraveling Fragmentation Patterns

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. While all isomers of Quinolin-8-ylmethanamine will have the same molecular weight (m/z = 158.20), their fragmentation patterns upon ionization can differ, providing clues to the position of the aminomethyl group.

Key Distinguishing Features in MS:

  • Molecular Ion Peak (M⁺˙): All isomers will show a molecular ion peak at m/z 158.

  • Loss of an Amino Group (-NH₂): A peak at m/z 142 corresponding to the loss of the amino radical is possible.

  • Loss of CH₂NH₂: A significant fragment at m/z 128, corresponding to the loss of the aminomethyl radical, is expected for all isomers.

  • Formation of a Tropylium-like Ion: The quinoline ring can undergo rearrangement and fragmentation. For isomers with the aminomethyl group on the benzene ring, fragmentation may lead to different resonance-stabilized ions compared to those with the substituent on the pyridine ring. A common fragmentation pathway for quinolines is the loss of HCN.[6]

  • Positional Effects: The relative intensities of the fragment ions can vary between isomers due to the different stabilities of the resulting radical cations.[7]

Predicted Key Fragments in Mass Spectra:

Isomer Position m/z of Molecular Ion Key Fragment Ions (m/z) and Neutral Losses
All Isomers 158157 (M-H)⁺, 130 (M-CH₂NH)⁺, 129 (M-HCN from quinoline ring)⁺
2- and 4- Isomers 158May show unique fragmentation patterns involving the pyridine ring.
5-, 6-, 7-, 8- Isomers 158Fragmentation patterns will be more influenced by the stability of the resulting benzopyridyl cations.

UV-Visible (UV-Vis) Spectroscopy: A Look at Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. The position of the aminomethyl group, an auxochrome, will influence the wavelength of maximum absorption (λmax) of the quinoline chromophore.

Key Distinguishing Features in UV-Vis:

  • Bathochromic Shift: The electron-donating aminomethyl group will generally cause a bathochromic (red) shift to longer wavelengths compared to unsubstituted quinoline.

  • Positional Influence: The extent of this shift will depend on the position of the substituent and its ability to participate in resonance with the quinoline ring system. Substitution at positions that allow for greater conjugation will result in a larger red shift. For instance, substitution at the 4- and 6-positions is expected to cause a more significant bathochromic shift than substitution at the 3- or 8-positions.[8]

Predicted UV-Vis Absorption Maxima (λmax in Ethanol):

Compound Approximate λmax (nm)
Quinoline~313 nm
Quinolin-2-ylmethanamineExpected red shift
Quinolin-4-ylmethanamineExpected significant red shift
Quinolin-6-ylmethanamineExpected significant red shift
Quinolin-8-ylmethanamineExpected red shift

Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, the following standardized protocols are recommended.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified Quinolin-ylmethanamine isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0.00 ppm).

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Use a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and acquire 16-32 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Use a spectral width of approximately 0-160 ppm. Acquire a sufficient number of scans (typically several hundred to a few thousand) to obtain a good signal-to-noise ratio.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing to TMS.

Infrared (IR) Spectroscopy
  • Sample Preparation (ATR): Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Background Collection: Record a background spectrum of the clean, empty ATR crystal.

  • Spectrum Acquisition: Acquire the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas or liquid chromatograph.

  • Ionization: Use an appropriate ionization technique. Electron Ionization (EI) is common for volatile and thermally stable compounds, while Electrospray Ionization (ESI) is suitable for less volatile or thermally labile compounds.

  • Mass Analysis: Scan a suitable mass range (e.g., m/z 50-300) to detect the molecular ion and key fragment ions.

  • Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the Quinolin-ylmethanamine isomer in a UV-grade solvent (e.g., ethanol, methanol) in a quartz cuvette. The concentration should be adjusted to give a maximum absorbance between 0.5 and 1.5.

  • Baseline Correction: Record a baseline spectrum using a cuvette containing only the solvent.

  • Spectrum Acquisition: Scan the sample from approximately 200 nm to 400 nm.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).

Visualizing the Workflow and Isomeric Relationships

G cluster_isomers Quinolin-ylmethanamine Isomers cluster_spectroscopy Spectroscopic Analysis cluster_data Data Interpretation Isomer 2 2-ylmethanamine NMR NMR Spectroscopy (¹H, ¹³C) Isomer 2->NMR Distinct aromatic shifts and coupling IR IR Spectroscopy Isomer 2->IR Characteristic C-H bending pattern MS Mass Spectrometry Isomer 2->MS Potentially unique fragmentation UV_Vis UV-Vis Spectroscopy Isomer 2->UV_Vis Specific λmax Isomer 4 4-ylmethanamine Isomer 4->NMR Unique deshielding of H5 Isomer 4->IR Unique fingerprint region Isomer 4->MS Varying fragment ion intensities Isomer 4->UV_Vis Significant red shift Isomer 6 6-ylmethanamine Isomer 6->NMR Upfield shift of H5 and H7 Isomer 6->IR Specific out-of-plane bends Isomer 6->MS Characteristic fragmentation Isomer 6->UV_Vis Strong red shift Isomer 8 8-ylmethanamine Isomer 8->NMR Significant upfield shift of H7 Isomer 8->IR Diagnostic C-H bending Isomer 8->MS Distinctive fragment intensities Isomer 8->UV_Vis Moderate red shift Structure Unambiguous Isomer Identification NMR->Structure IR->Structure MS->Structure UV_Vis->Structure caption Workflow for Spectroscopic Differentiation of Isomers

Caption: Workflow for Spectroscopic Differentiation of Isomers

Conclusion: A Multi-faceted Approach to Isomer Differentiation

The unambiguous identification of Quinolin-8-ylmethanamine and its positional isomers is a tractable analytical challenge when a multi-faceted spectroscopic approach is employed. While each technique provides valuable pieces of the puzzle, it is the synergistic combination of ¹H and ¹³C NMR, IR, Mass Spectrometry, and UV-Vis spectroscopy that allows for definitive structural assignment. NMR spectroscopy, in particular, stands out for its ability to provide a detailed map of the molecular structure. By carefully analyzing the subtle yet significant differences in the spectroscopic data, researchers can confidently distinguish between these closely related isomers, ensuring the integrity and validity of their scientific endeavors.

References

  • Efficient visible light mediated synthesis of Quinolin-2(1H)- ones from Quinoline N-oxides. (n.d.). Retrieved from [Link]

  • Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone. (2022). Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 10), 524–530. [Link]

  • (A) infrared experimental spectra of 4‐(quinolin‐2‐ylmethylene)aminophenol (QMAP). (n.d.). Retrieved from [Link]

  • Weisz, A., Andrzejewski, D., & Mandelbaum, A. (1996). Fragmentation of isomeric N-quinolinylphthalimides on electron impact ionization. Journal of Mass Spectrometry, 31(6), 676–680. [Link]

  • Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline. (n.d.). Retrieved from [Link]

  • Bayat, Z., Shir Mohammadi, M., & Mohammadi Nasab, E. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of chemical shifts and their comparison with the experimental value. Physical Chemistry Research, 13(2), 122. [Link]

  • Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. (n.d.). Retrieved from [Link]

  • 4-Aminoquinoline: a comprehensive review of synthetic strategies. (2025). Frontiers in Chemistry. [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). RSC Advances, 10(35), 20687–20715. [Link]

  • 13C NMR Chemical Shift Table. (n.d.). Oregon State University. Retrieved from [https://chem.libretexts.org/odw/ Corvallis_Post-Bac_Pre-Med_Program/ORGs/CH_336/Chapter_13%3A_Nuclear_Magnetic_Resonance_Spectroscopy/13.08%3A_13C_NMR_Spectroscopy]([Link] Corvallis_Post-Bac_Pre-Med_Program/ORGs/CH_336/Chapter_13%3A_Nuclear_Magnetic_Resonance_Spectroscopy/13.08%3A_13C_NMR_Spectroscopy)

  • Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. (n.d.). Retrieved from [Link]

  • 13-C NMR Chemical Shift Table.pdf. (n.d.). Retrieved from [Link]

  • Spectroscopic Analysis And Molecular Orbital Studies Of A Quinoline Derivative: Insights From Ir, Raman, Nmr, Uv– Visible, And Mulliken Charge Analysis. (n.d.). Journal of Applied Bioanalysis. [Link]

  • UV Absorption Spectra, NLO Properties and HOMO-LUMO Analysis of N - (4 -CHLORO -3 - CYANO - 7 - ETHOXY - 6 QUINOLINYL) ACETAMIDE by Density Functional Theory. (n.d.). i-manager's Journal on Material Science. [Link]

  • Trinh, T. H., Nguyen, T. T., & Le, T. H. (2021). SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY. Heterocycles, 104(2), 365. [Link]

  • 4-Aminoquinoline. (n.d.). In Wikipedia. Retrieved from [Link]

  • Quinoline. (n.d.). In NIST Chemistry WebBook. Retrieved from [Link]

  • Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline. (n.d.). Retrieved from [Link]

  • UV/Vis spectra of compounds 4 (purple), 6 (red), 30 (green), and 32 (blue) in dichloromethane. (n.d.). Retrieved from [Link]

  • Ion fragmentation of small molecules in mass spectrometry. (2012). Retrieved from [Link]

  • a UV-Vis absorption of aminoquinoline 4 in various solvents. b... (n.d.). Retrieved from [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]

  • Structural analysis of C8H6˙+ fragment ion from quinoline using ion-mobility spectrometry/mass spectrometry. (n.d.). Physical Chemistry Chemical Physics. [Link]

  • Mid-IR Spectra of Quinoline and Phenanthridine in H 2 O and Ar. (n.d.). Retrieved from [Link]

  • Synthesis, spectral characterization, crystal structure and computational investigation of 2-formyl-6-methoxy-3-carbethoxy quinoline as potential SARS-CoV inhibitor. (n.d.). Retrieved from [Link]

  • 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. (n.d.). Molecules. [Link]

  • Mass spectra of some 2-substituted derivatives of quinoline-4-carboxylic acids and their amides. (n.d.). Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Quinolin-8-ylmethanamine Dihydrochloride for Laboratory Professionals

In the fast-paced environment of scientific research and drug development, the safe management and disposal of chemical reagents are paramount. This guide provides an in-depth, procedural framework for the proper disposa...

Author: BenchChem Technical Support Team. Date: February 2026

In the fast-paced environment of scientific research and drug development, the safe management and disposal of chemical reagents are paramount. This guide provides an in-depth, procedural framework for the proper disposal of quinolin-8-ylmethanamine dihydrochloride, ensuring the safety of laboratory personnel and compliance with environmental regulations. Our commitment is to empower researchers with the knowledge to handle chemical waste responsibly, fostering a culture of safety and scientific integrity.

The procedures outlined below are grounded in established safety protocols and regulatory standards. The causality behind each step is explained to provide a deeper understanding of the necessary precautions.

Hazard Identification and Risk Assessment

Key Potential Hazards:

  • Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.[2][4]

  • Irritation: Can cause skin and serious eye irritation.[2][3][4]

  • Mutagenicity and Carcinogenicity: Some quinoline compounds are suspected of causing genetic defects and may cause cancer.[2][4]

  • Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects.[1][2][4]

This information necessitates treating quinolin-8-ylmethanamine dihydrochloride as a hazardous waste. A comprehensive risk assessment should be conducted within your institution's Chemical Hygiene Plan, as mandated by the Occupational Safety and Health Administration (OSHA).[6][7][8]

Summary of Critical Safety Information
Hazard ClassificationPersonal Protective Equipment (PPE)First Aid Measures
Acute Toxicity (Oral, Dermal, Inhalation)Chemical-resistant gloves (e.g., nitrile), lab coat, safety goggles with side shields, and a respirator if dust is generated.Eyes: Rinse cautiously with water for several minutes. Skin: Wash with plenty of soap and water. Ingestion: Call a poison center or doctor immediately. Inhalation: Move to fresh air.[1][3]
Skin and Eye IrritationAs above.As above.
Potential Mutagen/CarcinogenAs above.Seek medical attention if exposed or concerned.[1][2]
Aquatic ToxicityN/APrevent release to the environment.[2][4]

Step-by-Step Disposal Protocol

The disposal of quinolin-8-ylmethanamine dihydrochloride must adhere to the guidelines set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[9][10][11]

Step 1: Segregation of Waste

Proper segregation is the cornerstone of safe chemical waste management.[12][13]

  • Action: Designate a specific, clearly labeled hazardous waste container for quinolin-8-ylmethanamine dihydrochloride and any materials contaminated with it (e.g., weighing boats, contaminated gloves, absorbent pads).

  • Rationale: This prevents accidental mixing with incompatible chemicals, which could lead to dangerous reactions.[13][14] This compound should be segregated as a non-halogenated organic solid waste.

Step 2: Waste Container Selection and Labeling

The integrity of the waste container is critical to prevent leaks and spills.[12][14]

  • Action: Use a chemically compatible, leak-proof container with a secure screw-top lid. The original product container, if in good condition, is often a suitable choice.[14] The container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("Quinolin-8-ylmethanamine dihydrochloride"), and a clear indication of the associated hazards (e.g., "Toxic," "Irritant").[13][14]

  • Rationale: Proper labeling ensures that anyone handling the container is aware of its contents and the associated dangers, facilitating correct handling and disposal by your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal company.[13]

Step 3: Accumulation and Storage

Hazardous waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.[14]

  • Action: Store the sealed and labeled waste container in a designated, secondary containment tray within the SAA. The SAA should be located at or near the point of generation and under the control of laboratory personnel.[9][14]

  • Rationale: Secondary containment will capture any potential leaks from the primary container.[15] Storing waste in a designated SAA ensures it is managed correctly and does not become misplaced or improperly handled. Federal regulations limit the amount of waste that can be accumulated and the timeframe for its removal.[14][16]

Step 4: Arranging for Disposal
  • Action: Once the waste container is full or ready for disposal, contact your institution's EHS department to arrange for a pickup. Do not attempt to dispose of this chemical down the drain or in the regular trash.[9]

  • Rationale: EHS professionals are trained to handle and transport hazardous waste in compliance with all federal, state, and local regulations.[17] They will ensure the waste is transported to a licensed treatment, storage, and disposal facility (TSDF).

Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is critical.

  • Spill:

    • Evacuate the immediate area and alert your colleagues.

    • If the spill is small and you are trained to handle it, don the appropriate PPE.

    • Contain the spill using a chemical spill kit with absorbent materials.

    • Carefully collect the absorbed material and place it in a labeled hazardous waste container.

    • Clean the spill area as per your laboratory's protocol.

    • For large spills, evacuate the area and contact your EHS department immediately.[16]

  • Exposure:

    • Eyes: Immediately flush with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

    • Skin: Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[1]

    • Inhalation: Move to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

Waste Minimization and Green Chemistry

Responsible chemical management extends to minimizing waste generation.[15][18][19]

  • Purchase only the required amount of quinolin-8-ylmethanamine dihydrochloride for your experiments.

  • Maintain an accurate chemical inventory to avoid duplicate purchases.[18]

  • Consider microscale experiments where feasible to reduce the volume of reagents used.[9]

By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible stewardship of chemical resources.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of quinolin-8-ylmethanamine dihydrochloride.

DisposalWorkflow Quinolin-8-ylmethanamine Dihydrochloride Disposal Workflow start Start: Quinolin-8-ylmethanamine dihydrochloride waste generated assess_hazards 1. Assess Hazards (Consult SDS of related compounds) start->assess_hazards ppe 2. Don Appropriate PPE (Gloves, Goggles, Lab Coat) assess_hazards->ppe segregate 3. Segregate Waste (Designated container for non-halogenated organic solids) ppe->segregate container 4. Select & Label Container - Chemically compatible - Secure lid - 'Hazardous Waste' label - Full chemical name - Hazard information segregate->container store 5. Store in SAA - Secondary containment - At or near point of generation container->store contact_ehs 6. Arrange for Disposal (Contact EHS for pickup) store->contact_ehs spill Emergency: Spill Occurs store->spill end End: Proper Disposal by Licensed Facility contact_ehs->end spill_procedure Follow Spill Protocol - Evacuate & Alert - Use spill kit - Contact EHS for large spills spill->spill_procedure Yes spill_procedure->store Cleanup complete

Caption: Disposal workflow for quinolin-8-ylmethanamine dihydrochloride.

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Ace Waste. Properly Managing Chemical Waste in Laboratories.
  • Lab Manager. (2024, September 17). Best Practices for Laboratory Waste Management.
  • Occupational Safety and Health Administration. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
  • Quest Disposal. (2026, February 4). Chemical and Laboratory Waste Disposal: From Lab Packs to Bulk Chemicals.
  • American Chemical Society. BetterGuide to minimizing waste in laboratories.
  • National Center for Biotechnology Information. Management of Waste - Prudent Practices in the Laboratory.
  • Occupational Safety and Health Administration. Laboratory Safety Guidance.
  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
  • American Chemical Society. Regulation of Laboratory Waste.
  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste.
  • DuraLabel. (2025, December 16). OSHA Rules for Hazardous Chemicals.
  • Safety Partners, LLC. (2021, May 27). The OSHA Lab Standard and the OSHA Hazard Communication Standard: Which Standard Applies in Your Workplace?
  • ERG Environmental. How to Properly Manage Hazardous Waste Under EPA Regulations.
  • Binghamton University. OSHA/PESH Laboratory Standard (Chemical Hygiene Plan).
  • Thermo Fisher Scientific. (2010, September 6). 8-Hydroxyquinoline Safety Data Sheet.
  • U.S. Environmental Protection Agency. Proper Handling of Hazardous Waste Guide.
  • Penta chemicals. (2025, May 13). Quinoline - SAFETY DATA SHEET.
  • Thermo Fisher Scientific. (2010, September 6). 8-Hydroxyquinoline Safety Data Sheet.
  • Chemos GmbH&Co.KG. Safety Data Sheet: quinoline.
  • AEG Environmental. (2016, December 5). Best Practices for Hazardous Waste Disposal.
  • Thermo Fisher Scientific. (2009, September 26). 8-Quinolinamine Safety Data Sheet.
  • Boston University. Chemical Waste Management Guide.
  • Key Organics. (2017, December 1). Safety Data Sheet.
  • U.S. Environmental Protection Agency. Hazardous Waste.
  • Fisher Scientific. Quinoline Safety Data Sheet.

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Handling

Personal protective equipment for handling Quinolin-8-ylmethanamine dihydrochloride

Executive Safety Summary Quinolin-8-ylmethanamine dihydrochloride (CAS: 199296-46-9 / Free base analogs) is a bifunctional building block often used in ligand synthesis and medicinal chemistry. While valuable, its safety...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Quinolin-8-ylmethanamine dihydrochloride (CAS: 199296-46-9 / Free base analogs) is a bifunctional building block often used in ligand synthesis and medicinal chemistry. While valuable, its safety profile is dominated by two factors: the toxicological potential of the quinoline scaffold and the corrosive/irritant nature of the dihydrochloride salt .

Critical Hazard Insight: Unlike the free amine, the dihydrochloride salt is hygroscopic and prone to hydrolysis upon contact with moisture (mucous membranes, humidity), potentially releasing hydrochloric acid (HCl) locally. Furthermore, the quinoline ring system is structurally flagged for potential genotoxicity. Therefore, this compound must be handled as a High-Potency Irritant with potential mutagenic properties.

Hazard Analysis & Risk Assessment (The "Why")

To ensure safety, we must understand the causality behind the hazards.

Hazard ClassGHS CodeMechanism of ActionOperational Implication
Acute Toxicity (Oral) H302/H301Quinoline interference with DNA intercalation and enzymatic inhibition.Zero-tolerance for dust ingestion. No open-bench weighing.
Skin/Eye Irritation H315/H319Acidic hydrolysis of the 2HCl salt on moist surfaces (skin/eyes).Chemical Splash Goggles are mandatory; safety glasses are insufficient for powders.
STOT-SE H335Inhalation of fine acidic dust irritates the upper respiratory tract.Engineering Controls: All solid handling must occur inside a certified fume hood.
Potential Mutagen H341/H350Structural alert associated with the quinoline backbone.Double-gloving required to prevent dermal absorption.
Personal Protective Equipment (PPE) Matrix

This matrix is designed to provide specific barrier protection based on the state of matter.

Table 1: PPE Specifications
Body AreaPPE RequirementMaterial SpecificationRational / Causality
Respiratory Fume Hood (Primary)Face velocity: 80–100 fpm. Sash height <18 inches.The primary defense against acidic dust inhalation.
Hand (Inner) Nitrile Glove Thickness: 4 mil (0.10 mm).Tactile sensitivity for weighing; barrier against incidental contact.
Hand (Outer) Nitrile Glove Thickness: 5–8 mil (Extended Cuff).Breakthrough Protection: Prevents permeation if the outer glove is compromised by solvent.
Eye/Face Chemical Goggles Indirect venting, ANSI Z87.1+ rated.Crucial: Safety glasses allow dust entry from the side. Hydrolysis of the salt in the eye causes severe chemical burns.
Body Lab Coat + Apron Poly-cotton coat; chemically resistant apron (Tyvek/PVC) for large scales.Prevents dust accumulation on street clothes, which can be tracked home.
Visualizing the Safety Logic

The following diagram illustrates the decision workflow for PPE selection and handling based on the physical state of the reagent.

PPE_Workflow Start Handling Quinolin-8-ylmethanamine 2HCl State Determine Physical State Start->State Solid Solid / Powder Form State->Solid Weighing/Transfer Liquid Solubilized (Solution) State->Liquid Reaction/Workup Hood Engineering Control: Chemical Fume Hood ONLY Solid->Hood Splash Risk: Splash & Permeation Liquid->Splash Static Static Control: Use Anti-static Gun/Bar Hood->Static PPE_Solid PPE: Goggles + N95 (if outside hood) + Nitrile Static->PPE_Solid PPE_Liquid PPE: Double Nitrile Gloves + Face Shield (if >100mL) Splash->PPE_Liquid

Figure 1: Decision logic for PPE selection based on physical state. Note the strict requirement for fume hoods when handling solids.

Operational Protocols (Step-by-Step)
Protocol A: Weighing and Transfer (Solid Phase)

Context: Hydrochloride salts are often fine powders prone to static charge, leading to "flying" particles.

  • Preparation:

    • Place a disposable balance draft shield or work inside the fume hood.

    • Static Neutralization: Pass an anti-static gun (e.g., Zerostat) over the weighing boat and spatula. This prevents the powder from repelling off the spatula.

  • Transfer:

    • Use a chemically resistant spatula (stainless steel or PTFE-coated).

    • Technique: Do not dump.[1] Tap the spatula gently to dispense.

  • Cleanup:

    • Immediately wipe the balance area with a damp paper towel (water solubilizes the salt) followed by an ethanol wipe.

    • Dispose of the wipe as solid hazardous waste.

Protocol B: Solubilization (Liquid Phase)

Context: Dissolving dihydrochlorides can be slightly exothermic and may lower the pH of the solution significantly.

  • Solvent Choice:

    • Use polar solvents (Water, Methanol, DMSO).

  • Addition Order:

    • Always add Solid to Solvent. Adding solvent to a pile of solid can create a "paste" that traps heat or clumps.

  • pH Check:

    • Be aware that the solution will be acidic. If the reaction requires a basic environment, add a base (e.g., Triethylamine or Carbonate) slowly to prevent rapid gas evolution or heat generation.

Emergency Response & Disposal
Spill Response Workflow

In the event of a spill, the acidic nature of the salt dictates the response.

Spill_Response Spill Spill Detected Assess Assess Size & State Spill->Assess Powder Powder Spill Assess->Powder Liquid Liquid Spill Assess->Liquid Action_P Cover with wet paper towel (Prevent dust) Powder->Action_P Action_L Neutralize with Sodium Bicarbonate Liquid->Action_L Clean Double Bag & Label 'Hazardous Waste' Action_P->Clean Action_L->Clean

Figure 2: Emergency spill response logic. Note the neutralization step for liquids.

Disposal Plan
  • Solid Waste: Dispose of contaminated gloves, weighing boats, and paper towels in the Solid Hazardous Waste bin (Label: "Toxic/Irritant Solid").

  • Liquid Waste:

    • If dissolved in organic solvent: Halogenated Organic Waste (due to the Cl- ions and potential for halogenated byproducts).

    • If aqueous: Adjust pH to neutral (pH 6–8) before disposal into Aqueous Toxic Waste . Do NOT pour down the drain.

References
  • Fisher Scientific. (2025). Safety Data Sheet: 8-Quinolinemethanamine. Retrieved from

  • Sigma-Aldrich (Merck). (2025). Safety Data Sheet: Quinoline Derivatives & Hydrochloride Salts. Retrieved from

  • PubChem. (n.d.). Compound Summary: Quinolin-8-ylmethanamine. National Library of Medicine. Retrieved from

  • ECHA (European Chemicals Agency). (n.d.). Registration Dossier: Quinoline. Retrieved from

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